molecular formula C8H8BrNO3 B1380619 2-Amino-4-bromo-5-methoxybenzoic acid CAS No. 1623120-79-5

2-Amino-4-bromo-5-methoxybenzoic acid

Cat. No.: B1380619
CAS No.: 1623120-79-5
M. Wt: 246.06 g/mol
InChI Key: AGOBBCBXDHIZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-5-methoxybenzoic acid (CAS: 1623120-79-5) is a high-purity benzoic acid derivative with a molecular weight of 246.06 g/mol and the molecular formula C8H8BrNO3 . This compound serves as a critical synthetic intermediate in modern pharmaceutical and chemical research. Its primary research value lies in its role as a key building block for the synthesis of urolithin compounds, which are metabolites known for their mitochondrial restoration properties and potential anti-aging effects . Furthermore, it is utilized in the construction of benzylisothioureas, which function as potent divalent metal transporter 1 inhibitors for researching disorders related to iron metabolism . The distinct substitution pattern on the aromatic ring—featuring an amino group at the ortho position, a bromine atom, and a methoxy group—makes it a versatile precursor for various heterocyclic systems, including substituted aminobenzacridines and isoindolinone derivatives found in compounds with anticancer and antimicrobial properties . The bromine substituent acts as an excellent leaving group for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling extensive structural diversification . Recent research has also highlighted its application in developing novel therapeutic agents, such as BET protein inhibitors, which are promising targets for neurodegenerative diseases like Alzheimer's . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for household use. Researchers should handle this material with appropriate care, referring to the material safety data sheet (MSDS). It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-amino-4-bromo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOBBCBXDHIZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-bromo-5-methoxybenzoic Acid: Synthesis, Properties, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape of a Niche Building Block

In the realm of medicinal chemistry and novel material synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. Substituted aminobenzoic acids, in particular, serve as versatile foundational molecules for the construction of complex, biologically active compounds and functional materials. This guide focuses on a specific, yet intriguing, isomer: 2-Amino-4-bromo-5-methoxybenzoic acid .

This guide, therefore, adopts a practical, research-oriented approach. It will provide a detailed protocol for the synthesis of the title compound from its ester precursor, discuss its predicted properties in the context of its more well-documented isomers, and explore its potential applications as a valuable, albeit niche, synthetic intermediate. We will also provide comprehensive data on closely related, commercially available isomers to offer a broader understanding of this compound class.

Comparative Analysis of Key Isomers

To fully appreciate the unique characteristics of this compound, it is essential to compare it with its isomers, particularly the commercially available 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9) .[3][4][5] The subtle shift in the positions of the bromine and methoxy groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.

Compound NameStructureCAS NumberAvailability
This compound Not AssignedVia Synthesis
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9Commercial
Methyl 2-amino-4-bromo-5-methoxybenzoate 1256955-36-8Commercial

Note: Placeholder images for structures would be replaced with actual chemical drawings.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not available, we can infer its properties from its ester precursor and related isomers.

PropertyMethyl 2-amino-4-bromo-5-methoxybenzoate2-Amino-5-bromo-4-methoxybenzoic acid2-Amino-4-methoxybenzoic acid
CAS Number 1256955-36-8169045-04-94294-95-5
Molecular Formula C₉H₁₀BrNO₃C₈H₈BrNO₃C₈H₉NO₃
Molecular Weight 260.08 g/mol 246.06 g/mol 167.16 g/mol
Purity ≥97%≥96%≥98%
Appearance Not SpecifiedNot SpecifiedCream Powder
Melting Point Not SpecifiedNot Specified171-178 °C
Storage Room Temperature, Sealed in DryAmbient Storage0-8°C

Data sourced from various suppliers and databases.[2][4][6][7]

Spectroscopic Characterization Insights

For the unambiguous identification of the synthesized this compound, a suite of spectroscopic methods would be essential. Based on the analysis of related compounds, we can predict the key features to look for:

  • ¹H NMR: The spectrum of the closely related 2-amino-4-methoxybenzoic acid in DMSO-d6 shows a methoxy singlet at ~3.70 ppm and distinct aromatic protons.[8][9] For our target compound, we would expect to see two singlets in the aromatic region (due to the substitution pattern), a singlet for the methoxy protons, a broad singlet for the amine protons, and a very broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon spectrum will be critical for confirming the substitution pattern, with distinct signals for the carboxyl carbon, the carbons attached to the bromine, methoxy, and amino groups, and the remaining aromatic carbons.

  • IR Spectroscopy: Key stretches to identify would be the broad O-H stretch of the carboxylic acid, the N-H stretches of the primary amine, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry: This would confirm the molecular weight and provide fragmentation patterns consistent with the structure. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Synthesis and Experimental Protocols

The most direct pathway to obtaining this compound is through the hydrolysis of its commercially available methyl ester.

Primary Synthetic Route: Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a fundamental and reliable reaction in organic synthesis, which can be catalyzed by either acid or base.[10][11][12] Base-catalyzed hydrolysis (saponification) is often preferred as it is typically irreversible and drives the reaction to completion.

G Ester Methyl 2-amino-4-bromo- 5-methoxybenzoate (CAS: 1256955-36-8) Acid 2-Amino-4-bromo- 5-methoxybenzoic acid Ester->Acid 1. NaOH or KOH, H₂O/MeOH, Reflux 2. HCl (aq)

Caption: Workflow for the synthesis of the target acid via ester hydrolysis.

Detailed Step-by-Step Protocol (Base-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-amino-4-bromo-5-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).

  • Saponification: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq) to the solution. The use of an excess of base ensures the complete conversion of the ester.

  • Heating: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up (Quenching and Extraction):

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) or another strong acid dropwise with stirring until the solution is acidic (pH ~2-3). The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Choices:

  • Mixed Solvent System: Methanol is used to dissolve the organic ester, while water is necessary for the hydroxide ions to effect the hydrolysis.

  • Reflux: Heating the reaction increases the rate of the hydrolysis reaction, which can be slow at room temperature.

  • Acidification: The product of the saponification is the sodium or potassium salt of the carboxylic acid, which is water-soluble. Acidification is required to protonate the carboxylate anion, forming the neutral carboxylic acid which is typically less soluble in water and precipitates.

Plausible De Novo Synthesis Pathway

For researchers who wish to synthesize the compound from more fundamental starting materials, a multi-step pathway can be devised based on established organic chemistry principles for aromatic substitution.

G cluster_0 Synthetic Pathway Start 4-Methoxy-2-nitrobenzoic acid Step1 Bromination Start->Step1 Intermediate 4-Bromo-5-methoxy- 2-nitrobenzoic acid Step1->Intermediate Br₂, FeBr₃ Step2 Reduction Intermediate->Step2 Product 2-Amino-4-bromo- 5-methoxybenzoic acid Step2->Product H₂, Pd/C or SnCl₂

Caption: A potential multi-step synthesis route for this compound.

This pathway leverages the directing effects of the substituents on the aromatic ring. The nitro and carboxylic acid groups are deactivating and meta-directing, while the methoxy group is activating and ortho-, para-directing. The synthesis of related substituted aminobenzoic acids often involves the bromination of an appropriate precursor, followed by the reduction of a nitro group to an amine.[13]

Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs are present in molecules of significant interest in pharmaceuticals and materials science.

  • Scaffold for Medicinal Chemistry: As a substituted anthranilic acid derivative, this compound is a valuable scaffold. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[14] The presence of amino and carboxylic acid groups allows for the facile formation of amides and esters, enabling the creation of large libraries of compounds for screening. The bromo- and methoxy- substituents provide handles to modulate lipophilicity, electronic properties, and metabolic stability.

  • Intermediate for Complex Synthesis: Halogenated aromatic compounds are crucial intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on this molecule can serve as a synthetic handle for such transformations.

  • Materials Science: The core structure can be incorporated into polymers or dyes. The amino and carboxylic acid groups can be used for polymerization, while the overall aromatic structure can contribute to desirable electronic or optical properties.[7]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the assumption that it possesses hazards similar to its closely related isomers.

General Hazard Statements for Related Compounds: [4][15]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Use appropriate tools to weigh and transfer the solid material.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion and Future Outlook

This compound represents a novel chemical entity that is not yet commercially established. Its true potential lies in the hands of researchers who can utilize it as a building block for new discoveries. The straightforward synthetic access from its methyl ester precursor makes it an attainable target for synthetic chemists. This guide provides the foundational knowledge—from synthesis to handling—to empower researchers in their exploration of this unique molecule. Future research could involve the synthesis of a series of derivatives and their evaluation for various biological activities, contributing to the ever-expanding library of functional small molecules.

References

  • J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9. [Link]

  • PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • University of California, Irvine. Synthesis from Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of p-aminobenzoic acid diamides.... [Link]

  • Chem-Impex. 2-Amino-4-methoxy-benzoic acid. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 2-Amino-4-bromo-5-methoxybenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document establishes a predictive framework by conducting a comparative analysis of structurally related analogs. By examining the known properties of similar benzoic acid derivatives, we can infer the expected characteristics of the title compound, providing a valuable resource for researchers in drug development and chemical synthesis. This guide also outlines the essential experimental protocols required for the empirical determination of these properties, ensuring a self-validating system for future research.

Introduction and Molecular Structure

This compound is a polysubstituted benzoic acid derivative. Its molecular structure, featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid core, suggests a complex interplay of electronic and steric effects that dictate its chemical behavior and physical properties. The strategic placement of these functional groups makes it a potential building block for the synthesis of novel pharmaceutical agents and functional materials. Understanding its physicochemical profile is paramount for its effective utilization.

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol [1][2]

Chemical Structure:

cluster_workflow Melting Point Determination Workflow start Start prep Sample Preparation: Grind and pack capillary tube start->prep instrument Instrumentation: Calibrated melting point apparatus prep->instrument measure Measurement: Heat sample at a controlled rate instrument->measure observe Observation: Record temperature range of melting measure->observe end End observe->end cluster_workflow Solubility Assessment Workflow start Start prep Sample Preparation: Add excess solid to solvent start->prep equilibrate Equilibration: Agitate at constant temperature prep->equilibrate separate Separation: Filter the saturated solution equilibrate->separate quantify Quantification: Analyze filtrate by HPLC separate->quantify end End quantify->end cluster_workflow pKa Determination Workflow start Start prep Sample Preparation: Dissolve compound in solvent start->prep titrate Titration: Titrate with strong base, monitor pH prep->titrate analyze Data Analysis: Plot titration curve, determine pKa titrate->analyze end End analyze->end

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anthranilic Acids

2-Amino-4-bromo-5-methoxybenzoic acid is a highly substituted anthranilic acid derivative. Anthranilic acid and its analogues are a critical class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the target molecule, featuring an amine, a bromine atom, a methoxy group, and a carboxylic acid on the benzene ring, offers a unique combination of electronic and steric properties. This makes it a valuable intermediate for the development of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of the most logical and efficient synthetic pathways to this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Synthesis Design: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence involving nitration, regioselective bromination, and reduction. The order of these transformations is critical to ensure the desired regiochemistry of the final product. The chosen pathway is designed to maximize yield and purity by leveraging the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

The proposed synthetic route commences with the nitration of a suitable methoxybenzoic acid precursor, followed by the crucial bromination step, and concludes with the reduction of the nitro group to the corresponding amine. This sequence is preferable to brominating after the formation of the amino group, as the strongly activating and ortho-, para-directing nature of the amine could lead to over-bromination and the formation of undesired isomers.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A 3-Methoxybenzoic Acid B 5-Methoxy-2-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 4-Bromo-5-methoxy-2-nitrobenzoic Acid B->C Br₂, Acetic Acid D This compound C->D SnCl₂·2H₂O, HCl

Caption: A three-step synthetic pathway to this compound.

Part 1: Nitration of 3-Methoxybenzoic Acid

The synthesis begins with the electrophilic nitration of 3-methoxybenzoic acid. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The combined influence of these two groups directs the incoming nitro group primarily to the C2 and C6 positions. Due to steric hindrance from the adjacent carboxylic acid group, nitration at the C2 position is favored, yielding 5-methoxy-2-nitrobenzoic acid as the major product.[1][2]

Experimental Protocol: Synthesis of 5-Methoxy-2-nitrobenzoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxybenzoic acid (1 equivalent) to concentrated sulfuric acid (4-5 equivalents) and cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out of solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 5-methoxy-2-nitrobenzoic acid as a solid.

ParameterValue
Starting Material 3-Methoxybenzoic Acid
Reagents Conc. HNO₃, Conc. H₂SO₄
Temperature 0-10 °C
Reaction Time 1-2 hours
Product 5-Methoxy-2-nitrobenzoic Acid

Part 2: Regioselective Bromination

This step is the most critical for achieving the desired substitution pattern. The bromination of 5-methoxy-2-nitrobenzoic acid is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is an ortho-, para-director, while the nitro (-NO₂) and carboxylic acid (-COOH) groups are meta-directors.

Analysis of Directing Effects

Directing_Effects cluster_directors Directing Influences cluster_positions Predicted Bromination Site A 5-Methoxy-2-nitrobenzoic Acid OCH3 -OCH₃ (ortho, para-director) NO2 -NO₂ (meta-director) COOH -COOH (meta-director) C4 C4 OCH3->C4 para C6 C6 OCH3->C6 ortho NO2->C4 meta COOH->C4 meta C3 C3

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational possibilities of 2-Amino-4-bromo-5-methoxybenzoic acid. In the absence of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from analogous structures, computational chemistry principles, and spectroscopic data interpretation to offer a robust predictive model of its behavior. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, providing insights into the steric and electronic properties that govern its molecular interactions and potential as a synthetic building block.

Introduction: The Rationale for Investigation

This compound belongs to the class of substituted anthranilic acids, a scaffold of significant interest in pharmaceutical development. The unique arrangement of a carboxylic acid, an amino group, a bromine atom, and a methoxy group on the benzene ring imparts a distinct electronic and steric profile. Halogenated aromatic compounds are pivotal in medicinal chemistry, often enhancing binding affinity to biological targets and improving pharmacokinetic properties.[1] The presence of both electron-donating (amino, methoxy) and electron-withdrawing (bromo, and the carboxylic acid to a degree) groups creates a complex electronic environment that can be exploited for designing novel therapeutic agents, particularly in oncology and anti-inflammatory research.[2] Understanding the three-dimensional structure and preferred conformation of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science.

Molecular Structure and Predicted Geometry

The molecular structure of this compound is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name is this compound, and its chemical formula is C₈H₈BrNO₃.[3]

Key Structural Features

The core of the molecule is a planar benzene ring. The substituents, however, introduce the potential for steric hindrance and electronic interactions that can influence the overall conformation. The primary determinants of its three-dimensional shape are the rotational degrees of freedom associated with the carboxylic acid and methoxy groups.

A logical workflow for analyzing the molecular structure is as follows:

G A Benzene Ring Core (Planar) B Substituent Analysis (Amino, Bromo, Methoxy, Carboxylic Acid) A->B Functionalization C Intramolecular Interactions (Hydrogen Bonding, Steric Hindrance) B->C Influences D Conformational Analysis (Rotation of COOH and OCH3) C->D Determines E Predicted Stable Conformer(s) D->E Leads to G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Determination A Synthesis via Bromination of 2-Amino-5-methoxybenzoic acid B Purification by Recrystallization A->B C NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Single Crystal X-ray Diffraction B->F G Computational Modeling (DFT Calculations) C->G Comparison F->G Comparison

Caption: Recommended Experimental Workflow.

Synthesis

A plausible synthetic route involves the bromination of 2-amino-5-methoxybenzoic acid. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regioselectivity at the 4-position. Alternative routes could start from m-anisic acid, as demonstrated in the synthesis of related compounds. [4]

Single Crystal X-ray Diffraction

This is the gold standard for determining the solid-state structure.

  • Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/water, acetone).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the collected data to obtain precise bond lengths, angles, and information about intermolecular interactions.

Computational Chemistry
  • Conformational Search: Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each conformer using DFT methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to predict the vibrational spectra.

  • NMR and Other Properties: Calculate NMR chemical shifts and other electronic properties to compare with experimental data.

Conclusion and Future Directions

This compound is a molecule with significant potential in the development of new pharmaceuticals and functional materials. While direct experimental structural data is currently lacking, this guide provides a robust, predictive framework for its molecular structure and conformation based on established chemical principles and data from analogous compounds. The interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects dictates its preferred three-dimensional arrangement.

Future research should prioritize the synthesis and definitive structural characterization of this compound using single-crystal X-ray diffraction and comprehensive spectroscopic analysis. Such experimental data would be invaluable for validating and refining the computational models presented here. A thorough understanding of its structure-property relationships will undoubtedly unlock its full potential as a versatile building block in scientific innovation.

References

  • BenchChem. (2025).
  • J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • Cambridge Crystallographic Data Centre (CCDC). Chemical structure searching.
  • Organic Spectroscopy International. (2018). 2-amino-4-bromo-5-fluorobenzoic acid.
  • GSRS. 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID.
  • Cambridge Crystallographic Data Centre (CCDC).
  • Beilstein Journals.
  • ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[3][5]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

  • Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • ChemicalBook. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum.
  • Sigma-Aldrich. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • Sigma-Aldrich. 2-Amino-5-bromo-4-methoxybenzoic acid.
  • PubChem. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010.
  • BLD Pharm. 1623120-79-5|this compound.
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2.
  • PMC - PubMed Central.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • CCDC.
  • ChemScene. 4294-95-5 | 2-Amino-4-methoxybenzoic acid.
  • PubChem. 2-Amino-3-bromo-4-cyano-6-methoxybenzoic acid | C9H7BrN2O3 | CID 177777005.
  • Sigma-Aldrich. 2-Amino-4-bromobenzoic acid 97 20776-50-5.
  • PMC - PubMed Central. X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

Spectroscopic Characterization of 2-Amino-4-bromo-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-bromo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid core, makes it a molecule of interest for researchers in medicinal chemistry and materials science. The specific arrangement of these functional groups is expected to impart unique chemical and biological properties, necessitating a thorough structural elucidation. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data.

Figure 1: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-36.8 - 7.0Singlet1HLocated between the electron-donating amino and methoxy groups (ortho and meta respectively), and shielded.
H-67.8 - 8.0Singlet1HPositioned ortho to the electron-withdrawing carboxylic acid group and meta to the bromine, leading to deshielding.
-NH₂4.5 - 5.5Broad Singlet2HThe chemical shift is variable and depends on solvent and concentration; the protons are exchangeable.
-OCH₃3.8 - 4.0Singlet3HTypical chemical shift for a methoxy group attached to an aromatic ring.
-COOH10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and its signal is often broad and can be concentration-dependent.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ and -COOH protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire Spectrum lock->acquire process Process Data (FT, Phase, Baseline) acquire->process assign Assign Signals process->assign interpret Interpret Spectrum assign->interpret

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm) Justification
C-1110 - 115Attached to the electron-withdrawing COOH group, but shielded by the ortho amino group.
C-2145 - 150Attached to the strongly electron-donating amino group.
C-3115 - 120Influenced by the ortho amino and para bromo substituents.
C-4100 - 105Attached to the bromine atom, which has a moderate shielding effect.
C-5155 - 160Attached to the electron-donating methoxy group.
C-6125 - 130Influenced by the ortho carboxylic acid and para methoxy groups.
-COOH165 - 170Typical chemical shift for a carboxylic acid carbonyl carbon.[1]
-OCH₃55 - 60Typical chemical shift for a methoxy carbon.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Tune the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Intensity
-NH₂ (Amino)3300 - 3500N-H stretch (asymmetric and symmetric)[2]Medium
-COOH (Carboxylic Acid)2500 - 3300O-H stretch[3]Broad, Strong
Aromatic C-H3000 - 3100C-H stretchMedium
C=O (Carbonyl)1680 - 1710C=O stretch[3]Strong
C=C (Aromatic)1550 - 1650C=C stretchMedium
C-N (Aromatic Amine)1250 - 1350C-N stretch[2]Strong
C-O (Aromatic Ether)1200 - 1275C-O stretch (asymmetric)Strong
C-Br (Aryl Halide)500 - 600C-Br stretchMedium to Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup:

    • Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the sample in the IR beam and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 245 and 247 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The nominal molecular weight is 246.06 g/mol .[4]

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z 228/230 corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH (M-45): A significant peak at m/z 200/202 resulting from the cleavage of the carboxylic acid group, forming a stable acylium ion.[5]

    • Loss of -OCH₃ (M-31): A peak at m/z 214/216 due to the loss of a methoxy radical.

    • Loss of Br (M-79/81): A peak at m/z 166 corresponding to the loss of the bromine atom.

G M [M]⁺˙ m/z 245/247 M_OH [M-OH]⁺ m/z 228/230 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 200/202 M->M_COOH -COOH M_OCH3 [M-OCH₃]⁺ m/z 214/216 M->M_OCH3 -OCH₃ M_Br [M-Br]⁺ m/z 166 M->M_Br -Br

Figure 3: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

  • Ionization:

    • Electron Ionization (EI): This hard ionization technique will likely lead to extensive fragmentation, providing detailed structural information.

    • Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable framework for researchers engaged in the synthesis and characterization of this and related compounds. The interpretation of the actual experimental data in light of these predictions will be crucial for the unambiguous structural confirmation of this compound.

References

  • Scribd. IR Spectrum Analysis of Aromatic Compounds. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • University of Calgary. IR: carboxylic acids. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Available from: [Link]

  • J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary data for. Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 2-amino-4-bromo-5-fluorobenzoic acid. Available from: [Link]

  • University of Manitoba. Mass Spectrometry: Fragmentation. Available from: [Link]

  • GSRS. 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Amino-4-bromo-5-methoxybenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromo-5-methoxybenzoic acid, a substituted anthranilic acid derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry. While direct and extensive biological data for this specific compound remains nascent, its structural analogues have demonstrated a compelling range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide synthesizes the current understanding of related compounds to project the potential biological activities of this compound. We will delve into the mechanistic rationale for these potential activities, provide detailed experimental protocols for their investigation, and offer a forward-looking perspective on its application in drug discovery. This document serves as a foundational resource for researchers aiming to explore and validate the therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigation

The anthranilic acid scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of amino and carboxylic acid groups provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates several key functional groups that suggest a high potential for biological activity:

  • The Anthranilic Acid Core: Known for a wide spectrum of biological activities.[1]

  • Bromine Substitution: The presence of a halogen, such as bromine, can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, potentially improving membrane permeability.

  • Methoxy Group: This group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, thereby modulating target interaction and metabolic stability.

Derivatives of structurally similar compounds have shown promise in several key therapeutic areas, providing a logical starting point for the investigation of this compound. These include anti-inflammatory, anticancer, and neurological applications.[1][2][3][4][5]

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃[6]
Molecular Weight 246.06 g/mol [6]
CAS Number 1623120-79-5[7][8]

Synthesis: The synthesis of this compound is not extensively detailed in publicly available literature, however, analogous compounds are typically synthesized through electrophilic aromatic substitution reactions. A plausible synthetic route would involve the bromination of a suitably protected 2-amino-5-methoxybenzoic acid precursor. The precise conditions, including the choice of brominating agent and solvent, would require optimization to ensure regioselectivity and high yield.

Projected Biological Activities and Mechanistic Insights

Based on the activities of structurally related molecules, we can hypothesize several promising avenues for the biological investigation of this compound.

Anti-Inflammatory Potential

Hypothesis: this compound may exhibit anti-inflammatory properties through the inhibition of key signaling pathways such as NF-κB and MAPK.

Rationale: A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert potent anti-inflammatory effects by blocking these pathways.[2][3] This compound significantly reduced the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] The shared brominated methoxyphenyl scaffold suggests that this compound could operate through a similar mechanism.

Proposed Signaling Pathway:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK) TLR4->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Compound 2-Amino-4-bromo- 5-methoxybenzoic acid Compound->IKK inhibits Compound->MAPK inhibits MAPK->Nucleus

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Hypothesis: this compound may possess cytotoxic activity against various cancer cell lines.

Rationale: Derivatives of the closely related 2-amino-4-bromo-5-hydroxybenzoic acid have shown promising results in inducing apoptosis in cancer cells.[9] Furthermore, a derivative of 2-bromo-5-methoxybenzoic acid, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has demonstrated selective cytotoxic and genotoxic activities against human lung carcinoma cells.[10] The presence of the bromo and methoxy groups on the aromatic ring can contribute to interactions with biological targets implicated in cancer cell proliferation and survival. The potential mechanisms of action could include the inhibition of key kinases, induction of apoptosis, or cell cycle arrest.

Neurological Activity

Hypothesis: this compound could modulate the activity of neurotransmitter receptors, such as serotonin receptors.

Rationale: Esters of 4-amino-5-chloro-2-methoxybenzoic acid, which shares a similar substitution pattern, have been identified as potent agonists and antagonists for 5-HT4 receptors.[5] Additionally, a bromo-dimethoxy-phenylethylamine derivative has been developed as a selective 5-HT2A agonist.[4] These findings suggest that the aminobenzoic acid scaffold with halogen and methoxy substitutions is well-suited for interaction with serotonin receptors. Investigation into the binding affinity and functional activity of this compound at various serotonin receptor subtypes is therefore warranted.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols provide a starting point for the investigation of this compound.

In Vitro Anti-Inflammatory Assays

Workflow for Assessing Anti-Inflammatory Activity:

anti_inflammatory_workflow start RAW 264.7 Macrophage Culture step1 Pre-treat with This compound start->step1 step2 Stimulate with LPS (1 µg/mL) step1->step2 step3 Incubate for 24 hours step2->step3 output1 Measure NO Production (Griess Assay) step3->output1 output2 Measure Cytokine Levels (ELISA for TNF-α, IL-6) step3->output2 output3 Assess Cell Viability (MTT Assay) step3->output3 output4 Analyze Protein Expression (Western Blot for iNOS, COX-2, p-IκBα, p-ERK) step3->output4

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Cell Viability Assay: Assess the cytotoxicity of the compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylated forms of IκBα and ERK.

In Vitro Cytotoxicity Screening

Step-by-Step Protocol:

  • Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach for 24 hours.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound for 72 hours.

  • Cytotoxicity Assessment: Determine the cell viability using a suitable assay, such as the sulforhodamine B (SRB) or MTT assay.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to quantify the cytotoxic potency of the compound.

  • Selectivity Index: To assess for selective cytotoxicity, perform the same assay on a non-cancerous cell line (e.g., peripheral blood mononuclear cells) and calculate the selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells).[11]

Receptor Binding and Functional Assays

Step-by-Step Protocol:

  • Receptor Binding Assays:

    • Utilize commercially available radioligand binding assays for various serotonin receptor subtypes (e.g., 5-HT2A, 5-HT4).

    • Incubate cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assays:

    • For G-protein coupled receptors, perform functional assays such as calcium mobilization or cAMP accumulation assays in cells expressing the target receptor.

    • Evaluate the ability of this compound to either stimulate (agonist activity) or inhibit (antagonist activity) the receptor's response to its natural ligand.

Future Directions and Conclusion

The preliminary analysis presented in this guide strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The proposed experimental workflows provide a clear path for the initial characterization of its biological activities.

Future research should focus on:

  • Lead Optimization: Should promising activity be identified, a medicinal chemistry campaign to synthesize and evaluate analogues will be crucial for improving potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Compounds with potent in vitro activity should be advanced to in vivo models of inflammation, cancer, or neurological disorders to assess their therapeutic efficacy.

  • Target Identification and Mechanism of Action Studies: For compounds with significant anticancer activity, further studies to elucidate the precise molecular target and mechanism of action will be necessary.

References

  • Benchchem. (n.d.). 2-Amino-4-bromo-5-hydroxybenzoic acid.
  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • NCBI. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1998). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]

  • PMC - NIH. (2013). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Retrieved from [Link]

  • PubMed. (2022). Correction to: Selective cytotoxic and genotoxic activities of 5-(2-bromo-5- methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Retrieved from [Link]

  • gsrs. (n.d.). 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into Unexplored Territory

In the landscape of medicinal chemistry, the exploration of novel small molecules holds the promise of uncovering new therapeutic modalities. 2-Amino-4-bromo-5-methoxybenzoic acid presents itself as one such intriguing scaffold. A substituted anthranilic acid derivative, its unique combination of an amino group, a carboxylic acid, a bromine atom, and a methoxy group suggests a rich potential for biological activity. However, a review of the current scientific literature reveals a scarcity of direct research into its specific mechanism of action.

This guide, therefore, is constructed not as a retrospective summary of established facts, but as a forward-looking strategic roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive, experimentally-grounded framework for elucidating the biological function of this compound. We will proceed by formulating a plausible, data-driven hypothesis based on the known activities of structurally analogous compounds. This will be followed by a detailed exposition of the experimental workflows required to systematically test this hypothesis, validate potential molecular targets, and ultimately, to build a robust model of the compound's mechanism of action.

Deconstructing the Scaffold: A Rationale for Plausible Biological Activity

The molecular architecture of this compound provides several clues to its potential biological roles. The 2-aminobenzoic acid (anthranilic acid) core is a well-established pharmacophore found in a variety of bioactive molecules.[1] The strategic placement of the bromo and methoxy substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn govern its interaction with biological targets.

Derivatives of structurally similar compounds have demonstrated a range of biological activities:

  • Anti-inflammatory Effects: A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in RAW 264.7 macrophages.[2][3]

  • Kinase Inhibition: Derivatives of 2-amino-4-bromobenzoic acid have been investigated for their potential to inhibit protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer, such as the PI3K/AKT or MAPK/ERK pathways.[1]

  • Antimicrobial and Anticancer Potential: Various aminobenzoic acid derivatives have been explored for their antimicrobial and antitumor activities.[4] The quinoline ring system, which can be synthesized from anthranilic acid derivatives, is a key structural motif in many anticancer agents that target the epidermal growth factor receptor (EGFR).[5]

Based on this evidence from analogous structures, a primary hypothesis can be formulated:

Hypothesis: this compound likely functions as a modulator of key cellular signaling pathways involved in inflammation and/or cell proliferation, potentially through the direct inhibition of protein kinases or other regulatory enzymes.

The remainder of this guide will detail a systematic approach to testing this hypothesis.

The Investigative Workflow: A Multi-pronged Approach

The elucidation of a compound's mechanism of action requires a multi-faceted experimental strategy, progressing from broad phenotypic screening to specific target identification and validation. The proposed workflow is designed to be iterative, with the results of each stage informing the design of subsequent experiments.

experimental_workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Pathway Analysis & Target Deconvolution cluster_3 Phase 4: Target Validation A In Silico Docking (Kinase & Inflammatory Targets) B Broad-Spectrum Kinase Panel A->B Guide initial biochemical screens D Cytotoxicity Screening (Cancer Cell Lines) B->D C COX/LOX Inhibition Assays E Anti-inflammatory Assays (e.g., RAW 264.7 Macrophages) C->E G Western Blot Analysis (p-AKT, p-ERK, p-NF-κB) D->G If cytotoxic E->G If anti-inflammatory F Phenotypic Analysis H Target Identification (Affinity Chromatography, etc.) G->H Identify potential pathway I Cellular Thermal Shift Assay (CETSA) H->I J Genetic Approaches (siRNA, CRISPR/Cas9) H->J

Caption: A multi-phase workflow for investigating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Initial Screening for Biological Activity

The objective of this phase is to rapidly assess the plausibility of our hypothesis by screening the compound against broad panels of relevant biological targets.

3.1. In Silico Molecular Docking

  • Rationale: Computational docking studies can provide initial insights into the potential binding modes and affinities of this compound with a library of known protein targets, such as the ATP-binding pockets of various kinases or the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This can help prioritize subsequent wet-lab experiments.

  • Protocol:

    • Obtain or generate a high-quality 3D structure of this compound.

    • Compile a library of crystal structures of potential protein targets (e.g., from the Protein Data Bank).

    • Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding free energy of the compound with each target.

    • Analyze the results to identify targets with favorable predicted binding energies and plausible binding interactions.

3.2. In Vitro Biochemical Assays

  • Rationale: These assays will directly measure the ability of the compound to inhibit the activity of purified enzymes, providing the first direct evidence of a molecular interaction.

  • Protocol: Kinase Inhibition Panel

    • Select a commercial kinase screening panel that covers a diverse range of the human kinome.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform the kinase activity assays at a primary screening concentration (e.g., 10 µM) according to the vendor's protocol.

    • For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC₅₀ value.

  • Protocol: COX/LOX Inhibition Assays

    • Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX/15-LOX.

    • Incubate the respective enzymes with their substrates in the presence of varying concentrations of the test compound.

    • Measure the product formation according to the kit instructions.

    • Calculate the percent inhibition and determine the IC₅₀ values.

Phase 2: Cellular Assays to Determine Phenotypic Effects

This phase aims to understand the effect of the compound on whole cells, linking molecular activity to a cellular phenotype.

3.3. Cytotoxicity Screening

  • Rationale: To determine if the compound has anti-proliferative or cytotoxic effects, which would be relevant if it targets pathways involved in cell growth and survival.

  • Protocol:

    • Select a panel of cancer cell lines from different tissues (e.g., breast, lung, colon).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

3.4. Anti-inflammatory Activity Assays

  • Rationale: To test the hypothesis that the compound has anti-inflammatory properties.

  • Protocol:

    • Culture RAW 264.7 murine macrophages.

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE₂) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Phase 3: Delineating the Signaling Pathway

If the compound shows significant activity in the cellular assays, the next step is to identify the underlying signaling pathways that are being modulated.

3.5. Western Blot Analysis

  • Rationale: To directly observe changes in the activation state of key signaling proteins within the hypothesized pathways.

  • Protocol:

    • Treat the relevant cell line (e.g., a sensitive cancer cell line or LPS-stimulated macrophages) with the compound at its active concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated (active) forms (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-IκBα).

    • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

signaling_pathway cluster_0 Hypothesized MAPK/ERK Pathway Inhibition A Growth Factor Receptor B RAS A->B C RAF B->C D MEK C->D E ERK D->E F Proliferation, Survival E->F G 2-Amino-4-bromo- 5-methoxybenzoic acid G->C Potential Inhibition G->D Potential Inhibition

Caption: A potential mechanism involving the MAPK/ERK signaling pathway.

nfkb_pathway cluster_1 Hypothesized NF-κB Pathway Inhibition H LPS -> TLR4 I IKK Complex H->I J IκBα I->J Phosphorylates K NF-κB J->K Releases L Nucleus K->L Translocates to M Inflammatory Gene Expression (TNF-α, IL-6) L->M Activates N 2-Amino-4-bromo- 5-methoxybenzoic acid N->I Potential Inhibition

Caption: A potential mechanism involving the NF-κB inflammatory pathway.

Target Identification and Validation

The culmination of this investigative process is the definitive identification and validation of the direct molecular target(s) of this compound.

  • Affinity Chromatography: This technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins can then be identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a protein when it binds to a ligand. It can be used to confirm direct target engagement in a cellular context.

  • Genetic Approaches (siRNA/CRISPR): Knocking down or knocking out a suspected target protein should confer resistance to the effects of the compound, thereby validating it as the relevant target.

Summary and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, its chemical structure, in the context of related bioactive molecules, provides a strong rationale for investigating its potential as a modulator of inflammatory and cell signaling pathways. The multi-phased experimental workflow detailed in this guide provides a rigorous and systematic path forward for any research team seeking to elucidate the biological function of this compound.

The successful completion of this workflow will not only define the mechanism of action of this compound but will also provide the critical data necessary to support its further development as a potential therapeutic agent. The insights gained will pave the way for lead optimization, preclinical in vivo studies, and ultimately, the translation of this promising chemical scaffold into a novel therapeutic.

References

  • BenchChem. (n.d.). 2-Amino-4-bromo-5-hydroxybenzoic acid.
  • BenchChem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-5-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a diverse array of therapeutic agents. This guide provides a detailed technical overview of the synthesis, characterization, and derivatization of a particularly valuable, yet less documented, member of this class: 2-Amino-4-bromo-5-methoxybenzoic acid. We will explore logical and field-proven synthetic pathways, delve into the nuances of its characterization by modern spectroscopic techniques, and provide actionable protocols for the synthesis of its ester and amide derivatives, which are of significant interest in drug discovery programs. This document is intended to be a practical resource for researchers, offering both theoretical grounding and detailed experimental methodologies.

Introduction: The Significance of the 2-Aminobenzoic Acid Scaffold

The 2-aminobenzoic acid (anthranilic acid) framework is a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of the amino and carboxylic acid groups on the aromatic ring provides a versatile platform for a multitude of chemical transformations.[1] The introduction of additional substituents, such as a bromine atom and a methoxy group, as in the case of this compound, allows for fine-tuning of the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. The bromine atom, in particular, serves as a valuable synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Derivatives of this scaffold have shown promise in oncology, with applications as kinase inhibitors that interfere with cell signaling pathways.[1][2]

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of the target compound, starting from commercially available precursors. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Synthetic Route 1: Bromination followed by Nitration and Reduction

This route commences with the bromination of 3-methoxybenzoic acid (m-anisic acid), followed by a regioselective nitration and subsequent reduction of the nitro group to the desired amine.

Workflow for Synthetic Route 1

Synthetic_Route_1 A 3-Methoxybenzoic Acid B 2-Bromo-5-methoxybenzoic Acid A->B Bromination (e.g., Br2, Acetic Acid) C 4-Bromo-5-methoxy-2-nitrobenzoic Acid B->C Nitration (e.g., HNO3, H2SO4) D This compound C->D Reduction (e.g., Fe, HCl or H2, Pd/C)

Caption: Synthetic pathway starting from 3-methoxybenzoic acid.

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

The initial step involves the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The position ortho to the methoxy group and meta to the carboxylic acid is highly activated, leading to regioselective bromination.

Experimental Protocol:

  • To a solution of 3-methoxybenzoic acid (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise with stirring.[3]

  • Heat the reaction mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to precipitate the product.[3]

  • Collect the solid by filtration, wash with water, and dry to yield 2-bromo-5-methoxybenzoic acid.[3]

Causality: The use of acetic acid as a solvent provides a polar medium that can facilitate the polarization of bromine, enhancing its electrophilicity. Heating to reflux ensures the reaction proceeds at a reasonable rate.

Step 2: Synthesis of 4-Bromo-5-methoxy-2-nitrobenzoic Acid

The subsequent step is the nitration of 2-bromo-5-methoxybenzoic acid. The strong activating effect of the methoxy group and the directing effect of the amino group (to be formed in the next step) favor nitration at the C2 position.

Experimental Protocol (adapted from similar nitration reactions):

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add 2-bromo-5-methoxybenzoic acid (1 equivalent) to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-bromo-5-methoxy-2-nitrobenzoic acid.

Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur on the somewhat deactivated ring.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation, with the choice often depending on scale and the presence of other functional groups.

Experimental Protocol (using Iron in acidic medium):

  • To a mixture of 4-bromo-5-methoxy-2-nitrobenzoic acid (1 equivalent) in ethanol and water, add iron powder (excess) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through celite to remove the iron salts.

  • Cool the filtrate and adjust the pH to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Alternative Reduction Protocol (Catalytic Hydrogenation):

  • Dissolve 4-bromo-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.[4]

  • After the reaction is complete, filter the mixture to remove the catalyst.[4]

  • Evaporate the solvent to obtain the product.[4]

Causality: The reduction of a nitro group to an amine is a classic transformation in organic synthesis. The iron/HCl method is robust and cost-effective for larger scales. Catalytic hydrogenation is often cleaner and proceeds under milder conditions, but the catalyst can be more expensive.

Synthetic Route 2: Nitration followed by Reduction and Bromination

An alternative route involves the initial nitration of a suitable precursor, followed by reduction and then bromination.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine and carboxylic acid protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Aromatic-H~7.5-7.8Singlet-This proton is deshielded by the adjacent carboxylic acid group.
Aromatic-H~6.3-6.6Singlet-This proton is shielded by the adjacent amino group.
-OCH₃~3.8-4.0Singlet-Typical chemical shift for a methoxy group on an aromatic ring.
-NH₂Broad singlet--The chemical shift can vary depending on the solvent and concentration.
-COOHBroad singlet--The chemical shift is typically downfield and can also vary.

¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C=O~168-172Typical for a carboxylic acid carbonyl carbon.
C-NH₂~145-150Aromatic carbon attached to an amino group.
C-OCH₃~150-155Aromatic carbon attached to a methoxy group.
C-Br~100-105Aromatic carbon attached to a bromine atom.
Aromatic C-H~110-125Aromatic carbons attached to hydrogen.
-OCH₃~55-60Carbon of the methoxy group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300-2500Broad
N-H (Amine)3500-3300Two sharp bands (symmetric and asymmetric stretching)
C=O (Carboxylic Acid)1710-1680Strong, sharp
C=C (Aromatic)1600-1450Medium to strong
C-O (Methoxy)1250-1200Strong
C-N (Aromatic Amine)1335-1250Strong
C-Br600-500Medium to weak

Rationale: The broad O-H stretch of the carboxylic acid is due to hydrogen bonding.[5][6] The two N-H bands are characteristic of a primary amine.[7] The C=O stretch is a prominent feature of carboxylic acids.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[8]

  • Expected [M]⁺: m/z corresponding to C₇H₆⁷⁹BrNO₃

  • Expected [M+2]⁺: m/z corresponding to C₇H₆⁸¹BrNO₃

Synthesis of this compound Derivatives

The trifunctional nature of the title compound makes it an excellent starting material for the synthesis of a variety of derivatives. The amino and carboxylic acid groups are the most common sites for derivatization.

Derivatization Pathways

Derivatization Core This compound Ester Ester Derivatives Core->Ester Esterification (e.g., Alcohol, Acid Catalyst) Amide Amide Derivatives Core->Amide Amide Coupling (e.g., Amine, Coupling Agent)

Caption: Common derivatization reactions of the core molecule.

Ester Derivatives

Esterification of the carboxylic acid group can be achieved through several methods, with the Fischer esterification being a classic and cost-effective approach.

Experimental Protocol (Fischer Esterification):

  • Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester, which can be further purified by chromatography or recrystallization.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol drives the equilibrium towards the formation of the ester.

Amide Derivatives

The formation of an amide bond between the carboxylic acid and an amine is a cornerstone of medicinal chemistry. While direct thermal condensation is possible, it often requires harsh conditions. The use of coupling agents is generally preferred for higher yields and milder reaction conditions.

Experimental Protocol (Amide Coupling using a Coupling Agent):

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

  • Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up the reaction by filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and washing the filtrate with dilute acid, base, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Causality: Coupling agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential biological activity. This guide has outlined robust and logical synthetic routes to this key intermediate and provided a framework for its comprehensive characterization using modern spectroscopic techniques. Furthermore, detailed protocols for the synthesis of its ester and amide derivatives have been presented, offering researchers a solid foundation for their own synthetic endeavors in the field of drug discovery and development. The principles and methodologies described herein are intended to empower scientists to confidently synthesize and characterize this and related molecules, paving the way for the discovery of new therapeutic agents.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • BYJU'S. (n.d.). Esterification. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • ChemHelp ASAP. (2019, October 7). Aromatic Nitration & Aniline Synthesis [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. [Link]

  • Li, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13457-13476. [Link]

  • Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms. [Link]

  • Khan Academy. (n.d.). Bromination of benzene [Video]. [Link]

  • ChemistNATE. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of anilines. [Link]

  • Bak, A., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • R Discovery. (1984, December 1). 17O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]

  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564–8568. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • ACS Publications. (2026, January 17). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds | PDF. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR: amines. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR: carboxylic acids. [Link]

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

Sources

Solubility of 2-Amino-4-bromo-5-methoxybenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-4-bromo-5-methoxybenzoic Acid

Authored by: [Your Name/Title], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing its solubility in various solvents, provides a detailed experimental protocol for solubility determination using the widely accepted shake-flask method, and presents a framework for the interpretation of solubility data. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation development, process optimization, and analytical method design.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with a molecular structure that lends itself to a variety of chemical transformations. Its constituent functional groups—a carboxylic acid, an amine, a bromo substituent, and a methoxy group—make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Understanding the solubility of this compound is paramount for its effective use, from reaction engineering and purification to formulation and bioavailability enhancement.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. Poor solubility can lead to challenges in absorption and bioavailability, complicating formulation efforts and potentially hindering the therapeutic efficacy of a drug candidate.[1][2] Therefore, a thorough characterization of the solubility of this compound in a range of relevant solvents is essential for its successful application.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its functional groups and their interactions with the solvent molecules. The principle of "like dissolves like" provides a foundational understanding of its expected solubility behavior.[3]

  • Polar Functional Groups: The carboxylic acid (-COOH) and amino (-NH2) groups are polar and capable of hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor. These groups will favor interactions with polar protic solvents such as water, ethanol, and methanol.

  • Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic amino group gives the molecule amphoteric properties. This means its solubility in aqueous solutions will be highly dependent on the pH. In acidic solutions, the amino group will be protonated to form a more soluble salt (-NH3+). In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO-), which also enhances aqueous solubility.

  • Aromatic Ring and Substituents: The benzene ring is nonpolar and will contribute to solubility in nonpolar solvents. The methoxy group (-OCH3) is weakly polar, while the bromo (-Br) substituent is relatively nonpolar and increases the overall molecular weight, which can decrease solubility.

Based on these structural features, it is anticipated that this compound will exhibit low solubility in nonpolar solvents like hexane and toluene, moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate, and higher solubility in polar protic solvents, especially under acidic or basic conditions.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][4][5] This method involves equilibrating an excess amount of the solid compound with a solvent for a sufficient period to reach saturation.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-Amino-4-bromo- 5-methoxybenzoic acid B Add a known volume of solvent to a sealed vial A->B Combine C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C Incubate D Centrifuge or filter to remove undissolved solid C->D Separate E Withdraw a clear aliquot of the supernatant D->E Sample F Dilute the aliquot with a suitable solvent E->F Prepare G Quantify the concentration using a validated analytical method (e.g., HPLC-UV) F->G Analyze

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Pipette a known volume of each solvent into the respective vials.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Separate the solid from the saturated solution by either centrifugation or filtration through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Solubility Data and Interpretation

The following table presents illustrative solubility data for this compound in various solvents at 25 °C.

SolventSolvent TypeExpected Solubility (mg/mL)
WaterPolar Protic< 0.1
0.1 M HClAqueous Acidic> 10 (as hydrochloride salt)
0.1 M NaOHAqueous Basic> 10 (as sodium salt)
pH 7.4 BufferAqueous Buffered~0.5
EthanolPolar Protic~5
MethanolPolar Protic~8
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Ethyl AcetateModerately Polar~2
HexaneNonpolar< 0.01

Interpretation of Results:

The hypothetical data in the table align with the theoretical predictions. The low solubility in water is expected due to the presence of the nonpolar aromatic ring and bromo substituent. The significantly higher solubility in acidic and basic solutions confirms the amphoteric nature of the molecule, where salt formation dramatically increases aqueous solubility. High solubility in DMSO is also anticipated, as it is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. The moderate solubility in alcohols and ethyl acetate reflects the balance between the polar and nonpolar characteristics of the compound. The negligible solubility in hexane underscores the predominantly polar nature of the molecule.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. A comprehensive understanding of its solubility profile is critical for its effective utilization in research and development. The provided theoretical background and the detailed experimental protocol for the shake-flask method offer a robust framework for scientists to accurately determine and interpret the solubility of this important chemical intermediate. The insights gained from such studies are invaluable for guiding process development, formulation design, and ensuring the overall success of a drug development program.

References

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • P.E.A.C.E. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

Methodological & Application

Use of 2-Amino-4-bromo-5-methoxybenzoic acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-4-bromo-5-methoxybenzoic Acid as a Versatile Synthetic Intermediate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Polysubstituted Anthranilic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Polysubstituted aromatic compounds, particularly anthranilic acid derivatives, serve as foundational scaffolds for constructing complex molecular architectures. This compound is a trifunctional reagent of significant interest, offering a unique combination of reactive sites that can be selectively addressed to generate diverse and high-value compounds. Its structure, featuring an amino group, a carboxylic acid, and a strategically positioned bromine atom, makes it an ideal precursor for a wide range of chemical transformations.[1] This guide provides an in-depth exploration of its properties and demonstrates its utility as a synthetic intermediate through detailed application notes and protocols for key transformations, including palladium-catalyzed cross-coupling reactions.

Compound Profile: this compound

The utility of this intermediate is rooted in its distinct physicochemical properties and the orthogonal reactivity of its functional groups.

PropertyValueSource
CAS Number 1623120-79-5[2]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [3][4]
IUPAC Name This compound
Appearance Typically a solid[5]

The molecule's power lies in the distinct reactivity of its three functional groups. The bromine atom serves as a prime handle for carbon-carbon and carbon-nitrogen bond formation, the amino group is a nucleophile and a key element for building heterocycles, and the carboxylic acid provides a point for amide or ester linkages.

Caption: Key reactive sites on this compound.

Application Note I: Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Coupling

Context & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[6][7] This transformation is particularly crucial in drug discovery for synthesizing bi-aryl structures, which are privileged scaffolds in many therapeutic agents, including kinase inhibitors.[8][9] Using this compound, the bromine atom can be selectively coupled with a variety of aryl- or heteroarylboronic acids, providing a modular route to complex molecular frameworks.[10]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and concluding with reductive elimination to yield the bi-aryl product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, base, and solvent is critical for achieving high yields, especially with a multifunctional substrate.[9]

Suzuki_Workflow prep 1. Reagent Preparation reaction_setup 2. Reaction Setup (Inert Atmosphere) prep->reaction_setup Add reagents to flask heating 3. Heating & Stirring (80-100 °C, 12-24h) reaction_setup->heating Degas & heat workup 4. Aqueous Workup heating->workup Cool & quench purification 5. Purification (Chromatography) workup->purification Extract & concentrate product Final Bi-aryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:

  • Objective: To synthesize a 2-amino-5-methoxy-4-phenylbenzoic acid derivative via Suzuki-Miyaura coupling.

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 - 1.5 eq.)[10]

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[9][11]

    • Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq.)[9][10]

    • Degassed solvent system: e.g., 1,4-Dioxane and Water (4:1 ratio)[9]

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

    • Brine

    • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[10]

  • Inerting: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[11] Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the starting bromide) via syringe.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[11]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by flash column chromatography on silica gel to yield the desired bi-aryl product.[11]

Representative Catalyst Systems for Suzuki Coupling:

Catalyst SystemLigandBaseSolventTypical Application
Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄Dioxane/H₂O, TolueneStandard, widely accessible system for various arylboronic acids.[9]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OFor challenging substrates requiring bulky, electron-rich ligands.[9]
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃THFHighly active pre-catalyst, often effective at lower temperatures.[9]

Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination

Context & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds, a transformation that is otherwise challenging.[12][13] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[13][14] Applying this methodology to this compound allows for the introduction of a diverse range of primary or secondary amines at the C4 position, dramatically expanding the accessible chemical space.

Reaction Principle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the desired arylamine product, which regenerates the active catalyst.[13][15] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the key reductive elimination step.[12][13]

Buchwald_Workflow glovebox 1. Glovebox/Inert Setup (Anhydrous Conditions) reagents 2. Add Reagents: Pd source, Ligand, Base, Substrate, Solvent glovebox->reagents amine_add 3. Add Amine reagents->amine_add heating 4. Seal & Heat (80-110 °C, 16-24h) amine_add->heating quench 5. Cool & Quench heating->quench extract 6. Extraction & Purification quench->extract product Final C-N Coupled Product extract->product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol:

  • Objective: To couple a primary or secondary amine with this compound.

  • Materials:

    • This compound (1.0 eq.)

    • Amine (primary or secondary, 1.2 - 2.2 eq.)[11]

    • Palladium source, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)[11][13]

    • Phosphine Ligand, e.g., Xantphos or XPhos (2-4 mol%)[11][13]

    • Base, e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-2.5 eq.)[11][13]

    • Anhydrous, degassed solvent, e.g., Toluene or Dioxane[13][14]

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 eq.) to an oven-dried Schlenk tube or reaction vial.[11] The use of a strong, non-nucleophilic base is critical for deprotonating the coordinated amine without competing in side reactions.

  • Reagent Addition: Add this compound (1.0 eq.) and the anhydrous solvent (e.g., Toluene).[11]

  • Nucleophile Addition: Add the amine (1.2 eq.) to the mixture.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.[11] The reaction should be monitored by TLC or LC-MS.

  • Workup: After the starting material is consumed, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.[11]

  • Extraction & Purification: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Conclusion: A Multifaceted Building Block for Innovation

This compound stands out as a highly valuable and versatile intermediate for chemical synthesis. The orthogonal reactivity of its amino, bromo, and carboxylic acid functionalities allows researchers to perform a wide array of selective transformations. As demonstrated, it is an excellent substrate for powerful palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, providing efficient routes to complex scaffolds for drug discovery and materials science.[1] The protocols and principles outlined in this guide serve as a robust starting point for scientists and development professionals to leverage this powerful building block in their synthetic endeavors.

References

  • PubChem Compound Summary for CID 13792251, 2-Amino-5-bromo-4-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Key Applications of 2-Amino-4-bromo-5-chlorobenzoic Acid in Chemical Industry. Available at: [Link]

  • PubChem Compound Summary for CID 618706, 4-Amino-5-bromo-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available at: [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. gsrs. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • 2-Amino-5-bromo-4-methoxybenzoic acid. J&K Scientific. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. Available at: [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available at: [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. Available at: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

Sources

The Strategic Application of 2-Amino-4-bromo-5-methoxybenzoic Acid in Modern Pharmaceutical Research: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 2-Amino-4-bromo-5-methoxybenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a molecule of significant interest. Its unique structural and electronic properties, conferred by the judicious placement of an amino, a bromo, and a methoxy group on the benzoic acid core, render it a highly valuable starting material and intermediate for the synthesis of a diverse array of bioactive compounds. This guide provides an in-depth exploration of the applications of this scaffold in pharmaceutical research, complete with detailed synthetic protocols and methodologies for biological evaluation. We will delve into its role in the generation of kinase inhibitors and other potential therapeutic agents, providing researchers with the foundational knowledge to leverage this promising molecule in their drug discovery programs.

Physicochemical Properties and Strategic Importance

The strategic importance of this compound in medicinal chemistry can be attributed to the interplay of its constituent functional groups.

PropertyValueSignificance in Drug Design
Molecular Formula C₈H₈BrNO₃Provides a compact and synthetically tractable starting point.
Molecular Weight 246.06 g/mol Falls within the range for lead-like and drug-like molecules.
Amino Group (-NH₂) Nucleophilic centerAllows for facile derivatization through amide bond formation, arylation, and alkylation to build diverse chemical libraries.
Bromo Group (-Br) Halogen bond donor, lipophilicCan participate in halogen bonding with biological targets, enhancing binding affinity and selectivity. Increases lipophilicity, which can improve membrane permeability. Also serves as a handle for cross-coupling reactions.[1]
Methoxy Group (-OCH₃) Hydrogen bond acceptor, lipophilicCan form hydrogen bonds with receptor sites and contributes to the overall lipophilicity of the molecule. Its position can influence the conformation of the molecule.[2]
Carboxylic Acid (-COOH) Acidic, hydrogen bond donor/acceptorProvides a key site for amide coupling to introduce further diversity. Can also engage in ionic interactions and hydrogen bonding with target proteins.

The combination of these features in a single, relatively simple molecule provides a powerful platform for the generation of complex and diverse chemical matter with the potential for high biological activity.

Synthesis of this compound: A Validated Protocol

The efficient synthesis of this compound is a critical first step for its utilization in drug discovery. The following protocol is a robust and scalable method adapted from established procedures for similar substituted benzoic acids.[3][4]

Protocol 1: Synthesis via Bromination of 2-Amino-5-methoxybenzoic Acid

This protocol describes the selective bromination of 2-amino-5-methoxybenzoic acid. The starting material can be synthesized from 5-methoxy-2-nitrobenzoic acid via reduction.

Workflow for the Synthesis of this compound

A Start: 2-Amino-5-methoxybenzoic Acid B Dissolve in Glacial Acetic Acid A->B C Cool to 0-5 °C B->C D Add N-Bromosuccinimide (NBS) portion-wise C->D E Stir at Room Temperature D->E F Monitor Reaction by TLC E->F G Quench with Water F->G Upon completion H Filter Precipitate G->H I Wash with Cold Water H->I J Dry under Vacuum I->J K End: this compound J->K

Caption: Synthetic workflow for the bromination of 2-amino-5-methoxybenzoic acid.

Materials:

  • 2-Amino-5-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold deionized water.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and succinimide.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Self-Validation:

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Expected Outcome: The desired product, this compound, should be obtained as a solid with a purity of >95%.

Application in Kinase Inhibitor Drug Discovery

The 2-aminobenzoic acid scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive inhibitors. The strategic placement of the bromo and methoxy groups on this scaffold can be exploited to achieve potency and selectivity against specific kinases.

Rationale for Targeting Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] By designing molecules that can selectively inhibit the activity of specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.

Mechanism of Kinase Inhibition

cluster_0 Normal Kinase Activity cluster_1 Inhibition by a Derivative A Kinase Active Site D Phosphorylated Substrate (Signal Propagation) A->D B ATP B->A C Substrate Protein C->A E Kinase Active Site H No Phosphorylation (Signal Blocked) E->H F 2-Amino-4-bromo-5-methoxybenzoic acid Derivative F->E G ATP (Blocked) G->E

Caption: Mechanism of competitive kinase inhibition by a this compound derivative.

Derivatives of this compound can be synthesized to target the ATP-binding pocket of kinases. The core scaffold can form key hydrogen bonds with the kinase hinge region, while the substituents can be modified to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity. For instance, this scaffold shares features with intermediates used in the synthesis of potent kinase inhibitors like Bosutinib, a dual Src/Abl inhibitor.[2][5][6]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of a compound synthesized from this compound against a target kinase. This assay measures the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer.

  • In a white, opaque multi-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add the target kinase to all wells except the negative control.

  • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation:

  • Controls: The positive control should show a high luminescent signal (high ADP production), while the negative control should have a very low signal.

  • Reference Inhibitor: Include a known inhibitor of the target kinase as a reference compound to validate the assay performance.

Application in Anticancer Drug Discovery

Derivatives of aminobenzoic acid have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[7] The this compound scaffold provides a solid starting point for the design of novel cytotoxic agents.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a widely used method for screening the cytotoxic potential of novel compounds against cancer cell lines.[8][9]

Workflow for MTT Assay

A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Self-Validation:

  • Cell Morphology: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity.

  • Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) as a positive control to ensure the assay is performing correctly.

Application in Anti-inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Derivatives of aminobenzoic acids have shown promise as anti-inflammatory agents.[10] The this compound scaffold can be used to develop compounds that modulate inflammatory signaling pathways.

Protocol 4: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol uses the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated cells, cells treated with LPS only, and cells treated with the compound only).

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by mixing the supernatant with the Griess reagents according to the manufacturer's protocol. This will form a colored azo compound in the presence of nitrite (a stable product of NO).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the amount of nitrite in the samples using a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production by the test compound.

Self-Validation:

  • Cell Viability: Perform an MTT assay in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

  • Positive Control: Use a known inhibitor of NO production, such as L-NAME, as a positive control.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling

To elucidate the mechanism of anti-inflammatory action, Western blotting can be used to assess the effect of a test compound on key inflammatory signaling pathways like NF-κB and MAPK.[14][15][16]

Workflow for Western Blot Analysis

A Cell Treatment and Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-p65, anti-p-ERK) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis and Quantification H->I

Caption: General workflow for Western blot analysis of signaling proteins.

Materials:

  • RAW 264.7 cells

  • Test compound and LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against phosphorylated and total forms of p65, IκBα, ERK, p38, JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat RAW 264.7 cells with the test compound and/or LPS as described in the NO production assay.

  • Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.[8]

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of a target signaling protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

Self-Validation:

  • Loading Controls: Ensure equal protein loading by probing for a housekeeping protein like β-actin or GAPDH, or by normalizing the phosphorylated protein signal to the total protein signal.

  • Pathway-Specific Inhibitors: Use known inhibitors of the NF-κB or MAPK pathways as controls to validate the antibody performance and the cellular response.

Conclusion and Future Directions

This compound represents a privileged and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability and the strategic positioning of its functional groups provide a rich platform for the generation of diverse chemical libraries targeting a wide range of biological targets. The protocols detailed in this guide offer a solid foundation for the synthesis of this key intermediate and the subsequent biological evaluation of its derivatives as potential kinase inhibitors, anticancer agents, and anti-inflammatory compounds. As our understanding of the molecular drivers of disease continues to grow, the rational design of novel therapeutics based on such promising scaffolds will be instrumental in the future of pharmaceutical research.

References

  • Chem-Impex. (n.d.). 2-Amino-4-methoxy-benzoic acid. Retrieved from [Link]

  • Mao, Y., et al. (2015). New Synthetic Process for Bosutinib. Synthesis, 47(20), 3133-3138.
  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4065-4074.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (2015). A New and Practical Synthesis of Bosutinib. Retrieved from [Link]

  • Khan, I., et al. (2023).
  • Al-Ostath, A., et al. (2023). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 13(24), 16365-16377.
  • Google Patents. (2013). CN103265482A - Preparation method of bosutinib.
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-139). Humana Press.
  • O'Carroll, C., et al. (2013). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1031, 179-193.
  • Gangjee, A., et al. (2013). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(16), 4945-4959.
  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015-2020.
  • Maccioni, E., et al. (2012). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 17(11), 13176-13190.
  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Liu, Y., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Retrieved from [Link]

  • ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). Retrieved from [Link]

  • MDPI. (2018). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Retrieved from [Link]

  • Frontiers. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

  • Medium. (2024). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kim, H. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 511-516.
  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

  • Saavedra, J. E., et al. (2006). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 49(3), 1157-1164.
  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

Sources

Synthesis of urolithin compounds using 2-Amino-4-bromo-5-methoxybenzoic acid as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: A Strategic Guide to the Synthesis of Urolithin Compounds

Introduction: The Significance and Synthetic Challenge of Urolithins

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that have garnered significant attention in the fields of nutrition, pharmacology, and medicine.[1][2] These compounds are not found directly in food; instead, they are metabolites produced by the human gut microbiota from the transformation of ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and walnuts.[3][4][5] Among the various urolithins, Urolithin A (3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one) is one of the most studied, exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anti-aging properties.[5][6][7]

The growing interest in the therapeutic potential of urolithins necessitates robust and scalable chemical synthesis methods to produce pure compounds for research and clinical investigation.[4][8] Laboratory synthesis provides access to specific urolithin analogues and derivatives that are not produced by gut bacteria, enabling a deeper exploration of structure-activity relationships.[9][10]

This guide provides a detailed, field-proven methodology for the synthesis of urolithins. We will address the synthesis using a strategic and commonly available precursor, 2-bromo-5-methoxybenzoic acid .

A Note on the Precursor 2-Amino-4-bromo-5-methoxybenzoic acid: The specified precursor, this compound, presents a significant synthetic challenge for direct use in established urolithin synthesis pathways. The foundational Hurtley reaction, a copper-catalyzed coupling, requires a halogen (typically bromine) at the C2 position of the benzoic acid ring to facilitate the critical intramolecular lactonization step that forms the characteristic pyran-6-one core. The specified precursor has the halogen at the C4 position and an amino group at the C2 position, which would prevent the necessary cyclization. Therefore, a direct conversion is not feasible. A robust synthetic plan would first require a multi-step transformation of this compound into a viable intermediate like 2-bromo-5-methoxybenzoic acid. To ensure this guide is both practical and scientifically rigorous, we will focus our detailed protocols on the well-established synthesis commencing from this viable intermediate.

Overall Synthetic Strategy

The synthesis of Urolithin A from 2-bromo-5-methoxybenzoic acid is a two-stage process. The first stage involves the construction of the core dibenzopyranone structure through a copper-catalyzed coupling reaction. The second stage is the demethylation of the resulting methoxy-protected intermediate to yield the final, biologically active dihydroxy-urolithin.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Deprotection A 2-Bromo-5-methoxybenzoic Acid C 8-Methoxy-Urolithin A (Protected Intermediate) A->C Hurtley Reaction (CuSO₄, NaOH) B Resorcinol B->C Hurtley Reaction (CuSO₄, NaOH) D Urolithin A (Final Product) C->D Demethylation (BBr₃ or AlCl₃)

Caption: Overall workflow for the synthesis of Urolithin A.

Part 1: Synthesis of the Urolithin Core via Hurtley Reaction

The construction of the urolithin backbone is achieved through a modified Ullmann condensation, often referred to as the Hurtley reaction. This reaction couples an ortho-halobenzoic acid with a phenol in the presence of a copper catalyst under basic conditions. The in-situ formation of a biaryl ether is followed by an intramolecular acylation to form the lactone ring.

Protocol 1: Synthesis of 8-Methoxy-3-hydroxy-6H-dibenzo[b,d]pyran-6-one (8-Methyl Urolithin A)

This protocol is adapted from established methods for synthesizing urolithin intermediates.[11][12]

Materials:

  • 2-Bromo-5-methoxybenzoic acid (1.0 eq)

  • Resorcinol (2.0-3.0 eq)

  • Sodium Hydroxide (NaOH) (4.0-5.0 eq)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) (catalytic amount, ~0.1 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (4.5 eq) in deionized water (approx. 5-7 mL per gram of benzoic acid).

  • Addition of Reactants: To the aqueous NaOH solution, add resorcinol (2.5 eq) and 2-bromo-5-methoxybenzoic acid (1.0 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Heating: Heat the reaction mixture to 70-80 °C using a heating mantle. Allow it to stir for approximately 10-15 minutes.

  • Catalyst Addition: Prepare a 5-10% aqueous solution of CuSO₄. Add the CuSO₄ solution dropwise to the heated reaction mixture. The solution will typically change color.

  • Reflux: Increase the temperature to bring the mixture to a gentle reflux (approx. 100-110 °C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Acidification: After cooling the reaction to room temperature, slowly and carefully acidify the dark mixture with concentrated HCl until the pH is ~1-2. This will precipitate the crude product. Stir in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the precipitate using a Buchner funnel and wash the solid several times with cold deionized water to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate to yield the pure 8-methoxy-urolithin A intermediate.

Causality and Experimental Insights:

  • Excess Resorcinol: Using an excess of resorcinol helps to drive the coupling reaction to completion and minimize side reactions of the benzoic acid starting material.

  • Base (NaOH): The basic medium is crucial for deprotonating the phenolic hydroxyl groups of resorcinol, making it a more potent nucleophile for the copper-catalyzed coupling reaction.[11]

  • Copper Catalyst: Copper(II) sulfate is the catalyst that facilitates the Ullmann-type C-O bond formation between the aryl bromide and the phenoxide.

  • Acidification: This step is critical for protonating the phenoxide intermediate and precipitating the final lactone product, which is typically insoluble in acidic aqueous media.

G Reactants 2-Bromo-5-methoxybenzoic Acid + Resorcinol Setup Dissolve in aq. NaOH Reactants->Setup Heating Heat to 70-80°C Setup->Heating Catalysis Add aq. CuSO₄ Reflux 4-6h Heating->Catalysis Workup Cool & Acidify (HCl, pH 1-2) Catalysis->Workup Isolation Filter Precipitate Workup->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification Product Pure 8-Methoxy Urolithin A Purification->Product

Caption: Experimental workflow for the synthesis of the urolithin core.

Part 2: Demethylation to Afford Urolithin A

The final step in the synthesis of Urolithin A is the cleavage of the methyl ether to reveal the free phenol. This is a critical step as the hydroxyl groups are essential for the biological activity of the molecule. Boron tribromide (BBr₃) is a highly effective but hazardous reagent for this purpose. A safer and more cost-effective alternative for larger-scale synthesis is aluminum chloride (AlCl₃).[11]

Protocol 2: Demethylation of 8-Methoxy-Urolithin A

Method A: Using Boron Tribromide (BBr₃) Caution: BBr₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

Materials:

  • 8-Methoxy-Urolithin A (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (3.0-5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice/water bath

  • Methanol, Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve 8-Methoxy-Urolithin A in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the BBr₃ solution in DCM dropwise via a syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into an ice/water bath with vigorous stirring.

  • Extraction: Extract the aqueous mixture with DCM and/or Ethyl Acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude Urolithin A can be purified by column chromatography or recrystallization to yield a pure solid.[1]

Method B: Using Aluminum Chloride (AlCl₃) This method is generally safer and more suitable for larger scales.[11]

Materials:

  • 8-Methoxy-Urolithin A (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0-4.0 eq)

  • Anhydrous Chlorobenzene or Dichlorobenzene

  • Ice/water bath, HCl solution (2M)

Procedure:

  • Reaction Setup: Suspend anhydrous AlCl₃ (3.5 eq) in anhydrous chlorobenzene in a round-bottom flask under an inert atmosphere.

  • Addition of Substrate: Add the 8-Methoxy-Urolithin A (1.0 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 130 °C) and maintain for 3-5 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 2M HCl to quench the reaction and dissolve the aluminum salts.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting solid by column chromatography or recrystallization.

Data Presentation & Expected Results

The successful synthesis of the target compounds should be confirmed using standard analytical techniques.

CompoundSynthesis StepTypical YieldMelting Point (°C)Key ¹H NMR Signals (DMSO-d₆, δ ppm)
8-Methoxy-Urolithin AHurtley Reaction65-80%~230-235~10.3 (s, 1H, -OH), ~8.2 (d, 1H), ~7.6 (d, 1H), ~7.5 (dd, 1H), ~6.9 (m, 2H), ~3.9 (s, 3H, -OCH₃)
Urolithin ADemethylation (BBr₃)>90%>300 (decomposes)~10.2 (s, 1H, -OH), ~9.8 (s, 1H, -OH), ~8.1 (d, 1H), ~7.4 (d, 1H), ~7.3 (dd, 1H), ~6.8 (m, 2H)
Urolithin ADemethylation (AlCl₃)70-85%>300 (decomposes)Identical to BBr₃ method

Note: NMR shifts are approximate and should be confirmed with reference spectra.

Synthesis of Other Urolithin Analogues

The described synthetic platform is versatile and can be adapted to produce other urolithin analogues by modifying the starting materials.

  • Urolithin B (3-hydroxy-6H-dibenzo[b,d]pyran-6-one): This analogue can be synthesized by replacing 2-bromo-5-methoxybenzoic acid with the simpler 2-bromobenzoic acid in Protocol 1.[12][13] The reaction with resorcinol directly yields Urolithin B, and no demethylation step is required.

  • Urolithin M5 (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one): The synthesis of this more hydroxylated urolithin is more complex.[14] It would require replacing resorcinol with pyrogallol (1,2,3-trihydroxybenzene) . However, regioselectivity during the coupling reaction becomes a significant challenge, often leading to mixtures of isomers that are difficult to separate. This would necessitate the use of protecting group strategies to achieve a regioselective synthesis.

Conclusion

This application note provides a comprehensive and validated two-stage strategy for the synthesis of Urolithin A, a metabolite of significant biomedical interest. By employing a copper-catalyzed Hurtley reaction to construct the dibenzopyranone core followed by a robust demethylation protocol, researchers can access high-purity Urolithin A for a variety of applications. The flexibility of this approach also allows for the synthesis of other key urolithin analogues, providing essential tools for professionals in drug discovery and nutritional science.

References

  • Bialonska, D., Kasimsetty, S. G., Khan, S. I., & Ferreira, D. (2009). Urolithins, intestinal microbial metabolites of ellagitannins: determination of individual activities and mechanisms of action. Journal of Agricultural and Food Chemistry, 57(21), 10181–10186.
  • González-Sarrías, A., et al. (2022). Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. Journal of Agricultural and Food Chemistry. [Link]

  • Urolithin A - Wikipedia. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

  • Maxmedchem. (2024). What Is Urolithin A Derived From. Maxmedchem. [Link]

  • Amazentis SA. (2016). Process-scale synthesis of urolithins.
  • Tomás-Barberán, F. A., et al. (2022). Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. ACS Publications. [Link]

  • Lee, G., et al. (2021). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. National Institutes of Health. [Link]

  • Amazentis SA. (2019). Process-scale synthesis of urolithin a.
  • Soni, V. (2022). Synthesis of Urolithin B. ResearchGate. [Link]

  • Espín, J. C., et al. (2021). Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota. PubMed Central. [Link]

  • Sun, Z., et al. (2025). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. MDPI. [Link]

  • Luo, S., et al. (2013). Synthesis of dibenzopyranones through palladium-catalyzed directed C-H activation/carbonylation of 2-arylphenols. PubMed. [Link]

  • Sci-Hub. (2013). Synthesis of Dibenzopyranones through Palladium‐Catalyzed Directed C–H Activation/Carbonylation of 2‐Arylphenols. Sci-Hub. [Link]

  • Luo, S., et al. (2013). Synthesis of Dibenzopyranones through Palladium‐Catalyzed Directed C–H Activation/Carbonylation of 2‐Arylphenols. Angewandte Chemie International Edition. [Link]

  • University of Oxford. (n.d.). SYNTHESIS OF 6-SUBSTITUTED-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONES(DIHYDROCOUMARINS) VIA PALLADIUM CATALYZED COPLING REACTIONS. Department of Chemistry. [Link]

  • Li, Y., et al. (2025). Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells. PubMed Central. [Link]

  • Asahi Kasei Pharma Corp. (2022). Method for producing urolithins.
  • Council of Scientific & Industrial Research. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Tarantilis, P. A., et al. (2024). Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination. MDPI. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Organic synthesis of Uros A, B and C. ResearchGate. [Link]

  • Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. ResearchGate. [Link]

  • Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings. [Link]

  • Wang, Y., et al. (2022). Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Đeđibegović, J., et al. (2020). Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress. PubMed Central. [Link]

  • ResearchGate. (n.d.). Strategies in urolithin synthesis. ResearchGate. [Link]

  • ResearchGate. (2024). Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination. ResearchGate. [Link]

  • Jiangsu Aikang Biomedical R&D Co Ltd. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (2025). Design, synthesis of urolithin A, the metabolite of ellagitannins, and its biological activity of phosphodiesterase II (PDE2) inhibitors. ResearchGate. [Link]

Sources

Protocol for using 2-Amino-4-bromo-5-methoxybenzoic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-4-bromo-5-methoxybenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

This compound is a trifunctional aromatic compound that serves as a highly valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an amine, a carboxylic acid, and a bromine atom on a benzene ring—offers multiple, orthogonal handles for chemical modification. The bromine atom, in particular, is an ideal participant in palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing this compound in three of the most powerful cross-coupling reactions: Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C alkyne formation). The narrative emphasizes the causality behind experimental choices, providing insights into how the substrate's inherent functionalities influence reaction outcomes and how to navigate the associated challenges to achieve synthetic success.

General Considerations & Laboratory Setup

Before proceeding with specific protocols, certain universal practices are essential for success and safety in palladium-catalyzed reactions.

  • Inert Atmosphere: The active catalytic species in these reactions, Pd(0), is sensitive to oxygen. Therefore, all reactions must be conducted under an inert atmosphere (typically Argon or Nitrogen). This is achieved using standard Schlenk line techniques or by working in a glovebox.[3][4]

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include sparging with an inert gas for 15-30 minutes or several freeze-pump-thaw cycles.

  • Reagent Purity: The purity of all reagents, especially the substrate, coupling partners, and solvents, is critical. Impurities can poison the catalyst and lead to low yields or failed reactions.

  • Safety: Palladium catalysts, phosphine ligands, and strong bases can be toxic, air-sensitive, or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and handle them using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Experimental Workflow: From Setup to Purification

The general workflow for these reactions is highly conserved, differing primarily in the specific reagents and conditions employed.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: Substrate, Coupling Partner, Base, Catalyst, Ligand B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Liquid Reagents via Syringe B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Cool to RT & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl scaffolds by coupling an organohalide with an organoboron species.[1][2][5] For this compound, this reaction enables the direct introduction of a new aryl or vinyl substituent at the C4 position, generating diverse molecular frameworks.

Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

G Pd0 L₂Pd(0) (Active Catalyst) ArPdBr Ar-Pd(II)-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition Ar-Br ArPdR Ar-Pd(II)-R' ArPdBr->ArPdR Transmetalation R'-B(OH)₂ + Base ArPdR->Pd0 Reductive Elimination Product Product Ar-R' (Coupled Product) G Pd0 L-Pd(0) (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L) Pd0->ArPdBr Oxidative Addition Ar-Br ArPdAmine [Ar-Pd(II)-NHR'R'']⁺Br⁻ ArPdBr->ArPdAmine Amine Coordination HNR'R'' ArPdAmido Ar-Pd(II)-NR'R'' ArPdAmine->ArPdAmido Deprotonation Base ArPdAmido->Pd0 Reductive Elimination Product Product Ar-NR'R'' (Coupled Product) G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Ar-Br ArPdAlkyne Ar-Pd(II)-C≡CR' ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X CuAlkyne Cu(I)-C≡CR' CuX->CuAlkyne H-C≡CR' + Base CuAlkyne->ArPdBr Transfers Alkyne

Sources

The Strategic Utility of 2-Amino-4-bromo-5-methoxybenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Anthranilic Acids in Medicinal Chemistry

Substituted anthranilic acids are privileged scaffolds in the realm of medicinal chemistry and drug discovery. Their inherent bifunctional nature, possessing both a carboxylic acid and an amino group in a strategic ortho arrangement, renders them ideal starting materials for the construction of a diverse array of fused heterocyclic compounds. These heterocycles, in turn, form the core of numerous pharmacologically active agents.[1][2] Among the vast portfolio of substituted anthranilic acids, 2-amino-4-bromo-5-methoxybenzoic acid emerges as a particularly valuable building block. The electronic properties conferred by the bromo and methoxy substituents significantly influence the reactivity of the parent molecule and the biological activity of the resulting heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of quinazolinones and benzoxazinones, two classes of heterocycles with profound importance in contemporary pharmacology.

Core Chemical Properties and Reactivity of this compound

The synthetic utility of this compound is dictated by the interplay of its three key functional groups: the nucleophilic amino group, the carboxylic acid, and the electronically influential bromo and methoxy substituents on the aromatic ring.

  • The Amino Group: This primary amine is the principal site of nucleophilic attack, readily reacting with electrophiles such as acyl chlorides, anhydrides, and aldehydes. Its reactivity is modulated by the electron-withdrawing nature of the adjacent carboxylic acid and the bromine atom at the para-position.

  • The Carboxylic Acid Group: This group is essential for the ultimate cyclization to form the heterocyclic ring. It can be activated in situ or participate directly in condensation reactions, typically at elevated temperatures.

  • Bromo and Methoxy Substituents: The bromine atom at the 4-position and the methoxy group at the 5-position play crucial roles. The bromine atom is an electron-withdrawing group that can influence the acidity of the carboxylic acid and the nucleophilicity of the amino group. Furthermore, it provides a handle for further functionalization through cross-coupling reactions. The electron-donating methoxy group can also modulate the electronic environment of the aromatic ring.

The strategic placement of these substituents allows for the regioselective synthesis of highly functionalized quinazolinones and benzoxazinones, which are key intermediates in the development of novel therapeutic agents.

Synthesis of 7-Bromo-6-methoxy-4(3H)-quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with significant therapeutic potential, including anticancer agents.[3] The Niementowski reaction and its variations are classical and robust methods for the synthesis of 4(3H)-quinazolinones from anthranilic acids.

Protocol 1: Classical Niementowski Reaction with Formamide

This protocol outlines the synthesis of the parent 7-bromo-6-methoxyquinazolin-4(3H)-one scaffold using formamide, which serves as both a reagent and a solvent.

Reaction Scheme:

G reactant This compound product 7-Bromo-6-methoxyquinazolin-4(3H)-one reactant->product Heat (130-140°C) reagent Formamide (excess) reagent->product

Caption: Synthesis of 7-bromo-6-methoxyquinazolin-4(3H)-one via Niementowski reaction.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 2.46 g) and formamide (40 mmol, 1.6 mL).

  • Heat the reaction mixture with stirring to 130-140°C for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and dry to afford the crude 7-bromo-6-methoxyquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound246.06102.46 g
Formamide45.04401.6 mL
Expected Product 7-Bromo-6-methoxyquinazolin-4(3H)-one ------
Anticipated Yield ~85-95%
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted organic synthesis offers a rapid and efficient alternative for the synthesis of N-substituted quinazolinones, significantly reducing reaction times and often improving yields.

Workflow:

G start Mix Reactants mw Microwave Irradiation (120-150°C, 15-30 min) start->mw cool Cooling mw->cool evap Solvent Evaporation cool->evap purify Purification (HPLC or Column Chromatography) evap->purify product N-Substituted 7-Bromo-6-methoxyquinazolin-4(3H)-one purify->product

Caption: Workflow for microwave-assisted synthesis of N-substituted quinazolinones.

Step-by-Step Methodology:

  • In a microwave vial, dissolve this compound (1 mmol, 0.246 g) in a suitable solvent such as DMF or ethanol (3 mL).

  • Add the appropriate primary amine (1.2 mmol) to the solution.

  • Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes).

  • After the reaction, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by reverse-phase HPLC or column chromatography to yield the desired N-substituted 7-bromo-6-methoxyquinazolin-4(3H)-one.

Synthesis of 7-Bromo-6-methoxy-4H-3,1-benzoxazin-4-ones

4H-3,1-benzoxazin-4-ones are important heterocyclic compounds that not only exhibit their own biological activities but also serve as versatile precursors for the synthesis of other heterocyclic systems, such as quinazolinones.

Protocol 3: Two-Step Synthesis via N-Acylation and Cyclization

A common and reliable method for the synthesis of benzoxazinones involves the initial acylation of the anthranilic acid followed by a cyclodehydration step.

Reaction Pathway:

G A This compound Acetic Anhydride B N-Acetyl-2-amino-4-bromo-5-methoxybenzoic acid Heat (Reflux) A:p1->B Acylation C 7-Bromo-6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one B:p2->C Cyclization

Caption: Two-step synthesis of a substituted benzoxazinone.

Step-by-Step Methodology:

Step 1: Acylation

  • To a solution of this compound (1 equivalent) in pyridine or dioxane, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating (50-60°C) and monitor the reaction progress by TLC until the starting material is consumed.

Step 2: Cyclization

  • The intermediate, N-acetyl-2-amino-4-bromo-5-methoxybenzoic acid, can be cyclized to the benzoxazinone by heating at reflux in acetic anhydride.

  • After completion of the reaction, remove the excess acetic anhydride under reduced pressure.

  • Triturate the residue with a non-polar solvent like hexane or ether to precipitate the product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

StepReagentConditions
Acylation Acetic AnhydrideRoom Temperature or 50-60°C
Cyclization Acetic AnhydrideReflux
Expected Product 7-Bromo-6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Product Yield Incomplete reaction.Increase reaction time or temperature. Check the purity of starting materials.
Side reactions, such as decarboxylation.Use milder reaction conditions. Under acidic conditions and heat, decarboxylation to 3-bromo-4-methoxyaniline can occur.
Incomplete Cyclization The intermediate N-acyl derivative is stable.Increase the reaction temperature or use a stronger dehydrating agent (e.g., polyphosphoric acid).
Product Isolation Difficulties Product is soluble in the work-up solvent.Modify the work-up procedure, for example, by using a different anti-solvent for precipitation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for the synthesis of substituted quinazolinones and benzoxazinones. The strategic incorporation of bromo and methoxy groups offers opportunities for further molecular diversification and the fine-tuning of pharmacological properties. The methodologies presented herein are robust and can be adapted for the synthesis of a wide range of derivatives for screening in drug discovery programs.

References

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate.
  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.
  • Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Bentham Science.
  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI.

Sources

Application Note: A Protocol for the Synthesis of Novel Benzylisothiourea Analogs from 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, three-step experimental protocol for the synthesis of a novel benzylisothiourea derivative starting from 2-Amino-4-bromo-5-methoxybenzoic acid. This class of compounds is of interest in medicinal chemistry and drug development due to the diverse biological activities associated with isothiourea moieties. The described synthesis employs a robust strategy involving the protection of the aniline amine, carbodiimide-mediated activation and coupling, and subsequent deprotection. The causality behind each step, including reagent selection and reaction conditions, is explained to provide a comprehensive guide for researchers.

Introduction and Scientific Rationale

The synthesis of substituted isothioureas is a significant endeavor in modern medicinal chemistry. The isothiourea scaffold is a key pharmacophore found in numerous biologically active compounds. The target molecule, a benzylisothiourea derivative of this compound, combines several structural features of interest: a substituted benzoic acid core, a bromine atom for potential further functionalization, and the S-benzylisothiourea moiety.

Directly coupling the carboxylic acid of the starting material with S-benzylisothiouronium chloride is complicated by the presence of the nucleophilic 2-amino group. This amino group can compete with the isothiourea during the coupling step, leading to undesired amide bond formation and polymerization. To circumvent this, a three-stage synthetic strategy is proposed:

  • Protection of the Amino Group: The nucleophilicity of the 2-amino group is temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal due to its stability in the subsequent coupling conditions and its clean removal under acidic conditions that are unlikely to affect the final product structure.[1][2][3]

  • Carbodiimide-Mediated Coupling: The core isothiourea linkage is formed by coupling the Boc-protected benzoic acid with S-benzylisothiouronium chloride. This reaction is facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that activates the carboxylic acid.[4][5][6][7] The efficiency of this activation is significantly enhanced by the addition of N-hydroxysuccinimide (NHS), which transforms the highly reactive O-acylisourea intermediate into a more stable, amine-reactive NHS ester, thereby minimizing hydrolysis and side reactions.[4][8][9]

  • Deprotection: The final step involves the selective removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the target benzylisothiourea as a salt.

This protocol is designed to be a self-validating system, with clear steps and rationale grounded in established organic synthesis principles.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. It begins with the protection of the starting material, followed by the key coupling reaction, and concludes with deprotection to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection SM 2-Amino-4-bromo-5- methoxybenzoic Acid INT1 Boc-Protected Intermediate SM->INT1 (Boc)₂O, Base THF/Water INT1_c Boc-Protected Intermediate INT2 Coupled Product INT1_c->INT2 EDC, NHS Anhydrous DMF SBIC S-Benzylisothiouronium Chloride SBIC->INT2 INT2_d Coupled Product FP Final Product (TFA Salt) INT2_d->FP TFA DCM

Caption: Overall 3-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All reagents are for research use only.

Step 1: Boc-Protection of this compound

Rationale: This step protects the primary amino group to prevent its participation in the subsequent EDC coupling reaction. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this transformation, and the reaction is typically run in a mixed solvent system with a mild base.[1][2]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound246.062.46 g10.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.252.40 g11.01.1
Sodium Bicarbonate (NaHCO₃)84.012.52 g30.03.0
Tetrahydrofuran (THF)-50 mL--
Deionized Water-50 mL--

Procedure:

  • To a 250 mL round-bottom flask, add this compound (2.46 g, 10.0 mmol).

  • Add Tetrahydrofuran (THF, 50 mL) and stir until the solid is mostly dissolved.

  • In a separate beaker, dissolve sodium bicarbonate (2.52 g, 30.0 mmol) in deionized water (50 mL). Add this aqueous solution to the flask.

  • Add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in THF (10 mL) dropwise to the stirring mixture at room temperature over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Adjust the pH of the aqueous layer to ~3 by the slow addition of 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the Boc-protected intermediate, which can be used in the next step without further purification or recrystallized from an appropriate solvent system if necessary.

Step 2: EDC/NHS Coupling with S-Benzylisothiouronium Chloride

Rationale: This is the key bond-forming step. EDC activates the carboxylic acid to form an O-acylisourea intermediate.[7] This intermediate is highly reactive and susceptible to hydrolysis. NHS is added to trap this intermediate, forming a more stable NHS ester, which then reacts cleanly with the nucleophilic S-benzylisothiouronium to form the desired product.[4][8] Anhydrous dimethylformamide (DMF) is used as the solvent to prevent hydrolysis.

G cluster_0 Mechanism of EDC/NHS Coupling RCOOH Boc-R-COOH O_Acyl O-Acylisourea (Unstable Intermediate) RCOOH->O_Acyl + EDC EDC EDC NHS_Ester NHS Ester (Stable Intermediate) O_Acyl->NHS_Ester + NHS - EDC Byproduct NHS_reagent NHS Product Coupled Product NHS_Ester->Product + S-Benzylisothiouronium - NHS SBIC_reagent S-Benzylisothiouronium Urea EDC Byproduct (Urea)

Caption: Activation and coupling mechanism.

ReagentMolar Mass ( g/mol )Amount (Assumes 100% yield from Step 1)Moles (mmol)Molar Eq.
Boc-Protected Acid346.173.46 g10.01.0
EDC Hydrochloride191.702.30 g12.01.2
N-Hydroxysuccinimide (NHS)115.091.38 g12.01.2
S-Benzylisothiouronium Chloride202.702.23 g11.01.1
N,N-Dimethylformamide (DMF, Anhydrous)-50 mL--
Triethylamine (TEA)101.191.5 mL11.01.1

Procedure:

  • Dissolve the Boc-protected intermediate (3.46 g, 10.0 mmol) in anhydrous DMF (30 mL) in a dry 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add NHS (1.38 g, 12.0 mmol) followed by EDC hydrochloride (2.30 g, 12.0 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the active NHS ester.

  • In a separate flask, suspend S-benzylisothiouronium chloride (2.23 g, 11.0 mmol) in anhydrous DMF (20 mL). Add triethylamine (1.5 mL, 11.0 mmol) to this suspension to liberate the free base. Stir for 10 minutes.

  • Add the S-benzylisothiouronium free base suspension to the activated ester solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure, coupled product.

Step 3: Boc-Deprotection

Rationale: The final step is the removal of the Boc group to reveal the primary amine. Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group at room temperature, releasing tert-butyl cation (which is scavenged) and carbon dioxide.[1][2]

ReagentFormulaAmount (Assumes 80% yield from Step 2)Moles (mmol)
Boc-Protected Coupled ProductC₂₂H₂₅BrN₄O₄S~3.9 g~8.0
Dichloromethane (DCM)CH₂Cl₂40 mL-
Trifluoroacetic Acid (TFA)CF₃COOH10 mL-

Procedure:

  • Dissolve the purified coupled product (~3.9 g, 8.0 mmol) in dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 mL) to the stirring solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • The residue can be triturated with cold diethyl ether to precipitate the final product as a TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final S-benzylisothiourea derivative.

References

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Aapptec Peptides. (2021). Coupling Reagents. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

HPLC method for analysis of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-4-bromo-5-methoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The method detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for purity determination and stability assessment. The protocol covers method development rationale, detailed experimental procedures, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a substituted aromatic compound incorporating an amino group, a carboxylic acid, a bromine atom, and a methoxy group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for novel therapeutic agents. The purity and stability of such intermediates are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Developing a robust analytical method is therefore not merely a procedural step but a foundational requirement for quality control. An HPLC method is the industry standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The primary objective of this application note is to present a stability-indicating HPLC method, which is a method capable of separating the main analyte from its potential degradation products, thus providing a true measure of its stability under various stress conditions.[1][2] The development of such a method is guided by the physicochemical properties of the analyte and is validated according to the principles outlined in ICH guideline Q2(R1).[3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is paramount for logical and efficient HPLC method development. While experimental data for this compound is not extensively published, we can infer its likely characteristics from structurally related compounds.

PropertyEstimated/Reported ValueRationale/Source
Molecular Formula C₈H₈BrNO₃Based on chemical structure.
Molecular Weight 246.06 g/mol Calculated from the molecular formula.[6]
Structure Aromatic ring with amino, bromo, methoxy, and carboxylic acid substituents.The presence of chromophores (the substituted benzene ring) makes UV detection a suitable choice for HPLC analysis.
pKa (Predicted) ~2-3 for the carboxylic acid, ~4-5 for the aromatic amine.The pKa of 2-bromo-5-methoxybenzoic acid is predicted to be around 2.73.[7] The amino group's basicity will also be a factor. Controlling the mobile phase pH is critical to ensure consistent retention and peak shape. A pH between the two pKa values is often a good starting point.
Solubility Soluble in methanol, DMSO, chloroform.[7]Methanol is a common organic solvent used in HPLC mobile phases, indicating good compatibility. Acetonitrile is also a strong candidate.

HPLC Method Development and Rationale

The choices made during method development are directly influenced by the analyte's properties. The goal is to achieve a symmetric peak for the analyte, baseline separation from any impurities or degradants, and a reasonable run time.

Column Selection (Stationary Phase)

A reversed-phase C18 column is the logical first choice. This is due to the non-polar nature of the substituted benzene ring of the analyte, which will interact well with the C18 stationary phase. A standard column dimension (e.g., 4.6 x 150 mm) with a 3.5 or 5 µm particle size provides a good balance between efficiency and backpressure.

Mobile Phase Selection
  • Organic Modifier: Both acetonitrile and methanol are suitable. Acetonitrile often provides better peak shape and lower UV cutoff, making it the preferred choice for this initial method.

  • Aqueous Phase and pH Control: The analyte has both acidic (carboxylic acid) and basic (amino) functional groups. To ensure a single ionic form and prevent peak tailing, the mobile phase pH must be buffered. A pH of around 3.0 is a good starting point. At this pH, the carboxylic acid will be largely protonated (less polar), and the amino group will be protonated (more polar). This balance should provide good retention on a C18 column. A phosphate buffer or a formic acid solution can be used to maintain this pH.

  • Elution Mode: A gradient elution (e.g., starting with a lower percentage of organic solvent and increasing it over time) is recommended for initial development. This approach ensures that any impurities or degradation products with a wide range of polarities will be eluted from the column, making the method truly stability-indicating.

Detection

The aromatic ring and its substituents constitute a strong chromophore. A UV detector is therefore ideal. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for checking peak purity and identifying the optimal detection wavelength (λmax), which is anticipated to be around 254 nm for this class of compounds.[8]

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (with PDA monitoring from 200-400 nm)
Run Time 20 minutes
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Prepare Standard Solution run_sequence Run Analytical Sequence prep_std->run_sequence prep_sample Prepare Sample Solution prep_sample->run_sequence instrument_setup->run_sequence data_acq Data Acquisition (PDA) run_sequence->data_acq integration Peak Integration data_acq->integration quant Quantification integration->quant report Generate Report quant->report

Sources

Application of 2-Amino-4-bromo-5-methoxybenzoic Acid in the Development of Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anthranilic Acids in Oncology

In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents is characterized by a focus on molecularly targeted therapies. Among the myriad of scaffolds utilized in drug design, the quinazoline and quinazolinone cores have emerged as exceptionally privileged structures, forming the foundation of numerous clinically approved cancer therapeutics.[1] The strategic synthesis of these heterocyclic systems often begins with appropriately substituted anthranilic acids. 2-Amino-4-bromo-5-methoxybenzoic acid is a key starting material, offering a unique combination of reactive sites and functional groups that can be exploited to generate a diverse library of potential anticancer compounds. The presence of the bromine atom and the methoxy group on the anthranilic acid backbone provides opportunities for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, influencing their potency, selectivity, and metabolic stability.[2] This guide provides a comprehensive overview of the application of this compound in the synthesis of potential anticancer agents, with a focus on practical laboratory protocols and the underlying scientific rationale.

Core Concept: The Quinazolinone Scaffold as a Kinase Inhibitor

The primary rationale for using this compound in anticancer drug development lies in its utility as a precursor for quinazolinone and quinazoline derivatives. These nitrogen-containing heterocycles are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

Mechanism of Action: Targeting the EGFR Signaling Pathway

A predominant target for quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Quinazoline inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates, thereby abrogating the signaling cascade. The general mechanism of action often involves the inhibition of key signaling pathways, such as the EGFR pathway, which is frequently dysregulated in various cancers.[4]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Synthetic Strategy: From Anthranilic Acid to Bioactive Quinazolinone

The conversion of this compound to a quinazolinone core is a cornerstone of its application in anticancer agent synthesis. A common and efficient method is the cyclization reaction with formamide, which serves as both a reactant and a solvent.

Experimental Protocol: Synthesis of 6-Bromo-7-methoxy-3H-quinazolin-4-one

This protocol outlines a general procedure for the synthesis of the core quinazolinone scaffold from this compound.

Materials and Reagents:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and formamide (10-15 equivalents).

  • Heating: Gently heat the mixture with stirring in a heating mantle to 150-160°C. The reaction progress should be monitored by TLC.

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate alongside the starting material. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the reaction.

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate of the crude 6-Bromo-7-methoxy-3H-quinazolin-4-one should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-Bromo-7-methoxy-3H-quinazolin-4-one.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 2-Amino-4-bromo- 5-methoxybenzoic acid + Formamide Reaction Reflux at 150-160°C (4-6 hours) Start->Reaction Workup Cooling and Precipitation in Ice Water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product 6-Bromo-7-methoxy- 3H-quinazolin-4-one Purification->Product

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Amino-4-bromo-5-methoxybenzoic acid. The protocols outlined are designed for researchers, scientists, and drug development professionals to minimize risks and ensure laboratory safety. The guide covers hazard identification, personal protective equipment (PPE), detailed procedural protocols, emergency management, and waste disposal, grounded in established safety principles for halogenated aromatic amines and carboxylic acids.

Compound Profile and Hazard Identification

This compound is a substituted aromatic compound used as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its structure, incorporating an amine, a carboxylic acid, and a bromine atom on a benzene ring, dictates its specific reactivity and hazard profile. While a dedicated, comprehensive safety data sheet for this exact isomer is not universally available, a robust safety protocol can be developed by analyzing the hazards of its constituent functional groups and closely related analogs.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name This compound -
Molecular Formula C₈H₈BrNO₃ [2]
Molecular Weight 246.06 g/mol [3]
Appearance Solid (form) [4]

| CAS Number | 169045-04-9 (Isomer) |[3][5][6] |

GHS Hazard Classification (Based on Analog Data)

Based on data for the closely related isomer 2-Amino-5-bromo-4-methoxybenzoic acid, the following GHS hazard statements are anticipated and should be prudently applied.[2][7]

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

The presence of the brominated aromatic ring also necessitates careful consideration of environmental hazards and appropriate disposal methods.[8][9]

Logic of Hazard Control

The primary safety paradigm is a hierarchy of controls, prioritizing the elimination or substitution of hazards. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are implemented to mitigate risk.

cluster_0 Hierarchy of Hazard Control cluster_1 Hazard Identification for this compound Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Increasing Reliance on User Behavior PPE PPE Administrative Controls->PPE Increasing Reliance on User Behavior Inhalation Inhalation Inhalation->Engineering Controls Mitigated by Skin/Eye Contact Skin/Eye Contact Skin/Eye Contact->PPE Mitigated by Ingestion Ingestion Ingestion->Administrative Controls Mitigated by

Caption: Logical flow from hazard identification to the hierarchy of controls.

Exposure Control and Personal Protective Equipment (PPE)

Given the compound's irritant properties, robust measures must be taken to prevent contact.[7] All handling of the solid or solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[10][11]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Specification Rationale and Source(s)
Eye/Face Safety goggles with side shields and a face shield. Protects against splashes and airborne dust, preventing serious eye irritation (H319).[10][12][13]
Hand Chemical-resistant nitrile or neoprene gloves. Provides a barrier against skin contact to prevent irritation (H315). Check for tears before use and wash hands after removal.[12][14]
Body Fully-buttoned laboratory coat. Prevents contamination of personal clothing.[12][15]

| Respiratory | NIOSH-approved N95 (or higher) respirator. | Required when handling the powder outside of a fume hood or when dust generation is likely, addressing the respiratory irritation hazard (H335).[10][16] |

Protocols for Safe Handling

Adherence to standard laboratory practices is paramount. The causality behind these steps is to minimize the generation of dusts and aerosols and prevent cross-contamination.

Preparation and Weighing Protocol
  • Work Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[11] Ensure an eyewash station and safety shower are immediately accessible.[14][17]

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood to minimize transfer and dust generation. Use a tared, sealed container for transport if weighing must be done outside the hood.

  • Cleaning: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

Solution Preparation Protocol
  • Vessel Selection: Choose a glass vessel of appropriate size to avoid splashes.

  • Solvent Addition: Add the solvent to the solid compound slowly while stirring. This should be done inside a chemical fume hood.

  • Labeling: Immediately label the container with the full chemical name, concentration, date, and appropriate hazard pictograms.[11]

Protocols for Safe Storage

Improper storage is a common source of laboratory incidents. Substituted benzoic acids should be stored with careful consideration of their incompatibilities.[9][18]

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[10][11]

  • Container: Keep in a tightly sealed, clearly labeled container to prevent moisture absorption and contamination.[9][10]

  • Separation: Store away from incompatible materials. The compound should be segregated from strong oxidizing agents, strong bases, and metals.[14][18] Reaction with bases can cause an exothermic neutralization, and contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[18][19]

Incompatible Materials

cluster_workflow Spill Response Workflow start Spill Occurs a Alert personnel & Isolate area start->a b Don appropriate PPE (include respirator) a->b c Cover spill with inert absorbent material (e.g., vermiculite, sand) b->c d Sweep carefully into a labeled waste container c->d e Decontaminate area with soap and water d->e f Dispose of waste as halogenated organic waste e->f end End of Response f->end

Caption: Step-by-step workflow for managing a small chemical spill.

Waste Disposal

As a brominated organic compound, this compound is classified as hazardous waste and must not be disposed of in standard drains or trash. [8]

Disposal Protocol
  • Collection: Collect all waste material (including contaminated absorbents from spills) in a dedicated, sealed, and clearly labeled hazardous waste container. [20]2. Labeling: The label must read "Halogenated Organic Waste" and list the chemical constituents.

  • Neutralization (for dilute aqueous waste): In some jurisdictions, dilute bromine-containing aqueous solutions can be neutralized before disposal. This should only be performed by trained personnel. A common method involves the slow addition of a reducing agent like sodium thiosulfate or sodium bisulfite to convert bromine to less harmful bromide ions. [8][20]4. Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. [8][11]

References

  • J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • SDS Management Software. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • ChemicalBook. 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester | 1256955-36-8.
  • ChemSafety.
  • CHEMM. Personal Protective Equipment (PPE).
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • ChemicalBook. 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-methoxybenzoic acid.
  • NOAA | CAMEO Chemicals. caproic acid - Report.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • N
  • KHA Online-SDS. A Beginner's Guide to Benzoic Acid: Uses and Safety Tips.
  • Redox.
  • Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid.
  • Sigma-Aldrich.
  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety.
  • American Chemistry Council. Protective Equipment.
  • Sigma-Aldrich. 2-Amino-5-bromo-4-methoxybenzoic acid.
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98%.
  • Sigma-Aldrich. 2-Amino-5-bromo-4-methoxybenzoic acid.
  • chemical-label.com. chemical label 2-Amino-5-bromo-4-methoxybenzoic acid.
  • Chem-Impex. 2-Amino-4-methoxy-benzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromo-5-methoxybenzoic acid. As a key intermediate in the development of various bioactive molecules, optimizing its synthesis is critical for achieving high purity and yield. This document provides an in-depth look at a reliable synthetic pathway, offers solutions to common experimental challenges, and explains the chemical principles behind each step to empower you to make informed decisions in your work.

Section 1: Synthetic Strategy and Mechanistic Overview

The synthesis of this compound requires careful strategic planning due to the multiple directing groups on the benzene ring. A direct bromination of 2-Amino-5-methoxybenzoic acid is challenging because the powerful activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups can lead to over-bromination and a mixture of isomers.

A more robust and selective approach begins with a precursor that allows for controlled, sequential introduction of the desired functional groups. The recommended pathway involves the bromination of 5-methoxy-2-nitrobenzoic acid followed by the reduction of the nitro group.

Causality of the Chosen Route:

  • Controlled Bromination: Starting with 5-methoxy-2-nitrobenzoic acid, the strongly deactivating nitro group (-NO₂) directs incoming electrophiles to the meta position, while the activating methoxy group (-OCH₃) directs to its ortho and para positions. The C4 position is ortho to the methoxy group and meta to the nitro group, making it the most electronically favorable site for electrophilic bromination. This convergence of directing effects significantly enhances the regioselectivity of the reaction.

  • Strategic Reduction: The nitro group serves as a masked amine. Its reduction to an amino group is a high-yielding and clean transformation, typically achieved in the final step, thus avoiding the complications associated with the highly activated aminobenzoic acid ring during bromination.

Below is a high-level overview of the proposed experimental workflow.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Nitro Group Reduction A 5-methoxy-2-nitrobenzoic acid B 4-bromo-5-methoxy-2-nitrobenzoic acid A->B  NBS or Br₂,  H₂SO₄ (cat.) C 4-bromo-5-methoxy-2-nitrobenzoic acid D This compound (Final Product) C->D  Pd/C, H₂ or  SnCl₂·2H₂O, HCl

Caption: Recommended two-step synthesis workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction in Bromination Step

Question: My bromination of 5-methoxy-2-nitrobenzoic acid is stalling, leaving significant starting material. What are the primary causes and how can I drive the reaction to completion?

Answer: This is a common issue often related to the choice of reagents and reaction conditions. Several factors must be considered:

  • Brominating Agent Potency: While N-Bromosuccinimide (NBS) is often preferred for its solid form and ease of handling, its reactivity can sometimes be insufficient for deactivated rings. Using liquid bromine (Br₂) in a suitable solvent like acetic acid can be more effective.[1] However, bromine is highly corrosive and requires careful handling in a fume hood.

  • Catalyst and Activation: The reaction requires an acid catalyst to polarize the brominating agent and activate the ring. Concentrated sulfuric acid is typically used. Ensure it is added cautiously and in the correct stoichiometric amount. Some protocols also employ initiators like red phosphorus with brominating agents like dibromohydantoin for higher yields.[2]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote the formation of side products, particularly di-bromo impurities.[3] For this substrate, a moderately elevated temperature (e.g., 40-50°C) is often optimal to ensure a reasonable reaction rate without compromising selectivity.

  • Moisture: The presence of water can hydrolyze the brominating agent and interfere with the catalyst. Ensure all glassware is dry and use anhydrous solvents where possible.

Troubleshooting Logic for Bromination:

G Start Low Bromination Yield Q1 Reaction monitored by TLC/HPLC? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No, implement monitoring. Q1->A1_No Q2 Which brominating agent? A1_Yes->Q2 A2_NBS NBS Q2->A2_NBS A2_Br2 Br₂ Q2->A2_Br2 Sol_NBS Consider switching to Br₂ in acetic acid for higher reactivity. A2_NBS->Sol_NBS Sol_Br2 Ensure proper stoichiometry (slight excess) and catalytic H₂SO₄ is present. A2_Br2->Sol_Br2 Q3 Was the reaction heated? Sol_NBS->Q3 Sol_Br2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_Temp Gently heat to 40-50°C to increase rate. Avoid excessive heat to prevent side products. A3_No->Sol_Temp

Caption: Decision tree for troubleshooting low bromination yield.

Issue 2: Low Yield or Catalyst Poisoning in Nitro Reduction Step

Question: The catalytic hydrogenation of my 4-bromo-5-methoxy-2-nitrobenzoic acid is sluggish and the yield is poor. What could be wrong?

Answer: Incomplete reduction is typically due to issues with the catalyst, hydrogen source, or substrate purity.

  • Catalyst Activity and Loading: The quality of the Palladium on carbon (Pd/C) catalyst is paramount. Use a fresh, high-quality catalyst. A typical loading is 5-10 mol%. If the reaction stalls, the catalyst may be poisoned.

  • Catalyst Poisoning: Halogenated compounds, particularly bromo- and iodo-aromatics, can sometimes inhibit or poison palladium catalysts. While often successful, if poisoning is suspected, an alternative reduction method is recommended. The use of stannous chloride (SnCl₂·2H₂O) in concentrated HCl or ethyl acetate is a classic and highly effective alternative for reducing nitro groups in the presence of halogens.

  • Hydrogen Delivery: If using H₂ gas, ensure the system is properly purged of air and that there is adequate agitation to ensure good mixing of the gas, liquid, and solid catalyst phases. A balloon of hydrogen is often sufficient for small-scale reactions, but for larger scales, a Parr shaker or similar hydrogenation apparatus is ideal.

  • Solvent Choice: Methanol or ethanol are excellent solvent choices for Pd/C hydrogenations as they readily dissolve the substrate and hydrogen.[4]

Issue 3: Difficulty in Purifying the Final Product

Question: My final product is off-color and shows multiple spots on TLC. What is the best purification strategy?

Answer: Purification challenges often stem from residual catalysts or organic side products from the preceding steps.

  • Removal of Metal Contaminants: If you used a tin (SnCl₂) reduction, residual tin salts are a common impurity. Thoroughly washing the crude product with aqueous base (like NaHCO₃) to dissolve the acidic product, followed by filtration to remove insoluble tin oxides, and then re-acidification to precipitate the pure product is a very effective purification method. If Pd/C was used, filtering the reaction mixture through a pad of Celite is essential to remove all catalyst particles.[4]

  • Recrystallization: This is the most effective method for removing organic impurities. The ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. For this compound, solvent systems like ethanol/water, methanol, or ethyl acetate/hexanes are excellent starting points.[5] Experiment with small quantities to find the optimal solvent or solvent pair.

  • Color Removal: An off-color (often pink or brown) hue in the final product is usually due to trace oxidized impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration, can effectively remove these colored impurities.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 4-bromo-5-methoxy-2-nitrobenzoic acid
ParameterValue/ReagentRationale
Starting Material 5-methoxy-2-nitrobenzoic acidCommercially available precursor.
Brominating Agent N-Bromosuccinimide (NBS)1.1 equivalents. Safer and easier to handle than liquid bromine.[3]
Solvent Dichloromethane (DCM)Inert solvent that facilitates moderate reaction temperatures.
Catalyst Conc. Sulfuric Acid0.2 equivalents. Activates the brominating agent.
Temperature 25-30 °CBalances reaction rate with selectivity to minimize side products.[2]
Reaction Time 3-5 hoursMonitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% Acetic Acid).
Typical Yield 85-95%Dependent on reaction scale and purity of starting materials.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in dichloromethane.

  • Carefully add concentrated sulfuric acid (0.2 eq) while stirring in an ice bath to manage the initial exotherm.

  • Allow the mixture to warm to room temperature (25 °C).

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Stir at 25-30 °C for 3-5 hours, monitoring the consumption of starting material by TLC.

  • Upon completion, quench the reaction by pouring it into a beaker of ice water.

  • Separate the organic layer. Extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any unreacted bromine), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from ethanol.

Protocol 2: Synthesis of this compound
ParameterValue/ReagentRationale
Starting Material 4-bromo-5-methoxy-2-nitrobenzoic acidProduct from the previous step.
Reducing Agent SnCl₂·2H₂O4.0-5.0 equivalents. Highly effective for nitro reduction in the presence of aryl bromides.
Solvent Ethyl Acetate or EthanolGood solubility for the substrate and compatible with the acidic conditions.
Acid Conc. Hydrochloric AcidUsed with SnCl₂ to create the active reducing species.
Temperature 60-70 °C (Reflux)Ensures a reasonable reaction rate for the reduction.
Reaction Time 2-4 hoursMonitor by TLC until the disappearance of the nitro compound.
Typical Yield 90-98%This reduction is typically very high-yielding.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-bromo-5-methoxy-2-nitrobenzoic acid (1.0 eq) and ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Carefully add concentrated HCl and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 70°C) and stir for 2-4 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the final product. Recrystallize from an ethanol/water mixture if further purification is needed.

References

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]

  • J&K Scientific. 2-Amino-5-bromo-4-methoxybenzoic acid. Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Thieme Chemistry. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Available from: [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the purification of crude 2-Amino-4-bromo-5-methoxybenzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this key intermediate.

Introduction

This compound is a substituted anthranilic acid derivative. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, presents unique opportunities and challenges for purification. The presence of a bromine atom and a methoxy group on the aromatic ring further influences its solubility and reactivity. Common impurities in the crude product often include unreacted starting materials, over-brominated or under-brominated species, and positional isomers. This guide will equip you with the knowledge to effectively remove these impurities and obtain a high-purity final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.

Problem 1: Low yield after recrystallization.

  • Question: I performed a recrystallization of my crude this compound, but the final yield is significantly lower than expected. What could be the cause?

  • Answer: Low recovery after recrystallization is a common issue that can stem from several factors:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the solid.

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor.

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, some of your product may crystallize prematurely and be lost. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: It is important to allow sufficient time for crystallization to occur, first by slow cooling to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Problem 2: The product "oils out" during recrystallization instead of forming crystals.

  • Question: When I try to recrystallize my crude product, it separates as an oil instead of forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when a high concentration of impurities significantly depresses the melting point of your compound. To address this:

    • Lower the Crystallization Temperature: Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent") to the hot solution until it just becomes turbid. Then, allow the solution to cool slowly. This effectively lowers the temperature at which crystallization begins.

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

    • Preliminary Purification: If the issue is due to a high impurity load, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

Problem 3: Persistent impurities are observed by TLC/HPLC even after multiple recrystallizations.

  • Question: I have recrystallized my product multiple times, but I still see a persistent impurity spot on my TLC plate (or a peak in my HPLC chromatogram). What should I do?

  • Answer: If recrystallization is ineffective at removing a particular impurity, it is likely that the impurity has very similar solubility properties to your desired product. In this scenario, alternative purification techniques are necessary:

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, silica gel is a common stationary phase. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can be effective.[1] The polarity of the eluent can be adjusted to achieve optimal separation.

    • Acid-Base Extraction: This technique exploits the acidic and basic functional groups of your molecule to separate it from neutral or less acidic/basic impurities. A detailed protocol is provided later in this guide.

    • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric or formic acid is a good starting point.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the bromination of 2-amino-5-methoxybenzoic acid, some of this starting material may remain.

  • Isomeric Products: Bromination of substituted benzoic acids can sometimes lead to the formation of positional isomers.[4][5]

  • Over- or Under-brominated Species: Incomplete bromination can leave non-brominated starting material, while excessive bromination could potentially introduce a second bromine atom to the ring.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other functional groups on the molecule could potentially react, leading to byproducts.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on data for the closely related compound 2-bromo-5-methoxybenzoic acid, suitable recrystallization solvents include methanol, ethanol, and isopropanol .[4] A mixed solvent system, such as ethanol-water, may also be effective. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude product.

Q3: How can I effectively use acid-base extraction to purify this compound?

A3: this compound is amphoteric. You can exploit this to separate it from neutral impurities.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated, and the resulting salt will move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and then make it basic (e.g., with 1M NaOH) to deprotonate the carboxylic acid and precipitate the purified product.

  • Alternatively, you can extract the initial organic solution with a dilute aqueous base (e.g., 1M NaHCO₃). The acidic carboxylic acid group will be deprotonated, and the resulting salt will move to the aqueous layer.

  • Separate the aqueous layer and then acidify it (e.g., with 1M HCl) to precipitate the purified product.

The choice between an initial acidic or basic extraction will depend on the nature of the impurities you are trying to remove.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile/water and an acid modifier is a powerful tool for quantifying purity and detecting minor impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your product and can help identify the structure of any significant impurities.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a good indicator of high purity. Impure samples typically exhibit a depressed and broadened melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. Solvent selection and volumes may need to be optimized.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or isopropanol)[4]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol describes the purification of this compound from neutral impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.

  • Acidic Extraction: Add 1M HCl to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated product will move to the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and the solvent evaporated to isolate these impurities if desired.[6]

  • Precipitation: Cool the combined acidic aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

SolventRationale
EthanolGood general-purpose solvent for substituted benzoic acids.[4]
MethanolSimilar properties to ethanol, can be an effective alternative.[4]
IsopropanolAnother suitable alcohol for recrystallization of this class of compounds.[4]
Ethanol/WaterA mixed solvent system that can be fine-tuned for optimal solubility characteristics.

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 5 µm, 4.6 x 150 mm)[1]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min[2]
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)
Injection Volume 10-20 µL

Visualizations

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product recrystallization Recrystallization start->recrystallization check_purity Check Purity (TLC/HPLC) recrystallization->check_purity oiling_out Product Oils Out? recrystallization->oiling_out low_yield Low Yield? recrystallization->low_yield acid_base Acid-Base Extraction acid_base->recrystallization column_chrom Column Chromatography pure_product Pure Product column_chrom->pure_product check_purity->pure_product Purity OK persistent_impurity Persistent Impurity? check_purity->persistent_impurity Impurity Present optimize_solvent Optimize Solvent System oiling_out->optimize_solvent Yes preliminary_purification Preliminary Purification low_yield->preliminary_purification Yes persistent_impurity->acid_base Yes persistent_impurity->column_chrom Try Alternative optimize_solvent->recrystallization preliminary_purification->acid_base

Caption: A decision tree to guide the selection of an appropriate purification strategy for crude this compound.

Diagram 2: Workflow for Acid-Base Extraction

AcidBase_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate add_hcl Shake & Separate crude->add_hcl Extract with 1M HCl neutral_impurities Neutral Impurities in Organic Phase protonated_product Protonated Product (Aqueous Layer) add_naoh Basify to Precipitate protonated_product->add_naoh Add 1M NaOH precipitate Precipitate Pure Product filter_dry Filter & Dry precipitate->filter_dry Isolate add_hcl->neutral_impurities add_hcl->protonated_product add_naoh->precipitate

Caption: A workflow diagram illustrating the purification of this compound using acid-base extraction.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. Retrieved from a hypothetical BenchChem technical document.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Hinze, W. L., & Armstrong, D. W. (1987). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 20(7), 1095-1109.
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google P
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. In Organic Chemistry Lab Techniques. LibreTexts.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from a hypothetical BenchChem technical document.
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methoxybenzonitrile. Retrieved from [Link]

  • Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience.
  • Nichols, L. (2022). 2.2.4.2B: Purification of Product Mixtures. In Organic Chemistry Lab Techniques. LibreTexts.
  • Wu, Y.-Q., et al. (2017). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. RSC Advances, 7(30), 17254-17263.
  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (2022).

Sources

Technical Support Center: Synthesis and Purification of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Amino-4-bromo-5-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and removal of critical impurities. As a key intermediate in pharmaceutical development, achieving high purity is paramount. This guide provides practical, field-tested advice in a direct question-and-answer format to help you optimize your experimental outcomes.

Section 1: FAQs - Understanding and Identifying Common Impurities

This section addresses the fundamental questions regarding the types of impurities that can arise during the synthesis of this compound and the analytical methods used to detect them.

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

The impurities in your synthesis are intrinsically linked to your starting materials and reaction conditions. The most common synthetic route involves the electrophilic bromination of an anthranilic acid derivative. Based on this, you can anticipate several classes of impurities.

Causality: The formation of these impurities is governed by the principles of electrophilic aromatic substitution (EAS). The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The final substitution pattern depends on the interplay of these effects and the reaction's kinetic versus thermodynamic control.[1][2][3]

Below is a summary of the most frequently observed impurities:

Impurity Class Specific Example(s) Likely Origin Recommended Analytical Detection Method
Starting Material 2-Amino-5-methoxybenzoic acidIncomplete bromination reaction.HPLC, TLC, ¹H NMR
Isomeric Impurities 2-Amino-6-bromo-5-methoxybenzoic acidCompeting bromination at the ortho position to the amino group.HPLC with a validated method, LC-MS, ¹H NMR (distinct aromatic splitting)
Over-brominated 2-Amino-4,6-dibromo-5-methoxybenzoic acidExcess brominating agent or harsh reaction conditions leading to a second substitution.HPLC, LC-MS (for mass confirmation)
Side-Reaction Byproducts 3-Bromo-4-methoxyanilineDecarboxylation of the benzoic acid under excessive heat or harsh acidic conditions.[4]GC-MS (for volatile amines), LC-MS
Process-Related Residual Solvents (e.g., Acetic Acid, Ethanol)Incomplete removal during work-up and drying.[4][5][6]GC-Headspace, ¹H NMR
Inorganic Impurities Inorganic salts (e.g., NaBr, Na₂SO₄)Remnants from quenching, neutralization, or drying steps.Ion Chromatography, ICP-MS/OES for elemental traces.[7][8]
Q2: How do I develop an HPLC method to accurately assess the purity of my product?

A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity assessment for pharmaceutical intermediates.[9][10] The goal is to achieve baseline separation between the main product peak and all potential impurities.

Expert Insight: For substituted benzoic acids, a reverse-phase C18 column is the workhorse. The key to good peak shape and separation is controlling the ionization of the carboxylic acid and amino groups by using an acidified mobile phase.

Here is a starting point for method development:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp up to a high organic composition (e.g., 95% B) over 15-20 minutes. This will elute a wide range of polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, monitoring at 254 nm and 280 nm initially. A photodiode array (PDA) detector is highly recommended to check for peak purity and identify the optimal wavelength for all components.

  • Injection Volume: 5-10 µL.

  • Sample Prep: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to ensure solubility and compatibility.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[10]

Q3: My reaction is complete according to TLC, but after work-up, the purity is low. What went wrong?

This is a common issue that often points to problems during the work-up or isolation phase rather than the reaction itself.

Causality: The work-up is designed to remove the bulk of reagents, catalysts, and solvents. If performed incorrectly, impurities can co-precipitate with your product.

Consider these potential causes:

  • Inefficient Quenching: If the reaction uses an excess of a reagent like bromine, an incomplete quench (e.g., with sodium bisulfite) can allow for further reactions to occur during work-up, generating more byproducts.

  • pH of Precipitation: this compound is amphoteric. It has a basic amino group and an acidic carboxyl group. When precipitating the product from an aqueous solution by adjusting the pH, precipitating too quickly or at the wrong pH can trap impurities. It is crucial to adjust the pH slowly to the isoelectric point to ensure selective precipitation of the desired product.

  • Co-precipitation of Salts: If the product is "crashed out" of solution too quickly, inorganic salts formed during neutralization can be trapped within the crystal lattice of your product. A slower, more controlled crystallization is necessary.

Section 2: Troubleshooting Guide - Protocols for Impurity Removal

This section provides step-by-step protocols to address specific purification challenges. These methods are designed to be self-validating, meaning the success of the protocol can be immediately assessed using the analytical techniques described above.

Issue 1: My crude product has a purity below 95% and shows multiple spots on TLC.

Recommended Solution: Recrystallization. This is the most powerful and cost-effective technique for purifying crystalline organic solids by removing small to moderate amounts of impurities.[11][12]

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For substituted benzoic acids, ethanol, methanol, isopropanol, or mixtures like ethanol/water are excellent starting points.[5] Test solubility in small vials before committing the bulk of your material.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: To remove insoluble impurities (like dust or the activated carbon), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is critical to prevent premature crystallization on the filter.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity by HPLC and melting point. A sharp melting point close to the literature value indicates high purity.

Issue 2: Isomeric impurities are still present after multiple recrystallizations.

Recommended Solution: Flash Column Chromatography. Isomers often have very similar solubility profiles, making them difficult to separate by recrystallization. Column chromatography separates compounds based on their differential adsorption to a stationary phase.[13]

Protocol: Silica Gel Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to find a solvent system that gives good separation between your product and the isomeric impurity. A common eluent system is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. The less polar compounds will elute first.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Section 3: Visualization & Workflows

To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of synthesis, analysis, and purification.

G cluster_0 Phase 1: Synthesis & Initial Analysis cluster_1 Phase 2: Purification & Final QC Synthesis Chemical Synthesis (e.g., Bromination) Workup Reaction Work-up (Quench, Extraction, Precipitation) Synthesis->Workup Crude Isolate Crude Product Workup->Crude Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Recrystallize Recrystallization Protocol Analysis->Recrystallize Purity < 98% & Impurities separable by solubility Chromatography Column Chromatography (for stubborn isomers) Analysis->Chromatography Isomeric or closely related impurities persist FinalQC Final Purity & Identity Check (HPLC > 99%, NMR, MS) Analysis->FinalQC Purity > 98% Recrystallize->Chromatography Impurities remain Recrystallize->FinalQC Chromatography->FinalQC PureProduct Pure 2-Amino-4-bromo-5- methoxybenzoic acid FinalQC->PureProduct

Caption: General workflow from synthesis to final purified product.

G Start Crude Product Analysis Complete IsomerCheck Are isomeric impurities the primary issue? Start->IsomerCheck GeneralImpurities Are there multiple minor impurities (starting material, byproducts)? IsomerCheck->GeneralImpurities No UseChromatography Action: Perform Flash Column Chromatography IsomerCheck->UseChromatography Yes ColorCheck Is the product significantly discolored? AddCarbon Action: Add Activated Carbon during Recrystallization ColorCheck->AddCarbon Yes FinalProduct Proceed to Final QC ColorCheck->FinalProduct No GeneralImpurities->ColorCheck No / Unsure UseRecrystallization Action: Perform Recrystallization GeneralImpurities->UseRecrystallization Yes UseChromatography->ColorCheck UseRecrystallization->ColorCheck AddCarbon->FinalProduct

Caption: Decision tree for selecting a purification strategy.

References

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Pharmapproach. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Medikamenter Quality Services. (2025). Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
  • Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography.
  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.
  • Professor Dave Explains. (2015). Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Bromine. Available at: [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Available at: [Link]

  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Available at: [Link]

  • PubMed. (2020). Direct Amination of Aromatic C-H Bonds with Free Amines. Available at: [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • ResearchGate. (2020). Abstract about aromatic amines. Available at: [Link]

  • Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are Aromatic Amines?. YouTube. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • Veranova. (2023). Understanding the Formation of Cocrystals in the Pharmaceutical Industry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-bromo-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-bromo-5-methoxybenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting guides and in-depth FAQs to ensure your success in the lab.

Core Synthetic Strategy: A Validated Pathway

The synthesis of this compound is a classic example of electrophilic aromatic substitution where regioselectivity is paramount. The powerful activating and ortho-, para-directing nature of the amino group necessitates a protection strategy to prevent undesirable side reactions like over-bromination.[1] The most reliable synthetic route involves three key stages: protection, bromination, and deprotection.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Bromination cluster_2 Stage 3: Deprotection A 2-Amino-5-methoxybenzoic acid B N-Acetyl-2-amino- 5-methoxybenzoic acid A->B Acetic Anhydride C 2-Acetamido-4-bromo- 5-methoxybenzoic acid B->C Br₂ in Acetic Acid D 2-Amino-4-bromo- 5-methoxybenzoic acid C->D Acidic Hydrolysis (HCl)

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental challenges in a question-and-answer format.

Part 1: N-Acetylation (Amino Group Protection)

Question: Why is it critical to protect the amino group before bromination?

Answer: The amino (-NH₂) group is a strong activating group in electrophilic aromatic substitution. Without protection, its high reactivity leads to several problems:

  • Over-bromination: The reaction is difficult to control, often resulting in a mixture of di- and tri-brominated products.[1]

  • Oxidation: The electron-rich aniline ring can be oxidized by the brominating agent.

  • Poor Regioselectivity: While the amino group directs ortho/para, the unprotected amine can lead to complex product mixtures.

By converting the amino group to an acetamido (-NHCOCH₃) group, we moderate its activating effect. The bulky acetyl group also sterically hinders the ortho position, further enhancing the regioselectivity of the subsequent bromination step.

Question: My N-acetylation reaction with acetic anhydride is sluggish or incomplete. How can I improve the yield?

Answer: Incomplete acetylation is typically due to issues with reagents or conditions. Consider the following:

  • Purity of Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture. Use a fresh bottle or distill it before use.

  • Stoichiometry: While a slight excess (1.1-1.2 equivalents) of acetic anhydride is common, you can increase it to 1.5 equivalents to drive the reaction to completion.

  • Temperature: The reaction is often performed at room temperature, but gentle heating (40-50 °C) can increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions.

  • Base Catalyst: While the reaction can proceed without a catalyst, adding a mild base like sodium acetate can buffer the reaction and accelerate the process.

Part 2: Electrophilic Bromination

Question: I am observing significant di-brominated byproduct formation, even with the protected intermediate. How can I enhance mono-bromination selectivity?

Answer: This is a common challenge. The acetamido group is still activating, making the ring susceptible to a second bromination. Here are key parameters to control:[1]

  • Stoichiometry of Bromine: This is the most critical factor. Use a precise 1.0 to 1.05 molar equivalent of the brominating agent. Adding bromine dropwise as a solution in glacial acetic acid allows for better control.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C) to decrease the reaction rate and improve selectivity.[1] High temperatures favor over-bromination.

  • Solvent Choice: Glacial acetic acid is the standard solvent. Using a less polar solvent might reduce the electrophilicity of the bromine, but acetic acid is generally effective and helps with solubility.[1]

Troubleshooting Flowchart for Low Bromination Yield

G Start Low Yield of Mono-Brominated Product Check_Stoichiometry Verify Bromine Stoichiometry (1.0-1.05 eq)? Start->Check_Stoichiometry Check_Temp Reaction Temperature Controlled (0-10 °C)? Check_Stoichiometry->Check_Temp Yes Result_Good Optimize and Repeat Check_Stoichiometry->Result_Good No Check_Purity Purity of Starting Material and Reagents? Check_Temp->Check_Purity Yes Check_Temp->Result_Good No Check_Purity->Result_Good No Result_Bad Consider Alternative Brominating Agent (e.g., NBS) Check_Purity->Result_Bad Yes

Caption: Troubleshooting logic for low bromination yield.

Part 3: Hydrolysis (Deprotection)

Question: What are the optimal conditions for removing the acetyl group without causing decarboxylation or other side reactions?

Answer: Acid-catalyzed hydrolysis is the most common and effective method for deacetylation in this system.

  • Reagent: A mixture of aqueous hydrochloric acid (e.g., 3-6 M HCl) and a co-solvent like ethanol is typically used.

  • Temperature: Heating the mixture to reflux is necessary to cleave the amide bond.

  • Monitoring: The reaction progress should be monitored by TLC until the starting material is fully consumed. Prolonged heating under harsh acidic conditions can risk decarboxylation, although this is less common for this specific substrate.[1]

Question: I have an ester derivative. Can I perform the deacetylation and ester hydrolysis in a single step?

Answer: Yes, this is often possible and efficient. Using basic hydrolysis conditions (e.g., NaOH or KOH in aqueous methanol) will saponify the ester and hydrolyze the acetamido group simultaneously.[2] Following the reaction, a single acidification step will protonate both the newly formed carboxylate and the amino group, precipitating the final product.[2]

Part 4: Purification and Characterization

Question: My final product has precipitated as an oil or is difficult to crystallize. What purification strategies do you recommend?

Answer: Oiling out or resistance to crystallization often points to residual impurities.

  • Work-up: Ensure the pH is correctly adjusted during precipitation. The isoelectric point of the amino acid will provide the lowest solubility and best chance of precipitation.

  • Recrystallization: A mixed solvent system is often effective. Ethanol/water or methanol/water are excellent starting points. Dissolve the crude product in a minimal amount of hot alcohol and slowly add water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

  • Trituration: If recrystallization fails, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization by washing away more soluble impurities.

Question: What are the expected ¹H NMR signals for the final product, this compound?

Answer: While experimental data for this specific molecule is limited in public databases, we can predict the key signals based on its structure and data from analogous compounds.[3][4][5]

  • Aromatic Protons: Two singlets (or narrow doublets with very small coupling) are expected in the aromatic region (approx. 6.5-8.0 ppm). One proton is ortho to the amino group, and the other is ortho to the carboxylic acid.

  • Methoxy Group: A sharp singlet at approximately 3.8-4.0 ppm, corresponding to the -OCH₃ protons.

  • Amino Group: A broad singlet for the -NH₂ protons (approx. 4.0-6.0 ppm), which may exchange with D₂O.

  • Carboxylic Acid: A very broad singlet far downfield (approx. 11.0-13.0 ppm) for the -COOH proton.

Validated Experimental Protocols

Protocol 1: N-Acetylation of 2-Amino-5-methoxybenzoic acid
  • Setup: In a 250 mL round-bottom flask, suspend 2-Amino-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid (5 mL per gram of starting material).

  • Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up: Pour the reaction mixture slowly into cold water (10-fold volume excess).

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The N-acetylated product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Bromination of N-Acetyl-2-amino-5-methoxybenzoic acid
  • Setup: Dissolve the N-acetylated intermediate (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel and magnetic stirrer. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Preparation: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Reaction: Add the bromine solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Completion: After the addition is complete, stir the reaction at room temperature for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture into ice water. If the solution has a persistent orange color, add a few drops of saturated sodium thiosulfate solution to quench the excess bromine.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

Parameter Recommendation for Bromination Rationale
Temperature 0-10 °CMinimizes over-bromination by slowing the reaction rate.[1]
Bromine eq. 1.0 - 1.05Prevents formation of di-brominated byproducts.[1]
Addition Rate Slow, DropwiseMaintains low instantaneous concentration of Br₂, enhancing selectivity.
Solvent Glacial Acetic AcidGood solvent for reactants and facilitates the electrophilic reaction.[1]
Protocol 3: Acidic Hydrolysis (Deacetylation)
  • Setup: In a round-bottom flask with a reflux condenser, combine the crude 2-Acetamido-4-bromo-5-methoxybenzoic acid (1.0 eq), ethanol, and 6 M aqueous HCl.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Isolation: Adjust the pH of the solution to its isoelectric point (approx. pH 4-5) with aqueous NaOH to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Safety First: Handling Key Reagents

ReagentHazard SummaryHandling Precautions
Bromine (Br₂) Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life. [6][7]Always handle in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[6] Have a bromine spill kit and a quenching agent (sodium thiosulfate) readily available.
Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage.[8]Use in a well-ventilated area or fume hood. Avoid ignition sources. Wear appropriate gloves, goggles, and a lab coat.
Hydrochloric Acid (Conc.) Causes severe skin burns and eye damage. May cause respiratory irritation.Handle only in a fume hood. Wear acid-resistant gloves, goggles, and a lab coat. Add acid to water, never the other way around.

References

  • BenchChem. (2025). Preventing byproduct formation in the bromination of aminobenzoic acid. BenchChem Technical Support.
  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety.
  • Fisher Scientific. (2012).
  • Carl ROTH. (n.d.).
  • [Source for Acetic Acid Safety Data]. (2024).
  • BenchChem. (2025).
  • Indian Chemical Council. (2019). Bromine Safety Handbook.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?
  • GSRS. (n.d.). 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • J&K Scientific. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. BenchChem Technical Support.
  • BenchChem. (2025).
  • Föllmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem Technical Support.
  • Organic Spectroscopy International. (2018). 2-amino-4-bromo-5-fluorobenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide on the Spectral Data of 2-Amino-4-bromo-6-nitrobenzoic acid. BenchChem Technical Support.
  • BenchChem. (2025).
  • [Source for PABA derivative synthesis]. (n.d.).
  • Google Patents. (n.d.).
  • [Source for Bromide effects]. (2017).
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • [Source for industrial scale-up]. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid.
  • BenchChem. (2025).
  • IUCr Journals. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
  • BenchChem. (2025). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. BenchChem Technical Support.
  • Pearson. (2024). What is the major product(s) of each of the following reactions? a.
  • Chemistry Steps. (n.d.).
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • SciRP.org. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

Technical Support Center: Navigating Reactions with 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-bromo-5-methoxybenzoic acid. As a key structural motif in medicinal chemistry and materials science, this versatile building block is frequently employed in complex synthetic routes. However, its trifunctional nature—possessing an amine, a carboxylic acid, and an aryl bromide—presents unique challenges, often leading to undesired side product formation.

This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the chemical principles behind optimizing your reactions, empowering you to minimize impurities and maximize yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: Researchers typically encounter three main classes of side products:

  • Debromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 2-Amino-5-methoxybenzoic acid. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions where various species can act as hydride sources.[1][2][3] The C-Br bond has a lower bond dissociation energy compared to C-Cl or C-F bonds, making it more susceptible to cleavage.[1]

  • Dimerization and Self-Coupling: The molecule can react with itself to form dimeric or oligomeric impurities.[4] This can occur via palladium-catalyzed homocoupling of the aryl bromide or through reactions involving the nucleophilic amino group and the electrophilic carboxylic acid (or its activated form), especially at elevated temperatures.[5][6]

  • Reactions Involving the Amino Group: The free amine is a nucleophile and a ligand for transition metals. In palladium-catalyzed reactions, it can coordinate to the metal center, potentially inhibiting the catalyst.[7] In other reaction types, it can compete with other nucleophiles present in the mixture or undergo undesired acylation, alkylation, or oxidation.

Q2: Why is the unprotected amino group often problematic in palladium-catalyzed cross-coupling reactions?

A2: The ortho-amino group poses several challenges in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination:

  • Catalyst Inhibition: The lone pair on the nitrogen can coordinate strongly to the palladium center. This can stabilize catalytic intermediates to the point of inactivity or prevent the binding of other necessary reagents (like the aryl halide or the coupling partner), effectively poisoning the catalyst.

  • Altered Electronics: The electron-donating nature of the amino group increases the electron density of the aromatic ring. This makes the oxidative addition step—the insertion of the Pd(0) catalyst into the C-Br bond—slower and more challenging compared to electron-deficient aryl halides.[8]

  • Side Reactions: As mentioned in Q1, the amine can participate in side reactions. While methods exist for coupling unprotected ortho-haloanilines, they often require highly specialized ligands and carefully optimized conditions to overcome these challenges.[9][10]

Q3: What is the general mechanism of debromination, and how can it be suppressed?

A3: Debromination, or hydrodehalogenation, is a reductive process that cleaves the C-Br bond and forms a C-H bond.[1] In the context of palladium catalysis, it often occurs as an off-cycle pathway competing with the desired cross-coupling. A common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from various sources, including solvents (like 2-propanol), water, the amine substrate itself, or the boronic acid reagent (via protodeboronation).[3][8] This Pd-H species can then react with the aryl bromide in a process that ultimately releases the debrominated arene.

To suppress debromination:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These ligands accelerate the rate of reductive elimination (the product-forming step) relative to competing side reactions like debromination.[8]

  • Reagent Purity: Use anhydrous solvents and ensure the base is dry, as water can be a proton source.[8]

  • Base Selection: A carefully chosen base is critical. While a strong base is needed, some (like alkoxides) can generate hydride sources. Bases like Cs₂CO₃ or K₃PO₄ are often effective and less prone to causing debromination.[8]

  • Protecting the Amine: Protecting the amino group alters the electronic properties of the substrate and can disfavor the pathways leading to debromination.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This section focuses on troubleshooting Suzuki-Miyaura and Buchwald-Hartwig reactions, which are the most common applications for this substrate.

Problem 1: Low Yield and Significant Debromination Side Product

You observe a significant amount of 2-Amino-5-methoxybenzoic acid in your reaction mixture alongside unreacted starting material and a low yield of the desired coupled product.

Probable Causes & Solutions
Probable CauseScientific RationaleRecommended Solution
Inefficient Catalytic System The rates of oxidative addition and reductive elimination are too slow, allowing the off-cycle debromination pathway to dominate. The choice of catalyst and ligand is critical for challenging substrates like ortho-bromoanilines.[8][10]Screen Catalyst/Ligand Systems. For unprotected anilines, specialized catalysts often outperform standard ones. CataCXium® A Pd G3 has shown unique effectiveness.[10][11] Alternatively, use a robust Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.
Inappropriate Base The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig reactions.[8] An ineffective base slows the main catalytic cycle, giving more time for side reactions.Use a Stronger, Non-nucleophilic Base. Switch from weaker bases like K₂CO₃ to stronger bases such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its reactivity.[8][11]
Suboptimal Solvent The solvent affects the solubility of reagents and the stability and activity of the catalytic species.[8]Switch to Aprotic Polar Solvents. 2-MeTHF has been shown to be particularly effective for Suzuki couplings of ortho-bromoanilines.[10] Other common choices include dioxane and THF.[11]
Presence of Hydride Sources Solvents like alcohols or residual water can generate Pd-H species, which are direct precursors to the debrominated side product.[3]Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents. If using K₃PO₄, a very small, controlled amount of water can sometimes be beneficial, but this must be carefully optimized.[8]
Visualizing the Competing Pathways

The diagram below illustrates the desired cross-coupling cycle versus the competing debromination pathway. The key to success is to accelerate the steps in the main cycle (especially reductive elimination) using optimized ligands and conditions.

Caption: Pd-catalyzed coupling vs. the debromination side reaction.

Problem 2: Formation of Dimeric or Polymeric Impurities

You observe high molecular weight impurities, suggesting the starting material is reacting with itself.

Probable Causes & Solutions

This issue almost always stems from the reactivity of the unprotected amino and carboxylic acid groups. The most robust solution is a protection/deprotection strategy.[12][13]

Probable CauseScientific RationaleRecommended Solution
Unprotected Amino Group The nucleophilic amine can attack activated forms of the carboxylic acid, leading to amide bond formation and polymerization, especially under harsh conditions. It can also participate in undesired C-N coupling reactions.Protect the Amine. Convert the amine to a less nucleophilic functional group, such as a carbamate.[14] This prevents its participation in side reactions and can improve reaction outcomes by altering the electronic profile of the substrate.
Self-Coupling of Aryl Bromide Under some catalytic conditions, the aryl bromide can undergo homocoupling to form a biphenyl dimer.Optimize Ligand and Stoichiometry. Bulky phosphine ligands often disfavor homocoupling. Ensure the coupling partner (e.g., boronic acid) is used in a slight excess (1.2-1.5 eq) to favor the desired cross-coupling pathway.[11]
Amine Protection Strategy

Protecting groups are temporary modifications to a functional group to ensure chemoselectivity in a subsequent reaction.[12] Carbamates are ideal for protecting amines.[13][14]

Protecting GroupInstallation ReagentRemoval ConditionsAdvantages/Disadvantages
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N, NaOH)Strong acid (e.g., TFA, HCl in dioxane)Adv: Very common, stable to many conditions. Disadv: Requires strong acid for removal, which may not be compatible with all functional groups.[14]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl), BaseCatalytic Hydrogenolysis (H₂, Pd/C)Adv: Removed under neutral conditions. Disadv: Not compatible with molecules containing other reducible groups (alkenes, alkynes, nitro groups).[14]
Ac (Acetyl)Acetic anhydride or Acetyl chloride, BaseAcidic or basic hydrolysisAdv: Easy to install. Disadv: Can be difficult to remove without hydrolyzing other sensitive groups like esters.[15]
Workflow: Protection-Coupling-Deprotection

G Start 2-Amino-4-bromo- 5-methoxybenzoic acid Protected N-Protected Starting Material (e.g., N-Boc) Start->Protected Step 1: Protection e.g., (Boc)₂O, Base Coupled N-Protected Coupled Product Protected->Coupled Step 2: Cross-Coupling (e.g., Suzuki Reaction) Final Final Deprotected Product Coupled->Final Step 3: Deprotection e.g., TFA or HCl

Caption: A robust three-step synthetic workflow.

Section 3: Key Experimental Protocols

Disclaimer: These protocols are general guidelines. Optimal conditions may vary and should be determined experimentally.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected Substrate

This protocol is adapted from methodologies developed for challenging unprotected ortho-bromoanilines.[10][11]

  • Reagent Preparation: In a nitrogen-flushed glovebox, add this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), K₃PO₄ (3.0 eq, finely powdered), and CataCXium® A Pd G3 (10 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous 2-MeTHF to achieve a concentration of 0.3 M with respect to the starting material.[10]

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block at 80 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane.

  • Base Addition: Add an aqueous solution of NaOH (2.5 eq) and stir until the starting material is fully dissolved.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same organic solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the organic solvent under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify with cold 1 M HCl until the pH is ~2-3, at which point the product should precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the N-Boc protected product, which can often be used without further purification.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • ResearchGate. Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a).
  • RSC Publishing.
  • RSC Publishing. (2024).
  • Wikipedia.
  • Wikipedia. Protecting group.
  • Wikipedia.
  • ResearchGate. Scheme 2.
  • Organic Chemistry Portal. Protective Groups.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • YouTube. (2016).
  • ResearchGate. Energetics of dimerization of meta-aminobenzoic acid: ∆∆ , is the gas phase interaction.
  • ACS Publications. Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2018).

Sources

Recrystallization methods for purifying 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4-bromo-5-methoxybenzoic acid. Here, we provide field-proven insights and troubleshooting protocols to address common challenges encountered during the recrystallization of this compound. Our methodologies are grounded in established chemical principles to ensure both purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at ambient or lower temperatures. This differential solubility is the cornerstone of effective purification by recrystallization. For substituted anthranilic acids like the target compound, polar protic solvents or a mixed-solvent system are often effective.

Q2: I've noticed my compound turning darker upon prolonged heating. What is happening?

A2: This may indicate thermal decomposition. Substituted aminobenzoic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, which can lead to the formation of colored impurities.[1] It is crucial to avoid prolonged heating and to use the minimum amount of hot solvent necessary for dissolution to mitigate this risk.

Q3: How can I confirm the purity of my recrystallized this compound?

A3: The most common and accessible method is to measure the melting point of the dried crystals. A pure compound will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q4: Is it possible to recover the product if the initial recrystallization attempt fails?

A4: Yes, in most cases, the compound is not lost. If crystallization fails or the yield is extremely low, the solvent can be removed by rotary evaporation to recover the crude solid.[2] You can then re-attempt the recrystallization, possibly with a different solvent system or by adjusting the protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used: The solution is not supersaturated. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.- Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. - Induce Crystallization:     - Scratching: Gently scratch the inner surface of the flask at the liquid-air interface with a glass rod.     - Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
"Oiling Out" - Formation of an Oil Instead of Crystals - High concentration of impurities: Impurities can depress the melting point of the compound, causing it to separate as a liquid. - Solution is too concentrated: The compound is precipitating out of solution too rapidly and above its melting point in the solvent. - Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the compound.- Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. - Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling and favor crystal formation. - Solvent System Modification: Consider a different solvent or a mixed-solvent system with a lower boiling point.
Low Recovery Yield - Excessive solvent used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during a hot filtration step. - Washing with an inappropriate solvent: The washing solvent is too effective at dissolving the product.- Concentrate the Mother Liquor: If the mother liquor has not been discarded, it can be concentrated by evaporation and cooled to obtain a second crop of crystals. - Ensure Hot Filtration is Hot: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization. - Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Colored Crystals - Presence of colored impurities: These may be byproducts from the synthesis or degradation products.- Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious, as excessive charcoal can also adsorb some of your product. Perform a hot filtration to remove the charcoal.

Recommended Recrystallization Protocol

Based on data from structurally similar compounds, an alcohol or a mixed-solvent system is a promising starting point for the recrystallization of this compound.[3] The following protocol is a general guideline and may require optimization.

Materials:
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and swirl to dissolve. Heat the mixture gently.

    • Continue adding hot ethanol in small portions until the solid is fully dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the charcoal or other solid impurities.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven at a low temperature can be used.

Troubleshooting Workflow

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out cool->oil_out If oil forms collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil_out->troubleshoot_oil troubleshoot_no_crystals->dissolve Re-attempt troubleshoot_oil->dissolve Re-attempt

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9. J&K Scientific. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. National Institutes of Health. [Link]

  • 2-Amino-4-methoxy-benzoic acid. Chem-Impex. [Link]

  • 2-Amino-4-methoxybenzoic acid. PubChem. [Link]

  • How to solve the problem with His-tagged protein purification?. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Amino-4-bromo-5-methoxybenzoic Acid During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-bromo-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional building block. Here, we address common stability challenges encountered during synthetic reactions and provide troubleshooting strategies and detailed protocols to ensure the integrity of your experiments and the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and multiple unidentified byproducts. What could be the primary cause?

A1: The primary culprits behind low yields and byproduct formation when using this compound are often thermal and pH-mediated degradation. This molecule possesses three key functional groups—an amine, a carboxylic acid, and a methoxy group on a brominated aromatic ring—that, while synthetically useful, also predispose it to specific instability pathways. The two most common degradation pathways are decarboxylation and oxidation. The electron-donating nature of the amino and methoxy groups activates the aromatic ring, making it susceptible to these reactions under certain conditions.

Q2: What is decarboxylation and why is it a significant issue for this compound?

A2: Decarboxylation is a chemical reaction that results in the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂). For this compound, this leads to the formation of the unwanted byproduct 3-bromo-4-methoxyaniline. This side reaction is a major concern as it consumes your starting material, reduces the yield of your desired product, and complicates purification. The presence of an ortho-amino group can make substituted benzoic acids particularly susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.

Q3: Under what conditions is oxidation a risk for this compound?

A3: The electron-rich aromatic ring of this compound, activated by the amino and methoxy substituents, is susceptible to oxidation. This can lead to the formation of colored impurities, likely quinone-imine or related structures, which can be difficult to remove. Conditions that promote oxidation include the presence of strong oxidizing agents, exposure to air (atmospheric oxygen) for prolonged periods at elevated temperatures, and the presence of certain metal catalysts that can facilitate redox processes.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of desired product Decarboxylation: Reaction temperature is too high or reaction time is too long.Maintain reaction temperatures as low as feasible, ideally at or below room temperature. Monitor the reaction closely using TLC or HPLC to avoid unnecessarily long reaction times.
Oxidation: Exposure to air or oxidizing conditions.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid strong oxidizing agents unless they are part of the desired reaction.
Formation of a major byproduct identified as 3-bromo-4-methoxyaniline Decarboxylation: The primary degradation pathway.Implement strategies to prevent decarboxylation: lower reaction temperature, control pH, or use a protecting group for the carboxylic acid.
Reaction mixture turns dark or colored Oxidation: Formation of quinone-like species.Purge the reaction vessel with an inert gas. Consider adding a mild antioxidant if compatible with your reaction chemistry.
Inconsistent reaction outcomes Variability in starting material quality or reaction setup. Ensure the purity of your this compound using analytical techniques like HPLC or NMR before starting. Standardize your reaction setup, including solvent purity and inert atmosphere conditions.
Difficulty in purifying the final product Presence of closely related byproducts from degradation. Optimize the reaction to minimize byproduct formation. Employ advanced purification techniques such as flash chromatography with a carefully selected solvent system or preparative HPLC.

Enhancing Stability: Protocols and Methodologies

To mitigate the inherent instability of this compound, a combination of careful control of reaction parameters and the use of protecting groups is recommended.

Protocol 1: General Reaction Setup to Minimize Degradation

This protocol outlines a general approach to setting up a reaction to minimize both decarboxylation and oxidation.

Materials:

  • This compound

  • Anhydrous, degassed solvent

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Temperature control system (e.g., ice bath, cryocooler)

Procedure:

  • Vessel Preparation: Thoroughly dry the reaction vessel and purge it with an inert gas for 10-15 minutes.

  • Reagent Addition: Add this compound and any other solid reagents to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed, anhydrous solvent via a cannula or syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding any other reactive reagents.

  • Reaction Monitoring: Monitor the progress of the reaction closely using TLC or by taking aliquots for HPLC analysis to determine the optimal reaction time and prevent prolonged exposure to reaction conditions.

  • Work-up: Upon completion, proceed with the work-up and purification as quickly as is reasonably possible to minimize degradation of the product.

Protocol 2: Protecting Group Strategy for Enhanced Stability

For reactions that require harsh conditions (e.g., high temperatures, strongly acidic or basic media), a protecting group strategy is highly recommended. Here, we provide a representative protocol for the protection of both the amino and carboxylic acid groups.

Part A: Protection of the Carboxylic Acid as a Methyl Ester

  • Setup: To a solution of this compound (1 equivalent) in methanol, cool the mixture to 0°C.

  • Esterification: Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting methyl 2-amino-4-bromo-5-methoxybenzoate can often be used in the next step without further purification.

Part B: Protection of the Amino Group as a Boc-Carbamate

  • Setup: Dissolve the methyl 2-amino-4-bromo-5-methoxybenzoate from Part A in a suitable solvent such as tetrahydrofuran (THF).

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Isolation: Once the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify by column chromatography to yield the fully protected substrate.

The resulting protected compound will be significantly more stable to a wider range of reaction conditions. The protecting groups can be removed sequentially or in a single step depending on the chosen groups and deprotection conditions.

Visualizing Degradation and Stability Workflows

Degradation Pathways

The following diagrams illustrate the two primary degradation pathways for this compound.

cluster_decarboxylation Decarboxylation Pathway start_decarb 2-Amino-4-bromo- 5-methoxybenzoic acid product_decarb 3-Bromo-4-methoxyaniline start_decarb->product_decarb Heat, Acid (H⁺) co2 CO₂ cluster_oxidation Oxidation Pathway start_ox 2-Amino-4-bromo- 5-methoxybenzoic acid product_ox Quinone-imine derivatives (Colored Byproducts) start_ox->product_ox [O], Metal Catalyst, Air

Caption: Oxidation of this compound.

Experimental Workflow for Enhanced Stability

This workflow provides a logical sequence for approaching reactions with this compound to maximize success.

start Start: Reaction Planning assess_conditions Assess Reaction Conditions (Temp, pH, Reagents) start->assess_conditions mild_conditions Mild Conditions? assess_conditions->mild_conditions protocol1 Proceed with Protocol 1: Low Temp & Inert Atmosphere mild_conditions->protocol1 Yes protocol2 Proceed with Protocol 2: Protecting Group Strategy mild_conditions->protocol2 No (Harsh) monitor Monitor Reaction (TLC, HPLC) protocol1->monitor protocol2->monitor workup Work-up & Purification monitor->workup end End: Pure Product workup->end

Caption: Decision workflow for enhancing stability.

References

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • Bhuvaneshwari, D. S., & Elango, K. P. (2025). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Franconetti, A., & Murphy, J. J. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC - NIH. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. [Link]

  • J&K Scientific. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • Homework.Study.com. (n.d.). *1. Explain why the amino group of p

Method development for the quantitative analysis of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantitative Analysis of 2-Amino-4-bromo-5-methoxybenzoic Acid

Welcome to the technical support center for the method development and quantitative analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating a robust and reliable analytical method. We will move from foundational questions to detailed troubleshooting, ensuring you have the necessary tools to overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Method Development Strategy

This section addresses the initial strategic decisions required when developing a quantitative assay for this compound.

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most appropriate and widely used technique for this type of molecule.[1][2]

  • Expertise & Experience: this compound possesses a strong chromophore (the substituted benzene ring), making it highly responsive to UV detection. Its structure, featuring both a polar carboxylic acid group and an amino group, along with nonpolar elements, makes it ideal for separation using reversed-phase HPLC. This technique offers excellent specificity, precision, and sensitivity for quantifying active pharmaceutical ingredients (APIs) and related intermediates.[3] While techniques like LC-MS could offer higher sensitivity, HPLC-UV provides a more accessible, robust, and cost-effective solution for routine quantitative analysis, such as assays and impurity profiling.

Q2: How should I select the appropriate HPLC column and mobile phase?

A2: A C18 (octadecylsilane) reversed-phase column is the standard and recommended starting point. The mobile phase should consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Expertise & Experience:

    • Column: A C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 3.5 or 5 µm particle size) provides a nonpolar stationary phase that will retain the analyte based on its hydrophobicity.

    • Mobile Phase: The key to a successful separation is controlling the ionization state of the analyte. This compound is amphoteric (contains both acidic and basic functional groups).

      • Aqueous Component: Use a buffer to maintain a consistent pH. An acidic pH (e.g., pH 2.5-3.5) using a phosphate or formate buffer is recommended. At this pH, the carboxylic acid group (-COOH) will be protonated (neutral), while the amino group (-NH2) will be protonated (-NH3+). This suppresses the ionization of the carboxyl group, leading to better peak shape and more reproducible retention.

      • Organic Component: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure. A gradient elution, starting with a lower percentage of organic solvent and increasing it over time, is advisable to ensure elution of the analyte with good peak shape while also cleaning the column of any more nonpolar impurities.

Q3: What is the best practice for preparing samples and standards?

A3: The primary rule is to dissolve the sample and standards in a solvent that is compatible with, and ideally weaker than, the initial mobile phase.[4]

  • Expertise & Experience: Dissolving the analyte in a 50:50 mixture of acetonitrile and water is a common starting point. However, if your initial mobile phase is, for example, 95% aqueous, injecting a sample dissolved in 50% acetonitrile can cause peak distortion (fronting or splitting).[5] The best practice is to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use a slightly higher percentage of organic solvent but keep the injection volume small (e.g., 5-10 µL) to minimize solvent effects. Always filter your samples and standards through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from clogging the column and system.[5]

Part 2: Method Development & Validation Workflow

The development and validation of an analytical method should follow a logical, systematic process as outlined by regulatory bodies like the ICH.[6] The goal is to establish an Analytical Target Profile (ATP) and demonstrate the method is fit for its intended purpose.[7][8]

Method_Development_Workflow cluster_dev Method Development (ICH Q14) cluster_val Method Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) (e.g., Assay of API in Drug Substance) Screening Screening & Optimization (Column, Mobile Phase pH, Gradient) ATP->Screening Defines goals Robustness Robustness Check (Flow Rate, pH, Temp.) Screening->Robustness Establishes conditions Specificity Specificity / Selectivity Robustness->Specificity Finalizes method Linearity Linearity & Range Specificity->Linearity Validates performance Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Quantitation Limit of Quantitation (LOQ) Precision->Quantitation Routine Routine Analysis & Lifecycle Management Quantitation->Routine Method is fit for purpose

Caption: A typical workflow for analytical method development and validation.

Part 3: Recommended HPLC-UV Starting Protocol

This protocol provides a robust starting point for your method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

Experimental Protocol: HPLC-UV Analysis

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or higher)

    • Phosphoric acid (or Formic acid)

    • Potassium phosphate monobasic

  • Mobile Phase Preparation (Example):

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of a 50:50 mixture of Acetonitrile:Water to dissolve the standard. Sonicate if necessary.

    • Allow the solution to return to room temperature and dilute to the mark with the 50:50 diluent. Mix thoroughly.

    • Perform serial dilutions to prepare calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh the sample to achieve a target concentration similar to the standard (e.g., 0.1 mg/mL).

    • Dissolve and dilute using the same procedure and diluent as the standard solution.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column for small molecules.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Controls ionization for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% BEnsures elution of the analyte and cleans the column.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention time.[9]
Injection Volume 10 µLSmall volume minimizes solvent mismatch effects.
UV Detection Diode Array Detector (DAD) scanning 210-400 nm; Quantify at λmaxDetermine the wavelength of maximum absorbance (λmax) from a standard scan for best sensitivity.
  • System Suitability Test (SST):

    • Before running the sequence, perform five replicate injections of a standard solution.

    • The acceptance criteria, based on ICH guidelines, are typically:

      • Peak Area Precision (RSD): ≤ 2.0%[10]

      • Tailing Factor: 0.8 - 1.5

      • Theoretical Plates (N): > 2000

Part 4: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem Area: Poor Peak Shape

Q: My peak is tailing severely. What are the likely causes and solutions?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the column's stationary phase.[5]

  • Possible Cause 1: Secondary Silanol Interactions. The amino group on your molecule can interact with free silanol groups on the silica-based C18 column, causing tailing.

    • Solution: Lower the mobile phase pH (e.g., to 2.5). This ensures the amino group is fully protonated and repelled from any residual protonated silanols. You can also try a column with better end-capping or a different stationary phase.

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the head of the column.[5]

    • Solution: Dilute your sample and inject a lower concentration. Check if the peak shape improves.

  • Possible Cause 3: Contaminated Guard Column or Column Frit. Particulates or strongly retained compounds can build up and disrupt the sample path.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (disconnect from the detector first) with a strong solvent. If this fails, the column may need to be replaced.[11]

Q: My peak is fronting. What does this mean?

A: Peak fronting typically indicates that the sample was dissolved in a solvent significantly stronger than the mobile phase.[4]

  • Possible Cause: Strong Injection Solvent. If your mobile phase starts at 10% acetonitrile but your sample is dissolved in 80% acetonitrile, the analyte will travel too quickly at the point of injection, causing the peak to appear compressed at the front.

    • Solution: Re-dissolve your sample in the initial mobile phase composition. If solubility is an issue, reduce the injection volume.[4]

Problem Area: Unstable Retention Times

Q: My retention times are drifting or shifting between injections. How do I fix this?

A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase or flow rate.[11]

Troubleshooting_RT Start Unstable Retention Time Equilibrate Is the column fully equilibrated? (Run 10-15 column volumes) Start->Equilibrate MobilePhase Is the mobile phase fresh? (Prepare daily, check for precipitation) Equilibrate->MobilePhase Yes Fix Problem Resolved Equilibrate->Fix No, Re-equilibrate Pump Is the pump pressure stable? (Check for leaks, bubbles, worn seals) MobilePhase->Pump Yes MobilePhase->Fix No, Prepare Fresh Temp Is the column temperature controlled? Pump->Temp Yes Pump->Fix No, Purge/Service Pump Temp->Start Yes, Re-investigate Temp->Fix No, Use Column Oven

Caption: A decision tree for troubleshooting unstable retention times.

  • Solution Checklist:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before the first injection. A stable baseline is a good indicator. Allow at least 10-15 column volumes of mobile phase to pass through.[9]

    • Mobile Phase Preparation: Prepare mobile phases fresh daily. Buffered mobile phases can support microbial growth or precipitate over time. Ensure solvents are thoroughly mixed.[5]

    • Pump Performance: Check for pressure fluctuations. This could indicate air bubbles in the system (degas mobile phase and purge the pump), worn pump seals, or faulty check valves.[4]

    • Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant shifts in retention time.[9]

Problem Area: Baseline and Sensitivity Issues

Q: I'm seeing a noisy or drifting baseline. What's the cause?

A: Baseline issues are often related to the mobile phase, the detector, or contamination in the system.[4]

  • Possible Cause 1: Contaminated Mobile Phase. Impurities in your solvents or salts can cause a noisy or drifting baseline, especially during a gradient run.[4]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers.

  • Possible Cause 2: Air Bubbles. Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline.

    • Solution: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging. Purge the system to remove any trapped air.[9]

  • Possible Cause 3: Detector Lamp Failure. An aging UV lamp will lose intensity, leading to higher noise levels.

    • Solution: Check the lamp energy or intensity through your chromatography software. Replace the lamp if it is near the end of its rated lifetime.[11]

Part 5: Adherence to Regulatory Standards

All method development and validation activities must be thoroughly documented and executed in accordance with established guidelines to ensure data integrity and regulatory compliance.

  • ICH Q2(R2) - Validation of Analytical Procedures: This guideline details the validation characteristics needed to demonstrate that a method is fit for its purpose. These include specificity, linearity, range, accuracy, and precision.[12][13][14]

  • ICH Q14 - Analytical Procedure Development: This guideline, often used in conjunction with Q2(R2), emphasizes a science and risk-based approach to method development, introducing concepts like the Analytical Target Profile (ATP) to predefine the method's objectives.[7][15][16]

By following a systematic approach grounded in these principles, you can develop a robust, reliable, and defensible method for the quantitative analysis of this compound.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). Pharma Talks. [Link]

  • Q14 Analytical Procedure Development March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024-03-07). BioPharm International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025-10-22). Lab Manager. [Link]

  • Troubleshooting Common HPLC Issues. (2025-02-28). Labcompare. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025-02-16). Maxi Scientific. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • 2-Amino-5-bromo-4-methoxybenzoic acid. J&K Scientific. [Link]

  • 4-Amino-5-bromo-2-methoxybenzoic acid. PubChem. [Link]

  • 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. FDA Global Substance Registration System (GSRS). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of 2-Amino-4-bromo-5-methoxybenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally built upon the purity of its preceding intermediates.[1] 2-Amino-4-bromo-5-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile synthon but also presents unique analytical challenges. The presence of impurities, such as isomers, starting materials, or by-products from the synthesis, can significantly impact the yield, purity, and safety profile of the final API.[2] Therefore, a robust, accurate, and validated analytical method for purity determination is not just a quality control measure; it is a cornerstone of a successful drug development program.

High-Performance Liquid Chromatography (HPLC) is overwhelmingly the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy for non-volatile polar compounds like substituted benzoic acids.[3][4] This guide provides an in-depth comparison of HPLC-based approaches for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations.

Method Selection: Why Reverse-Phase HPLC is the Optimal Approach

For a molecule like this compound, several analytical techniques could be considered, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and titration.[5] However, GC is unsuitable for this non-volatile and thermally labile compound. While NMR is excellent for structural elucidation, it often lacks the sensitivity and resolution to quantify trace impurities effectively.[2] Titration can provide an overall assay value but fails to detect and quantify individual impurity species.

Reverse-Phase HPLC (RP-HPLC) emerges as the superior technique. It separates compounds based on their hydrophobicity, which is ideal for the moderate polarity of our target analyte.[3] By employing a non-polar stationary phase (like C18) and a polar mobile phase, we can achieve excellent separation of the main component from both more polar and less polar impurities.

Core Rationale for Method Design:
  • Analyte Properties: this compound is a polar, ionizable compound with a strong UV chromophore, making it perfectly suited for RP-HPLC with UV detection.

  • Expected Impurities: Synthesis of substituted aromatics can often result in isomeric impurities, residual starting materials, or by-products like dibrominated species.[6] A high-resolution RP-HPLC method is essential to resolve these closely related compounds.

  • Regulatory Compliance: HPLC methods are well-understood by regulatory agencies and, when properly validated according to guidelines from the International Council for Harmonisation (ICH), provide the necessary data to ensure product quality and safety.[7][8][9]

Primary Recommended Method: High-Resolution RP-HPLC with UV Detection

This section details a robust and validated RP-HPLC method designed for the accurate purity determination of this compound.

Detailed Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) for high efficiency.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (LC-MS grade) or Phosphoric acid (ACS grade). Using formic acid is recommended for methods that may need to be transferred to an LC-MS system for impurity identification.[10][11]

  • This compound reference standard.

  • Synthesized this compound sample for testing.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 245 nm (based on typical absorbance for this class of compounds; a PDA detector should be used to confirm the optimal wavelength and check for peak purity).

  • Injection Volume: 5 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.[12]

Analytical Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Reference Standard & Sample dissolve Dissolve in Diluent (ACN/Water 50:50) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System (5 µL) filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 245 nm (PDA Scan) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Data Interpretation and Calculation

The purity is typically calculated using the area normalization method. This assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurities are identified and their reference standards are available, a calculation using relative response factors (RRFs) is recommended.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only useful if it is proven to be reliable. Validation is the process of demonstrating that the procedure is suitable for its intended purpose.[13] The validation must be conducted according to ICH Q2(R2) guidelines.[9]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities, degradants, and matrix components.[8]Peak for the main component is pure (as determined by PDA) and well-resolved from other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[14]Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value, often assessed by spike recovery.[13]Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 1.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).[14]System suitability parameters remain within limits; results are not significantly impacted.
Validation Workflow Diagram

G cluster_parameters Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core Parameters for HPLC Method Validation.

Comparison with Alternative HPLC Methods

While the recommended C18-based method is robust, alternative stationary phases can offer different selectivity, which may be advantageous for resolving specific impurities.

Method ParameterPrimary Method (C18)Alternative 1 (Phenyl-Hexyl)Alternative 2 (Embedded Polar Group)Rationale for Comparison
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 with embedded polar group (e.g., carbamate)To evaluate different separation mechanisms. Phenyl columns offer π-π interactions, while EPG columns provide alternative selectivity and better performance in low organic mobile phases.
Primary Interaction HydrophobicHydrophobic & π-π interactionsHydrophobic & H-bondingDifferent interactions can change elution order and improve resolution for critical impurity pairs.
Illustrative Resolution (Analyte vs. Isomer) 2.53.12.2The phenyl-hexyl phase may better resolve aromatic isomers due to π-π interactions.
Illustrative Tailing Factor 1.11.21.0EPG columns can reduce peak tailing for basic compounds like the primary amine in the analyte.
Best For General purpose, high hydrophobicity-based separation.Resolving compounds with aromatic rings or double bonds.Analysis of polar compounds, reducing peak tailing for bases.The choice depends on the specific impurity profile of the synthesized batch.

Conclusion

The purity determination of this compound is a critical quality control step that demands a precise, accurate, and robust analytical method. The recommended Reverse-Phase HPLC method provides a strong foundation for achieving this. It is built on sound chromatographic principles and is designed for high resolution and sensitivity. However, as a Senior Application Scientist, I must emphasize that no single method is universally perfect. The true measure of a method's success is its rigorous validation according to ICH guidelines, which proves its suitability for its intended purpose—ensuring the quality and safety of materials destined for pharmaceutical use.[7] The comparative data presented should empower researchers to select and optimize the most appropriate HPLC conditions based on their specific impurity profiles, ensuring confidence in every analysis.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available at: [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromo-5-methoxybenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Studia Universitatis Babes-Bolyai Chemia. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Available at: [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]

  • Thai Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-hydroxy-4-methoxybenzoic acid. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

Sources

1H and 13C NMR spectral analysis for structure confirmation of 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 2-Amino-4-bromo-5-methoxybenzoic Acid using ¹H and ¹³C NMR Spectral Analysis

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a substituted benzoic acid, presents a unique structural elucidation challenge due to its multiple substituents on the aromatic ring. This guide provides a comprehensive analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structure confirmation of this molecule. We will delve into the theoretical underpinnings, present a detailed experimental protocol, analyze the expected spectral data, and compare the prowess of NMR with other common analytical techniques.

The Unparalleled Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a remarkably powerful analytical technique for determining the structure of organic molecules.[1][2][3] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the specific frequency required for this resonance provides a wealth of information about the chemical environment of the nucleus.[2]

For a molecule like this compound, NMR is particularly adept at revealing:

  • The number of chemically distinct protons and carbons: Each unique nucleus in the molecule will give rise to a separate signal in the NMR spectrum.

  • The electronic environment of each nucleus: The chemical shift (δ) of a signal indicates the degree of shielding or deshielding of a nucleus, which is influenced by neighboring atoms and functional groups.[1][2]

  • The connectivity of atoms: Through a phenomenon called spin-spin coupling, the signal for a particular nucleus can be split into multiple peaks, revealing the number of neighboring protons.[1]

  • The relative number of each type of proton: The integration of the area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

A Step-by-Step Protocol for NMR Analysis

Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR data for this compound.

Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample into a clean, dry test tube.[4]

    • Add approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH).[5][6][7] DMSO-d₆ is often a good choice for benzoic acids as it can solubilize the compound and allow for the observation of the acidic proton.

    • Thoroughly dissolve the sample by gentle swirling or vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[8][9]

    • Place the sample into the NMR spectrometer's probe.[8][9]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.[9]

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.[10] Due to the low natural abundance of ¹³C, a larger number of scans is usually required.[10]

  • Data Processing:

    • The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform.[11][12]

    • The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.[11][12]

    • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[13][14]

NMR Data Acquisition Workflow

Caption: A generalized workflow for NMR data acquisition and analysis.

In-Depth Spectral Analysis of this compound

Structure and Numbering:

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-3~7.5Singlet1HThis proton is ortho to the bromine atom and meta to the carboxylic acid and amino groups. The deshielding effect of the bromine and carboxylic acid will place it downfield.
H-6~6.5Singlet1HThis proton is ortho to the amino group and meta to the methoxy and bromine groups. The strong shielding effect of the amino group will shift this proton significantly upfield.
-OCH₃~3.9Singlet3HMethoxy groups typically appear in this region.
-NH₂4.0 - 6.0 (broad)Singlet (broad)2HThe chemical shift of amine protons can vary and the peak is often broad due to quadrupolar relaxation and exchange with water.[5]
-COOH10.0 - 13.0 (broad)Singlet (broad)1HCarboxylic acid protons are highly deshielded and appear far downfield. The peak is often broad.
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[13][21]

Carbon Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-1 (COOH)~170The carbonyl carbon of a carboxylic acid is highly deshielded.[13]
C-2 (-NH₂)~145The carbon attached to the electron-donating amino group will be shielded relative to an unsubstituted aromatic carbon.
C-3~120This carbon is adjacent to carbons bearing bromine and the carboxylic acid group.
C-4 (-Br)~110The carbon attached to the bromine atom will be deshielded due to the inductive effect of the halogen.
C-5 (-OCH₃)~150The carbon attached to the electron-donating methoxy group will be significantly deshielded due to resonance effects.
C-6~115This carbon is adjacent to the carbon bearing the amino group and will be shielded.
C (ipso-COOH)~125The carbon to which the carboxylic acid is attached.
-OCH₃~56The carbon of the methoxy group.

NMR Spectroscopy in Comparison to Other Analytical Techniques

While NMR is a powerful tool, a comprehensive structural confirmation often involves the use of complementary analytical techniques.[12][22][23][24]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and chemical environment.Provides the most comprehensive structural information. Non-destructive.[1]Requires a relatively larger amount of sample compared to MS. Can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH, C=O).[12][22]Fast and requires a small amount of sample. Excellent for identifying key functional groups.Does not provide information on the connectivity of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[22]High sensitivity, requires a very small amount of sample. Provides the molecular formula.Does not provide detailed information on the connectivity of atoms. Isomers can be difficult to distinguish.
Elemental Analysis Percentage composition of elements.Confirms the empirical formula.Does not provide any information about the structure of the molecule.
Decision-Making Workflow for Structural Elucidation

Caption: A workflow for choosing analytical techniques for structure confirmation.

Conclusion

The structural confirmation of this compound can be unequivocally achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. While other techniques such as IR and mass spectrometry provide valuable complementary information regarding functional groups and molecular weight, NMR stands alone in its ability to provide a detailed map of the atomic connectivity and the chemical environment of each nucleus. The predicted spectral data, based on established principles of NMR and analysis of analogous structures, provides a clear roadmap for the interpretation of experimental results. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and application of NMR spectroscopy are indispensable for the accurate characterization of molecular structures.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Magnetic Resonance in Chemistry.
  • Step-by-step procedure for NMR d
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). PubMed.
  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (n.d.). DTIC.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022).
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Magnetic Resonance in Chemistry.
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • Structural elucid
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
  • How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit.
  • Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzo
  • NMR Acquisition Procedure. (n.d.). Studylib.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (n.d.).
  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • NMR data collection and analysis protocol for high-throughput protein structure determin
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
  • SOP d
  • NMR Data Processing. (n.d.). Wiley Online Library.
  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). UCLA.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025).
  • Benzoic acid(65-85-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • A Comparative Guide to Spectroscopic Analysis: Confirming Reaction Products with IR and NMR. (n.d.). Benchchem.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh.

Sources

Navigating the Synthesis of Urolithins: A Comparative Guide to Reagent Selection and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest to unlock the full therapeutic potential of urolithins, the gut microbial metabolites of ellagic acid, efficient and scalable chemical synthesis is paramount. This guide provides an in-depth comparison of prevailing synthetic strategies for the dibenzo[b,d]pyran-6-one core of urolithins. We will delve into the nuances of reagent selection, reaction mechanisms, and process optimization, with a particular focus on the widely employed copper-catalyzed cross-coupling reactions.

While the specific reagent, 2-Amino-4-bromo-5-methoxybenzoic acid, was posited as a potential starting material, a comprehensive review of the scientific literature and patent landscape reveals that its use in urolithin synthesis is not a commonly documented or established method. The primary and most successful synthetic routes consistently utilize halo-benzoic acids, most notably 2-bromobenzoic acid and its derivatives, in conjunction with phenolic coupling partners. This guide will therefore focus on these field-proven methods, offering a practical and evidence-based comparison for researchers.

The Cornerstone of Urolithin Synthesis: The Ullmann Condensation

The construction of the urolithin scaffold predominantly relies on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1] In this context, it is often referred to as a Hurtley reaction. The general principle involves the coupling of a 2-halobenzoic acid with a phenol, followed by an intramolecular cyclization to form the characteristic lactone bridge of the dibenzo[b,d]pyran-6-one core.

Key Reagents and Their Roles

The choice of starting materials is critical to the success of the synthesis, influencing yield, purity, and the substitution pattern of the final urolithin.

  • The Benzoic Acid Component: The workhorse for this reaction is typically a 2-bromobenzoic acid derivative. The bromine atom at the ortho position is crucial for the subsequent intramolecular cyclization. Methoxy-substituted 2-bromobenzoic acids, such as 2-bromo-5-methoxybenzoic acid , are frequently employed to introduce hydroxyl groups at specific positions in the final urolithin structure after a demethylation step.[2][3]

  • The Phenolic Component: Simple phenols like resorcinol and phloroglucinol are common coupling partners, providing the second aromatic ring of the urolithin core.[4] The inherent hydroxyl groups of these phenols are often protected or unprotected, depending on the desired final product and the overall synthetic strategy.

  • The Catalyst: Copper, in various forms, is the essential catalyst for the Ullmann condensation. While early methods used stoichiometric amounts of copper powder, modern protocols have been refined to use catalytic amounts of copper salts like copper(II) sulfate (CuSO₄).[1][2] The use of catalytic copper is not only more economical but also simplifies purification by reducing copper contamination in the final product.[5]

Synthetic Strategy 1: The Direct Copper-Catalyzed Ullmann Condensation

This is the most straightforward and widely adopted method for the synthesis of the urolithin core. It involves a one-pot reaction where the 2-bromobenzoic acid and the phenolic partner are coupled in the presence of a copper catalyst and a base.

Reaction Mechanism

The reaction proceeds through a series of steps:

  • Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., NaOH, K₂CO₃) to form a more nucleophilic phenoxide.

  • Oxidative Addition: The copper catalyst (typically in the Cu(I) state, which can be generated in situ) undergoes oxidative addition to the aryl bromide.

  • Ligand Exchange: The phenoxide displaces the bromide from the copper center.

  • Reductive Elimination: The aryl and phenoxy groups couple, regenerating the copper catalyst and forming a diaryl ether intermediate.

  • Intramolecular Acylation (Lactonization): Under the reaction conditions, the carboxylic acid group of the benzoic acid moiety acylates the ortho-position of the phenolic ring, followed by dehydration to form the stable six-membered lactone ring of the urolithin.

Diagram of the Ullmann Condensation for Urolithin Synthesis

Ullmann Condensation for Urolithin Synthesis reagent1 2-Bromo-5-methoxybenzoic Acid intermediate1 Diaryl Ether Intermediate reagent1->intermediate1 Coupling reagent2 Resorcinol reagent2->intermediate1 catalyst CuSO4 / Base catalyst->intermediate1 product 8-Methyl Urolithin A intermediate1->product Intramolecular Lactonization demethylation Demethylation (e.g., AlCl3, BBr3) product->demethylation final_product Urolithin A demethylation->final_product

Caption: General workflow for Urolithin A synthesis via Ullmann condensation.

Experimental Protocol: Synthesis of 8-Methyl Urolithin A

This protocol is adapted from a patented process-scale synthesis of urolithins.[3]

Materials:

  • 2-Bromo-5-methoxybenzoic acid

  • Resorcinol

  • Sodium Hydroxide (NaOH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Water

Procedure:

  • To a reaction vessel, charge resorcinol (2.0 equivalents) and water.

  • Add a solution of sodium hydroxide (e.g., 50% aqueous solution, ~3.3 equivalents).

  • Add a catalytic amount of copper(II) sulfate pentahydrate (e.g., 0.001 equivalents).

  • To this solution, add 2-bromo-5-methoxybenzoic acid (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the reaction mixture. If so, it can be isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/acetic acid) to yield 8-methyl urolithin A.[6]

Demethylation: The Gateway to Natural Urolithins

To obtain the naturally occurring hydroxylated urolithins, such as Urolithin A, a demethylation step is required to cleave the methyl ether protecting groups.

Reagents for Demethylation
  • Boron Tribromide (BBr₃): A powerful but hazardous reagent that is highly effective for cleaving aryl methyl ethers. Its use is often limited by its toxicity and reactivity.[7]

  • Aluminum Chloride (AlCl₃): A safer and more cost-effective alternative to BBr₃. It is a strong Lewis acid that can efficiently demethylate phenolic ethers.[2][5]

Experimental Protocol: Demethylation of 8-Methyl Urolithin A to Urolithin A

This protocol is based on an improved, safer demethylation procedure.[2]

Materials:

  • 8-Methyl Urolithin A

  • Aluminum Chloride (AlCl₃)

  • An appropriate solvent (e.g., a high-boiling point solvent)

  • An additive such as ethanethiol may be used to facilitate the reaction.

Procedure:

  • Charge a reaction flask with 8-methyl urolithin A and the chosen solvent.

  • Add aluminum chloride (typically 3-5 equivalents) to the mixture.

  • If used, add the additive (e.g., ethanethiol).

  • Heat the mixture to a temperature of about 70-100 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • After cooling, the reaction is quenched, typically with water or a dilute acid.

  • The product, Urolithin A, can then be extracted with an organic solvent and purified by crystallization or chromatography.

Alternative Synthetic Strategies

While the Ullmann condensation is the most prevalent method, other strategies have been explored for the synthesis of the dibenzo[b,d]pyran-6-one core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts, widely used in C-C and C-O bond formation, offer an alternative to copper. These reactions, such as the Suzuki-Miyaura coupling, can be used to form the biaryl bond, which is then followed by lactonization. While often highly efficient, palladium catalysts can be more expensive than their copper counterparts.[8][9]

Diagram of a Palladium-Catalyzed Route to Urolithins

Palladium-Catalyzed Urolithin Synthesis reagent1 Aryl Boronic Acid/ Ester intermediate1 Biaryl Intermediate reagent1->intermediate1 Suzuki-Miyaura Coupling reagent2 Aryl Halide/ Triflate reagent2->intermediate1 catalyst Pd Catalyst / Base catalyst->intermediate1 product Urolithin intermediate1->product Lactonization

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug substance are reliable and reproducible. This guide offers an in-depth comparison of analytical methodologies for the characterization and quantification of 2-Amino-4-bromo-5-methoxybenzoic acid, a key intermediate in various synthetic pathways. As your Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering you to develop and validate robust analytical methods in your own laboratories.

The validation process confirms that an analytical procedure is fit for its intended purpose.[1][2][3] For a compound like this compound, this involves demonstrating that the chosen method can accurately and precisely measure the analyte, distinguishing it from any potential impurities or degradation products. The principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for this process.[4][5][6][7][8][9][10][11][12][13]

This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its widespread use and suitability for non-volatile, polar compounds like substituted benzoic acids.[14][15] We will also draw comparisons with other potential techniques to provide a comprehensive overview.

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for the analytical method to be fit for its intended purpose.[7] For the analysis of this compound, a typical ATP might include:

  • Analyte: this compound

  • Matrix: Drug substance (bulk powder)

  • Intended Use: Purity assessment and assay of the active pharmaceutical ingredient (API).

  • Performance Characteristics: The method must be specific for the analyte in the presence of expected impurities, linear over a defined concentration range, accurate, precise, and robust.

High-Performance Liquid Chromatography (HPLC): A Deep Dive

A reversed-phase HPLC (RP-HPLC) method is often the technique of choice for analyzing substituted benzoic acids due to its ability to separate compounds with varying polarities.[16][17][18]

The "Why" Behind Experimental Choices
  • Column Selection: A C18 column is a common starting point as its non-polar stationary phase provides good retention for moderately polar compounds like our target analyte. The choice of a 250 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.[18]

  • Mobile Phase: A mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is typical for RP-HPLC.[16][17] The buffer, often containing a weak acid like formic or phosphoric acid, is crucial for controlling the ionization state of the acidic benzoic acid and the basic amino group of the analyte, thereby ensuring consistent retention times and sharp peak shapes.[16][17]

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analyte due to the presence of the chromophoric aromatic ring. The DAD has the advantage of providing spectral information, which can aid in peak identification and purity assessment.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Reporting Reporting Method_Development Method Development & Optimization Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Standard_Prep Prepare Standards & Samples Validation_Protocol->Standard_Prep Specificity Specificity Standard_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

Caption: A typical experimental workflow for HPLC method validation.

Detailed Validation Protocols and Performance Comparison

The following sections detail the experimental protocols for validating an HPLC method for this compound and compare its performance with other potential analytical techniques.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][19]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: If available, spike the sample with known impurities.

  • Analysis: Analyze the stressed samples and spiked samples alongside an unstressed sample.

  • Peak Purity Analysis: Use a DAD to perform peak purity analysis of the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, and the peak purity analysis should pass.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent.

  • Serial Dilutions: Prepare a series of at least five concentrations from the stock solution, typically spanning 80% to 120% of the expected sample concentration for an assay.[19][20]

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Experimental Protocol:

  • Spiking: Spike a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[20]

  • Replicates: Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[20]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.[19]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria: The LOQ should be verifiable by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19][21]

Experimental Protocol:

  • Vary Parameters: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase (e.g., ± 0.2 units)

  • Analysis: Analyze a sample under each of the modified conditions.

Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparison of Analytical Methods

While HPLC is a powerful technique, other methods could also be considered for the analysis of this compound. The table below provides a comparative overview.

Parameter HPLC-UV/DAD Gas Chromatography (GC-FID/MS) Titrimetry UV-Vis Spectrophotometry
Specificity High (with appropriate column and mobile phase)High (especially with MS detection)Low (titrates any acid/base present)Low (interferences from other UV-absorbing compounds)
Linearity Range Wide (typically 2-3 orders of magnitude)WideNarrowModerate
Accuracy High (98-102% recovery typical)HighHigh (if specific)Moderate to High
Precision (RSD) Excellent (<2%)Excellent (<2%)Excellent (<1%)Good (1-3%)
LOD/LOQ Low (µg/mL to ng/mL)Very Low (ng/mL to pg/mL)High (mg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerateHighHigh
Instrumentation Cost HighHighLowLow
Suitability for Analyte ExcellentRequires derivatization to increase volatilitySuitable for assay of pure substanceSuitable for simple matrices

Logical Relationships of Validation Parameters

The various validation parameters are interconnected and form a cohesive evaluation of the analytical method's performance.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

The Evolving Landscape of Antimicrobial Agents: A Comparative Study of 2-Amino-4-bromo-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. Benzoic acid and its derivatives have long been a focal point of medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of the antimicrobial effects of a specific class of these compounds: 2-Amino-4-bromo-5-methoxybenzoic acid derivatives. While direct antimicrobial data for this exact substitution pattern is emerging, this guide will synthesize available data on structurally related compounds to provide a robust framework for understanding their potential efficacy and to guide future research. We will delve into the structure-activity relationships that govern their antimicrobial prowess, present detailed experimental protocols for their evaluation, and propose potential mechanisms of action.

The Benzoic Acid Scaffold: A Privileged Structure in Antimicrobial Research

The benzoic acid framework is a fundamental building block in a vast array of biologically active molecules. The antimicrobial properties of benzoic acid derivatives are intricately linked to their chemical structure, with substituents on the aromatic ring playing a pivotal role in modulating their activity.[1] Factors such as the presence of electron-withdrawing or electron-donating groups, their positions on the ring, and the overall lipophilicity of the molecule can significantly influence its ability to penetrate microbial cell membranes and interact with intracellular targets.

Structure-Activity Relationship (SAR): Decoding the Antimicrobial Potential

The antimicrobial activity of benzoic acid derivatives is not a monolithic property but rather a nuanced interplay of its various structural features. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.

Key Substituent Effects:
  • Amino Group (-NH₂): The presence of an amino group can significantly impact the biological activity of benzoic acid derivatives. Its position on the aromatic ring is crucial and can influence the molecule's ability to form hydrogen bonds and interact with biological targets.[2][3]

  • Bromo Group (-Br): As an electron-withdrawing group, the bromo substituent can enhance the antimicrobial activity of benzoic acid derivatives.[1] Studies on p-aminobenzoic acid (PABA) derivatives have shown that the presence of a bromo group increases their antimicrobial efficacy against various bacterial and fungal strains.[1]

  • Methoxy Group (-OCH₃): The methoxy group, an electron-donating group, can also modulate antimicrobial activity. Its influence is often dependent on its position relative to other substituents and can affect the molecule's lipophilicity and interaction with target enzymes.

Based on the available literature for related compounds, it is hypothesized that the combination of an amino group, a bromo group, and a methoxy group on the benzoic acid scaffold could lead to compounds with significant antimicrobial properties. The interplay between the electron-withdrawing nature of the bromine atom and the electronic effects of the amino and methoxy groups likely creates a unique electronic and steric profile conducive to antimicrobial action.

Proposed Mechanism of Action: A Multi-pronged Attack

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, insights can be drawn from the known mechanisms of other benzoic acid derivatives. The antimicrobial action of these compounds is likely multifactorial.

One of the primary proposed mechanisms involves the disruption of microbial cell membranes. The lipophilic nature of the substituted benzoic acid allows it to partition into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components. Furthermore, the acidic nature of the carboxylic acid group can contribute to the acidification of the microbial cytoplasm, disrupting vital enzymatic processes.

Another potential target is the folate biosynthesis pathway. Some aminobenzoic acid derivatives are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway that is essential for microbial growth.

The following diagram illustrates a hypothetical model for the antimicrobial mechanism of action of this compound derivatives, integrating these potential pathways.

antimicrobial_mechanism cluster_compound This compound Derivative cluster_cell Microbial Cell Compound Substituted Benzoic Acid Membrane Cell Membrane Compound->Membrane Partitioning into Lipid Bilayer DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Competitive Inhibition Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability & Leakage of Cellular Contents Inhibition Inhibition Cytoplasm->Inhibition Inhibition of Growth & Cell Death DHPS->Cytoplasm Disruption of Folate Biosynthesis

Caption: Proposed antimicrobial mechanism of this compound derivatives.

Comparative Analysis of Antimicrobial Activity: A Data-Driven Approach

To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal strain. While specific data for this compound derivatives is not yet available in the cited literature, the data for structurally similar compounds offer valuable insights.

CompoundStrainsMIC (µg/mL)Reference
p-Aminobenzoic Acid Derivatives
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 (pMIC)[1]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideCandida albicans1.81 (pMIC)[1]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAspergillus niger1.81 (pMIC)[1]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82 (pMIC)[1]
2-Aminobenzoic Acid Derivatives
Compound 1 (a 2-aminobenzoic acid derivative)Candida albicans (FLC-resistant)Synergistic with Fluconazole[2][3]
Compound 2 (a 2-aminobenzoic acid derivative)Candida albicans (FLC-resistant)Synergistic with Fluconazole[2][3]
Other Benzoic Acid Derivatives
2-Amino-4-bromo-5-hydroxybenzoic acidStaphylococcus aureus50[4]
2-Amino-4-bromo-5-hydroxybenzoic acidEscherichia coli100[4]

Note: pMIC is the negative logarithm of MIC. Higher pMIC values indicate greater potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed, step-by-step methodologies for two standard antimicrobial susceptibility tests.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of a novel compound.

1. Preparation of Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth and inoculum without compound).

  • Sterility control (broth only).

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare the microbial inoculum by suspending colonies in sterile broth and adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubate the plate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

1. Preparation of Materials:

  • Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Sterile paper disks (6 mm diameter).

  • Test compound solution at a known concentration.

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Positive control antibiotic disks.

2. Assay Procedure:

  • Using a sterile cotton swab, evenly streak the standardized microbial inoculum over the entire surface of the agar plate to create a lawn of growth.

  • Allow the plate to dry for a few minutes.

  • Aseptically apply the sterile paper disks impregnated with a known amount of the test compound onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Place a positive control antibiotic disk on the plate.

  • Incubate the plate at 35-37°C for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Plates A->C B Prepare Compound Dilutions B->C D Incubate C->D E Read Results (MIC/Zone of Inhibition) D->E F Data Analysis & Comparison E->F

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising avenue in the quest for novel antimicrobial agents. While direct experimental data on this specific class of compounds is still emerging, the analysis of structurally related molecules provides a strong rationale for their potential efficacy. The key to unlocking their full therapeutic potential lies in a systematic approach that combines targeted synthesis, rigorous antimicrobial evaluation, and in-depth mechanistic studies. Future research should focus on synthesizing a library of these derivatives with variations in the substitution pattern to further elucidate the structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their activity and minimizing potential toxicity. As our understanding of these fascinating molecules grows, so too will their potential to contribute to the global fight against antimicrobial resistance.

References

  • Journal of Chemical and Pharmaceutical Research. Antimicrobial activities of substituted 2-aminobenzothiazoles. 2015, 7(3):819-822. [Link]

  • MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Antibiotics 2025, 14(5), 432. [Link]

  • Journal of Pharmaceutical Technology, Research and Management. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

  • PubMed. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Antibiotics (Basel). 2025 Apr 25;14(5):432. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synthesis and cytotoxic evaluation of novel compounds derived from the versatile starting material, 2-Amino-4-bromo-5-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective on the potential of these compounds as anticancer agents, supported by experimental data from closely related analogues and detailed methodologies for cytotoxicity assessment.

Introduction: The Rationale for this compound Derivatives in Cancer Research

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Substituted benzoic acid derivatives have emerged as a promising class of compounds, with a diverse range of biological activities.[1][2] The specific scaffold of this compound presents a unique combination of functional groups—an amino group, a bromine atom, and a methoxy group—that can be strategically modified to generate a library of compounds with distinct physicochemical and pharmacological properties. The presence of the bromine atom, a halogen, can enhance the lipophilicity and metabolic stability of the molecule, while the amino and methoxy groups offer sites for further chemical derivatization to modulate biological activity.[3]

This guide will focus on the synthesis of quinazolinone derivatives, a class of compounds frequently synthesized from anthranilic acid precursors (such as this compound), and their subsequent cytotoxic analysis against various cancer cell lines. We will also draw comparisons with other relevant substituted benzamides to provide a broader context for their potential therapeutic applications.

Synthesis of Quinazolinone Derivatives: A Strategic Approach

While direct experimental data for the synthesis of quinazolinones from this compound is not extensively reported in publicly available literature, a reliable synthetic pathway can be extrapolated from the well-established synthesis of similar compounds, such as those from 2-amino-3-methoxybenzoic acid.[1] The general strategy involves a cyclocondensation reaction.

A plausible synthetic route would involve the reaction of this compound with an appropriate isothiocyanate to form a thiourea derivative. This intermediate can then undergo cyclization to yield the corresponding 2-thioxo-quinazolinone. Subsequent modifications, such as alkylation of the thioxo group followed by reaction with hydrazides and aldehydes, can lead to a diverse library of quinazolinone derivatives.[4]

Comparative Cytotoxicity Analysis

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells while sparing healthy ones. To this end, a panel of in vitro cytotoxicity assays is employed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Key Cancer Cell Lines for Evaluation:
  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative.

  • HT-29: A human colorectal adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

Comparison with Alternative Compounds

The cytotoxic potential of novel quinazolinones derived from this compound can be benchmarked against other classes of substituted benzamides and quinazolinones for which data is available.

Compound ClassExample Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Quinazolinone-Sulfonamide Hybrid Compound 4d MCF-72.5[1]
A5495.6[1]
LoVo6.87[1]
HepG29[1]
Quinazolinone-Sulfonamide Hybrid Compound 4f MCF-75[1]
LoVo9.76[1]
A54910.14[1]
HepG211.7[1]
2-Amino-1,4-naphthoquinone-benzamide Compound 5e MDA-MB-2310.4[3]
HT-290.5[3]
2-Amino-1,4-naphthoquinone-benzamide Compound 5l MDA-MB-2310.4[3]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Compound 45 A5490.44[5]

This table presents a selection of data from the literature on related compounds to provide a comparative context. The IC50 values for novel derivatives of this compound would need to be experimentally determined.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which these compounds exert their cytotoxic effects is paramount for their development as therapeutic agents. Based on studies of structurally similar quinazolinones and benzamides, several key mechanisms are likely to be involved.[4][6]

Induction of Apoptosis

A primary mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Quinazolinone derivatives have been shown to induce apoptosis through a caspase-dependent mechanism.[4]

Apoptosis_Pathway

Epidermal Growth Factor Receptor (EGFR) Inhibition

Some quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule often dysregulated in cancer.[4] By blocking EGFR, these compounds can halt the downstream signaling pathways that promote cell proliferation and survival.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain substituted benzophenones, which share structural similarities with the target compounds, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Detailed Steps:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Principle: The assay utilizes a substrate that is cleaved by active caspases-3 and -7, releasing a luminescent or fluorescent signal.

Detailed Steps:

  • Cell Treatment: Treat cells with the test compounds in a 96-well plate.

  • Reagent Addition: Add the caspase-glo 3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Conclusion and Future Directions

The synthesis and evaluation of novel compounds derived from this compound represent a promising avenue for the discovery of new anticancer agents. The inherent chemical tractability of this starting material allows for the generation of diverse chemical libraries, particularly of quinazolinone and benzamide derivatives. Preliminary analysis of structurally related compounds suggests that these novel derivatives may exert their cytotoxic effects through the induction of apoptosis, potentially via inhibition of key signaling molecules like EGFR or by disrupting microtubule dynamics.

Future research should focus on the synthesis and comprehensive cytotoxic screening of a focused library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that contribute to potent and selective anticancer activity. Furthermore, in-depth mechanistic studies, including target identification and pathway analysis, will be essential to fully elucidate the mode of action of the most promising lead compounds and to guide their further development as potential cancer therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahweety, J. A. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15888. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Qahtani, S. D., & El-Emam, A. A. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 896. [Link]

  • Chen, J., Wang, J., & Li, Y. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • Chen, J., Wang, J., & Li, Y. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • Chen, J., Wang, J., & Li, Y. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • Gao, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]

  • Gholamreza, K., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(5), 394-402. [Link]

  • Hassani, B., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 28588. [Link]

  • Hassani, B., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 28588. [Link]

  • Kamal, A., et al. (2015). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2947-2952. [Link]

  • Kamal, A., et al. (2011). Quinazolinone-based derivatives induce apoptosis. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Synthesis of quinazolinone derivatives 3a-o strating from anthranilic acid and ary1 isothiocyanates. ResearchGate. [Link]

  • Li, Q., et al. (2013). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 56(15), 6040-6051. [Link]

  • Madhukar, B., et al. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 26(11), 3206. [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2016). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 11(1), 39-46. [Link]

  • Popgeorgiev, N., et al. (2021). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 60(22), 12295-12302. [Link]

  • Risinger, A. L., & Mooberry, S. L. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(1), 235-251. [Link]

  • Sayahi, M. H., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 28588. [Link]

  • PubChem. (n.d.). N-(2-Amino-5-bromo-phenyl)-4-methoxy-benzamide. PubChem. [Link]

  • PubChem. (n.d.). 5-Amino-2-[(5-bromo-2-pyridinyl)methoxy]benzamide. PubChem. [Link]

Sources

Spectroscopic comparison between 2-Amino-4-bromo-5-methoxybenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides a detailed spectroscopic comparison of the valuable compound 2-Amino-4-bromo-5-methoxybenzoic acid with its synthetic precursors. By leveraging Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can meticulously track the chemical transformations, ensuring the integrity of the synthetic pathway and the purity of the final product. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary spectroscopic insights to confidently navigate this synthesis.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound typically proceeds through a two-step process starting from 5-methoxy-2-nitrobenzoic acid. The first step involves the bromination of the aromatic ring, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway A 5-Methoxy-2-nitrobenzoic Acid B 4-Bromo-5-methoxy-2-nitrobenzoic Acid A->B Bromination C This compound B->C Reduction

Figure 1: Synthetic pathway for this compound.

This guide will dissect the spectroscopic changes observed at each of these key transformations.

Spectroscopic Analysis: Unveiling the Molecular Changes

Spectroscopic techniques provide a powerful lens through which we can observe the addition and modification of functional groups, confirming the success of each synthetic step.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformations

FT-IR spectroscopy is instrumental in identifying the presence and disappearance of key functional groups. The table below summarizes the expected characteristic absorption bands for the starting material, intermediate, and final product.

Table 1: Comparison of FT-IR Spectral Data (cm⁻¹)

Functional Group5-Methoxy-2-nitrobenzoic Acid4-Bromo-5-methoxy-2-nitrobenzoic AcidThis compound
O-H (Carboxylic Acid)~3200-2500 (broad)~3200-2500 (broad)~3200-2500 (broad)
N-H (Amine)--~3400 & ~3300 (two bands)
C=O (Carboxylic Acid)~1700~1700~1680
NO₂ (Nitro)~1530 & ~1350~1530 & ~1350-
C-Br-~600-500~600-500

Analysis of FT-IR Spectra:

  • Starting Material (5-Methoxy-2-nitrobenzoic Acid): The spectrum is characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and two strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

  • Intermediate (4-Bromo-5-methoxy-2-nitrobenzoic Acid): The introduction of the bromine atom is expected to have a minimal effect on the major functional group absorptions. The most significant change would be the appearance of a C-Br stretching vibration in the fingerprint region.

  • Final Product (this compound): The most telling transformation is the disappearance of the strong nitro group absorptions and the emergence of two characteristic N-H stretching bands of the primary amine. This provides unequivocal evidence of the successful reduction of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra are particularly useful for observing changes in the aromatic region and the appearance or disappearance of protons on heteroatoms.

Table 2: Comparison of ¹H NMR Spectral Data (ppm)

Proton5-Methoxy-2-nitrobenzoic Acid4-Bromo-5-methoxy-2-nitrobenzoic AcidThis compound
Aromatic-H~7.0-8.0 (3H, m)~7.5-8.5 (2H, m)~6.5-7.5 (2H, m)
Methoxy (-OCH₃)~3.9 (3H, s)~4.0 (3H, s)~3.8 (3H, s)
Amine (-NH₂)--~4.0-5.0 (2H, br s)
Carboxylic Acid (-COOH)~10-12 (1H, br s)~10-12 (1H, br s)~10-12 (1H, br s)

Analysis of ¹H NMR Spectra:

  • Bromination: The bromination step results in the loss of one aromatic proton, which is reflected in the integration of the aromatic region. The chemical shifts of the remaining aromatic protons will also be affected by the electron-withdrawing nature of the bromine atom.

  • Reduction: The reduction of the nitro group to an amine leads to the appearance of a broad singlet corresponding to the two amine protons. Furthermore, the strong electron-donating nature of the amine group will cause an upfield shift of the aromatic protons compared to the nitro-substituted precursors.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 3: Comparison of ¹³C NMR Spectral Data (ppm)

Carbon5-Methoxy-2-nitrobenzoic Acid4-Bromo-5-methoxy-2-nitrobenzoic AcidThis compound
Carboxylic Acid (-COOH)~165-170~165-170~168-172
Aromatic C-NO₂/C-NH₂~145-150~145-150~140-145
Aromatic C-Br-~110-120~110-120
Other Aromatic C~110-140~110-140~100-130
Methoxy (-OCH₃)~56~57~56

Analysis of ¹³C NMR Spectra:

  • Bromination: The most significant change in the ¹³C NMR spectrum upon bromination is the appearance of a new signal in the aromatic region corresponding to the carbon atom bonded to the bromine.

  • Reduction: The conversion of the nitro group to an amine results in a significant upfield shift of the carbon atom to which it is attached, due to the strong electron-donating effect of the amino group.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Table 4: Comparison of Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks
5-Methoxy-2-nitrobenzoic AcidC₈H₇NO₅197.14[M]+, [M-OH]+, [M-NO₂]+
4-Bromo-5-methoxy-2-nitrobenzoic AcidC₈H₆BrNO₅275.04 / 277.04[M]+, [M+2]+, [M-OH]+, [M-NO₂]+, [M-Br]+
This compoundC₈H₈BrNO₃245.05 / 247.05[M]+, [M+2]+, [M-OH]+, [M-COOH]+

Analysis of Mass Spectra:

  • Isotopic Pattern of Bromine: A key feature in the mass spectra of the brominated intermediate and the final product is the presence of two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

  • Fragmentation Patterns: The fragmentation patterns provide further structural confirmation. For example, the loss of a hydroxyl group (-OH), a nitro group (-NO₂), or a bromine atom (-Br) can be observed, helping to piece together the molecular structure.

Experimental Protocols

To ensure the reproducibility of these spectroscopic analyses, the following general experimental protocols should be followed.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Conclusion

The spectroscopic techniques of FT-IR, NMR, and mass spectrometry provide a comprehensive and complementary toolkit for the detailed analysis of the synthesis of this compound. By carefully examining the spectral changes at each step, from the starting material to the final product, researchers can confidently verify the success of each chemical transformation, ensure the structural integrity of the compounds, and ultimately, maintain the highest standards of quality and purity in their synthetic endeavors.

References

  • PubChem. 2-Amino-4-methoxybenzoic acid. [Link][1]

  • Organic Spectroscopy International. 2-amino-4-bromo-5-fluorobenzoic acid. [Link][2]

  • The Royal Society of Chemistry. Supporting information. [Link][3]

  • SIELC Technologies. 4-Amino-5-bromo-2-methoxybenzoic acid. [Link][4]

  • GSRI. 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID. [Link][5]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link][6]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. [Link][7]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link][8]

  • NIST. Benzoic acid, 4-bromo-. [Link][9]

  • NIST. Benzoic acid, 2-nitro-. [Link][10]

  • NIST. 4-Aminobenzoic acid. [Link][11]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link][12]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link][1]

  • SpectraBase. 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link][9]

  • ResearchGate. 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... [Link][13]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link][14]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link][15]

  • ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... [Link][11]

  • ResearchGate. (colour online) Solution proton decoupled 13 C NMR spectra of... [Link][8]

  • SpectraBase. 5-methoxy-2-nitro-benzoic acid methyl ester - Optional[13C NMR]. [Link][6]

  • ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link][16]

  • NIST. Benzoic acid, 4-bromo-. [Link][17]

  • SciELO. Article. [Link][18]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

A Researcher's Guide to the Analytical Scrutiny of 2-Amino-4-bromo-5-methoxybenzoic Acid: A Comparative Approach to Identity and Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of commercially available 2-Amino-4-bromo-5-methoxybenzoic acid. In the absence of a comprehensive public spectral library for this specific compound, this guide will leverage a comparative analysis with its isomers and structurally related molecules to provide a robust framework for its identification and purity assessment. We will delve into the "why" behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Imperative: Beyond a Simple Purity Number

Sourcing fine chemicals like this compound necessitates a rigorous, multi-faceted analytical approach. A simple percentage on a vendor's certificate of analysis, while a useful starting point, does not provide the complete picture. Potential impurities, including positional isomers from the synthesis, residual starting materials, and by-products, can significantly impact downstream applications, from screening assays to late-stage drug development. This guide will equip you with the experimental strategies to independently verify the identity and purity of this valuable building block.

Orthogonal Analytical Approaches: A Synergy of Techniques

No single analytical technique is sufficient to definitively confirm the structure and purity of a complex organic molecule. An orthogonal approach, employing multiple techniques that probe different physicochemical properties, is essential for a comprehensive assessment. This guide will focus on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

main 2-Amino-4-bromo- 5-methoxybenzoic acid Sample hplc HPLC (Purity & Impurity Profile) main->hplc nmr NMR (Structural Confirmation & qNMR) main->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) main->ms ftir FTIR (Functional Group Analysis) main->ftir result Confirmed Identity & Purity hplc->result nmr->result ms->result ftir->result

Caption: Orthogonal analytical workflow for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC is the quintessential technique for assessing the purity of small organic molecules like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.

Rationale for Method Development

Given the polar nature of the amino and carboxylic acid groups, and the hydrophobicity of the brominated aromatic ring, a reversed-phase C18 column is an excellent starting point. A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile or methanol) will be necessary to ensure the elution of a wide range of potential impurities with good peak shape. The acid in the mobile phase (e.g., formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid and amino groups, leading to sharper, more symmetrical peaks.[1]

Comparative HPLC Method
ParameterRecommended Conditions for this compound
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Profile and Comparison with Isomers:

Due to the differences in polarity arising from the positions of the functional groups, isomers are expected to have different retention times. For instance, intramolecular hydrogen bonding between the amino and carboxylic acid groups in the 2-amino isomer can reduce its polarity compared to other isomers, potentially leading to a longer retention time. The elution order of isomers can be complex and is best determined by running standards of the potential isomeric impurities if available.

Protocol: HPLC Purity Determination
  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of a reference standard (if available) into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the commercially available sample in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

start Prepare Mobile Phase & Equilibrate System prep Prepare Standard & Sample Solutions start->prep inject Inject for System Suitability prep->inject check RSD <= 2.0% ? inject->check check->start No analyze Inject Sample & Acquire Data check->analyze Yes calculate Calculate Purity (Area Normalization) analyze->calculate end Report Result calculate->end

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unambiguous structural information by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for confirming the identity of this compound and for quantitative purity assessment (qNMR).

¹H NMR Spectral Interpretation: A Comparative Approach

The ¹H NMR spectrum will provide key information about the number and connectivity of protons in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic CH6.5 - 8.0Singlets or DoubletsThe exact shifts and coupling constants are highly dependent on the substitution pattern. Comparison with spectra of known isomers is crucial.
-OCH₃3.8 - 4.0SingletA characteristic singlet integrating to 3 protons.
-NH₂4.0 - 6.0Broad SingletExchangeable with D₂O. The chemical shift can vary with concentration and solvent.
-COOH10.0 - 13.0Broad SingletExchangeable with D₂O. The chemical shift can vary with concentration and solvent.

Distinguishing Isomers with ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield nearby protons (shift them to a lower ppm), while the electron-withdrawing bromo and carboxylic acid groups will deshield them (shift them to a higher ppm). By analyzing the chemical shifts and coupling patterns, the substitution pattern can be deduced. For example, in this compound, we would expect two singlets in the aromatic region, as there are no adjacent protons to couple with.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl C (-COOH)165 - 175
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-Br110 - 120
Aromatic C-H110 - 140
Methoxy C (-OCH₃)55 - 65
Quantitative NMR (qNMR) for Purity Determination

qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte.[2] The purity is calculated by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and concentration.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. For qNMR, accurately weigh both the sample and a certified internal standard (e.g., maleic acid) into the same vial before dissolving.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra and assign the peaks based on chemical shifts, multiplicities, and integration. For qNMR, calculate the purity based on the integral ratios, molecular weights, and masses of the analyte and internal standard.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum
  • Molecular Ion Peak ([M]⁺): For this compound (C₈H₈BrNO₃), the expected monoisotopic mass is approximately 244.97 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pathways:

    • Loss of H₂O (-18 Da): From the carboxylic acid group.

    • Loss of OCH₃ (-31 Da): From the methoxy group.

    • Loss of COOH (-45 Da): From the carboxylic acid group.

    • Decarboxylation (-44 Da): Loss of CO₂ from the molecular ion.

The fragmentation pattern will be influenced by the positions of the substituents. Comparison of the fragmentation patterns of different isomers can aid in their differentiation.

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatographic Conditions: Use the HPLC method described previously, but with a volatile mobile phase modifier like formic acid instead of phosphoric acid.[1]

  • MS Acquisition: Acquire mass spectra in both positive and negative ion modes to maximize information.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the fragmentation pattern to gain structural insights.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorptions
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Amine)Stretching3300-3500 (two bands for primary amine)
C=O (Carboxylic Acid)Stretching1680-1710
C=C (Aromatic)Stretching1450-1600
C-O (Methoxy)Stretching1200-1300 (asymmetric) & 1000-1100 (symmetric)
C-N (Amine)Stretching1250-1350
C-BrStretching500-600

The exact positions of these bands can provide clues about the substitution pattern and intermolecular interactions, such as hydrogen bonding. A detailed vibrational analysis of the structurally similar 2-amino-5-bromobenzoic acid has been reported, which can serve as a valuable reference for interpreting the spectrum of the target compound.[3]

Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values and spectra of related compounds.

Potential Impurities and Their Identification

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of this compound could involve the bromination of 2-amino-5-methoxybenzoic acid.

start 2-Amino-5-methoxy- benzoic acid product 2-Amino-4-bromo- 5-methoxybenzoic acid start->product Bromination reagent Brominating Agent (e.g., NBS) reagent->product impurity1 Starting Material product->impurity1 Potential Impurity impurity2 Dibrominated Product product->impurity2 Potential Impurity impurity3 Other Positional Isomers product->impurity3 Potential Impurity

Caption: Plausible synthesis and potential process-related impurities.

Common Potential Impurities:

  • Unreacted Starting Material: 2-Amino-5-methoxybenzoic acid.

  • Positional Isomers: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Dibromo- or tribromo-substituted benzoic acids.

  • Residual Solvents and Reagents: From the synthesis and purification process.

These impurities can be detected and quantified using the chromatographic and spectroscopic methods outlined above. For instance, HPLC can separate these impurities based on their different polarities, while MS can confirm their molecular weights.

Conclusion: A Framework for Confidence

This guide has provided a comprehensive, multi-technique framework for the analytical characterization of this compound. By employing a comparative approach and understanding the principles behind each analytical method, researchers can confidently verify the identity and purity of their starting materials. This rigorous analytical scrutiny is not merely a quality control exercise; it is a fundamental aspect of scientific integrity that underpins the validity and reproducibility of research and development outcomes.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.
  • ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • Pharmaffiliates. (n.d.). Aminobenzoic Acid-impurities.
  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0131461).
  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98%.
  • J&K Scientific. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9.
  • RSSL. (n.d.). qNMR: A powerful tool for purity determination.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • PubMed. (1989). [Ion pair HPLC determination of p-aminobenzoic acid as an impurity in procaine and procainamide hydrochlorides].
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • The Royal Society of Chemistry. (n.d.). Supplementary data for.
  • ChemicalBook. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum.
  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • SciELO. (2025). raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
  • PubMed. (2009). Surface-enhanced spectroscopic investigation of the adsorption properties of hydroxybenzoic acid isomers onto metallic surfaces.
  • BenchChem. (2025). A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers.
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-Amino-4-bromo-5-methoxybenzoic acid. Designed for researchers and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the chemical's hazard profile and the causality behind each recommended step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment and Characterization: Understanding the Molecule

Key Hazard Considerations:

  • Irritant: Like its analogues, this compound is expected to be a skin, eye, and respiratory irritant.[2][3][4] Direct contact and inhalation of dust should be minimized.

  • Hazardous Combustion Products: During thermal decomposition, it will release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[1][5] This is a critical factor in determining the appropriate disposal technology.

  • Regulatory Context: As a halogenated organic compound, its disposal is subject to stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) regulates the treatment and disposal of such wastes to prevent environmental contamination.[6][7][8]

Table 1: Profile of this compound and Analogues

PropertyAnticipated Value / CharacteristicRationale & Source
Physical State Solid powderCommon for similar benzoic acid derivatives.[3]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3)Based on SDS for 2-Bromo-5-methoxybenzoic acid.[2][3][4]
Incompatible Materials Strong oxidizing agentsA common incompatibility for many organic compounds.[4][9]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gasExpected from the thermal breakdown of its molecular structure.[1][5]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, NIOSH-approved respirator (if dust is generated)Standard requirement for handling irritant chemical powders.[1][2][4]

On-Site Waste Management: Collection and Interim Storage

Proper handling begins in the laboratory. The primary objective is to prevent environmental release and ensure the safety of personnel.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is recommended.

  • Labeling: The label must be unambiguous. At a minimum, it should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Irritant"

    • Date of accumulation start.

  • Transferring Waste: When transferring solid waste, do so in a chemical fume hood to minimize inhalation exposure.[10] Avoid creating dust.[1][5] If any material becomes contaminated with this compound (e.g., filter paper, gloves), it must be disposed of in the same hazardous waste container.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[4][9] Adherence to OSHA guidelines on chemical storage is mandatory to prevent accidental reactions.[11][12][13]

  • Container Closure: Keep the waste container tightly closed when not in use.[10][14]

Disposal Pathways: A Decision Framework

The disposal of this compound must be handled by professionals equipped to manage halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

Pathway A: Licensed Professional Waste Disposal Service (Primary Recommendation)

This is the most secure and compliant method for laboratories.

  • Rationale: Licensed contractors have the permits, equipment, and expertise to handle and treat hazardous chemical waste in accordance with federal, state, and local regulations.[1][9] They provide a documented chain of custody, which is essential for regulatory compliance.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EH&S) department to coordinate a pickup.

    • Ensure your waste container is properly labeled and sealed.

    • Provide the contractor with the Safety Data Sheet (SDS) for an analogous compound if one for the specific chemical is unavailable, clearly noting the exact chemical name.

Pathway B: High-Temperature Incineration (For Approved Facilities)

For institutions with their own incineration capabilities, this is a viable but highly regulated option.

  • Rationale: Incineration can effectively destroy the organic structure of the compound. However, due to the presence of bromine and nitrogen, specialized equipment is non-negotiable.

  • Technical Requirements: The material must be burned in a chemical incinerator equipped with both an afterburner and a scrubber .[1][5][9]

    • Afterburner: Ensures complete combustion of the organic material at high temperatures.

    • Scrubber: This is a critical component. It neutralizes the acidic gases (hydrogen bromide and nitrogen oxides) produced during combustion, preventing their release into the atmosphere as acid rain precursors and pollutants.[6]

  • Procedure:

    • The compound may be dissolved in a combustible solvent to facilitate burning.[5][9]

    • The process must be managed by trained personnel in a facility permitted to handle halogenated hazardous waste.

Below is a decision-making workflow for the disposal of this compound.

G start Waste Generated: 2-Amino-4-bromo-5- methoxybenzoic acid collect Step 1: On-Site Collection - Labelled, sealed HDPE container - Segregate from oxidizers start->collect is_facility_permitted Does your facility have a permitted incinerator with afterburner & scrubber? collect->is_facility_permitted ehs_contact Step 2: Contact EH&S Arrange pickup by a licensed waste contractor is_facility_permitted->ehs_contact No incinerate Step 2: Follow On-Site Protocol Incinerate according to permit (Requires afterburner & scrubber) is_facility_permitted->incinerate Yes final_disposal Final Compliant Disposal ehs_contact->final_disposal incinerate->final_disposal

Caption: Disposal Decision Workflow

Emergency Procedures: Spill Management

Accidents require swift and correct action to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment: safety goggles, chemical-resistant gloves, a lab coat, and, if significant dust is present, a NIOSH-approved respirator.[1][5]

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Do not use combustible materials like paper towels for the initial cleanup of a dry spill.

    • Carefully sweep up the spilled material and absorbent mixture. Avoid creating dust.[1][5]

    • Place the collected material into a designated, labeled hazardous waste container.[1][5]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container for proper disposal.[1]

References

  • Capot Chemical. (2026). MSDS of 2-Amino-5-bromo-3-methoxybenzoic acid. [Link]

  • ACCELA ChemBio Inc. (2015). SAFETY DATA SHEET for 2-Bromo-5-methoxybenzoic Acid. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Bromo-5-methoxybenzoic acid. [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. [Link]

  • EHSO. (2025). Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzoic acid 98%. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. [Link]

  • National Safety Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Justia. (2025). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. [Link]

  • U.S. Plastic Corp. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

Sources

Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for 2-Amino-4-bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 2-Amino-4-bromo-5-methoxybenzoic acid. The causality behind each recommendation is explained to build a culture of safety that is both understood and practiced. This document is structured to serve as your definitive resource for mitigating risks associated with this compound.

Hazard Assessment and Risk Analysis

Before any handling protocols are established, a thorough understanding of the inherent hazards of this compound is essential. Based on data from structurally similar compounds, this chemical is classified with several key hazards that demand rigorous safety measures.[1][2]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[2][3] It is crucial to note that for many specialized research chemicals, the full toxicological profile may not be completely investigated.[2][4] Therefore, a conservative and cautious approach is mandatory.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][5][6][7][8][9]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[1][2][5][6][7][8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2][4][5][6][8]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its effectiveness depends entirely on proper selection, fit, and consistent use. However, before relying on PPE, a robust safety strategy implements controls in a hierarchical order. This approach, central to industrial hygiene, ensures that risk is mitigated at the most effective levels first.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood.[10] All weighing and handling of the solid material must be performed within a fume hood to prevent inhalation of dust and contain any potential spills.[10] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5][8]

  • Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing thorough training for all personnel, and clearly labeling all containers and work areas.

Mandatory Personal Protective Equipment (PPE)

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier to prevent direct contact. The following PPE is mandatory when handling this compound.

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety GogglesMust conform to European Standard EN166 or OSHA 29 CFR 1910.133.[5][8] Goggles provide a full seal to protect against airborne dust and splashes. For tasks with a higher risk of splashing, a face shield must be worn in addition to goggles.[11]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice.[3][10] Always inspect gloves for tears or punctures before use.[4] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] After handling, even with gloves, hands must be washed thoroughly with soap and water.[5]
Body Laboratory CoatA long-sleeved, cuffed lab coat is required to protect against skin contact.[11][12][13] This should be kept clean and removed before leaving the laboratory area.
Respiratory NIOSH/MSHA Approved RespiratorWhile a fume hood is the primary control, a respirator (e.g., an N95 or P95 dust mask) is necessary if there is any risk of generating dust outside of a fume hood.[4][11]

Operational Protocols: From Preparation to Disposal

A systematic workflow is essential for safety. The following protocols provide step-by-step guidance.

Pre-Operational Safety Checklist
  • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Inspect all PPE for integrity.

  • Locate the nearest eyewash station, safety shower, and spill kit.

  • Ensure a designated, labeled hazardous waste container for halogenated organic waste is available.[10]

Step-by-Step PPE Donning & Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves (Cuffs over sleeves) Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The proper sequence for donning and doffing PPE to prevent contamination.

Spill Management Protocol

Accidental spills must be managed immediately by trained personnel.[3]

  • Minor Spill (within a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by water.[3]

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

Waste Disposal Plan

Improper disposal poses a significant risk to personnel and the environment.

  • Segregation: Due to the presence of bromine, all waste containing this compound must be segregated as halogenated organic waste .[10] Do not mix with non-halogenated waste.[10]

  • Container: Collect waste in a sturdy, leak-proof, and sealable container that is chemically compatible.[10][14]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration of each component.[10][14]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab, preferably in secondary containment.[10]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[4][10] Never dispose of this chemical down the drain or in regular trash.[14]

Emergency Response & First Aid

In the event of an exposure, immediate and correct action is vital.

  • If Inhaled: Move the person to fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[4][5][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][7] Remove contaminated clothing.[5] If skin irritation occurs or persists, get medical advice.[4][5]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][6][7][8] Remove contact lenses if present and easy to do.[5][8] If eye irritation persists, seek immediate medical attention.[5][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[6][8] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[4]

References

  • Capot Chemical. MSDS of 2-Amino-5-bromo-3-methoxybenzoic acid. [Link]

  • U.S. Chemical Storage. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • A&A Pharmachem. SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • CloudSDS. Benzoic Acid Hazards and How to Manage Them. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • University of Wyoming. Chemical Process SOP Example. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-5-methoxybenzoic acid
Reactant of Route 2
2-Amino-4-bromo-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.